molecular formula C9H8ClN3O2 B14909391 Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Número de catálogo: B14909391
Peso molecular: 225.63 g/mol
Clave InChI: GRARWLREKUBWIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H8ClN3O2

Peso molecular

225.63 g/mol

Nombre IUPAC

ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-7(10)5-13(8)11-4-6/h3-5H,2H2,1H3

Clave InChI

GRARWLREKUBWIS-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CC2=NC(=CN2N=C1)Cl

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including kinase inhibitors and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of a key derivative, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel imidazo[1,2-b]pyridazine-based compounds for drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets.[3] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including mTOR and Mps1, making them promising candidates for anticancer therapies.[4][5] The successful development of the kinase inhibitor ponatinib, which features an imidazo[1,2-b]pyridazine core, has further fueled interest in exploring this chemical space for new therapeutic agents.[1][2]

The subject of this guide, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate, is a strategically functionalized derivative. The chloro substituent at the 2-position and the ethyl carboxylate at the 7-position offer orthogonal handles for further chemical modification. The 2-chloro group can participate in various nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide array of substituents.[6] Simultaneously, the ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, or it can be involved in other transformations. This dual functionality makes the title compound a versatile intermediate for the construction of compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Synthetic Pathway A 3,6-dichloropyridazine B 6-chloropyridazin-3-amine A->B NH4OH, heat D Ethyl 6-chloro-2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate B->D Reflux C Ethyl 2-hydroxy-3-oxobutanoate C->D E Ethyl 2,6-dichloroimidazo[1,2-b]pyridazine-7-carboxylate D->E POCl3, heat F Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate E->F H2, Pd/C

Caption: Proposed synthetic workflow for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Step 1: Synthesis of 6-chloropyridazin-3-amine

The initial step involves the synthesis of the key precursor, 6-chloropyridazin-3-amine, from the commercially available 3,6-dichloropyridazine. This is a well-documented nucleophilic aromatic substitution reaction where one of the chloro groups is displaced by an amino group.

Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or in a sealed vessel, add an excess of aqueous ammonium hydroxide (e.g., 10 eq).

  • Heat the reaction mixture at a temperature ranging from 100 to 120 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-chloropyridazin-3-amine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product as a solid.

Causality: The use of a large excess of ammonium hydroxide and elevated temperatures drives the monosubstitution reaction to completion. The electron-withdrawing nature of the pyridazine ring facilitates the nucleophilic attack by ammonia.

Step 2: Cyclocondensation to form the Imidazo[1,2-b]pyridazine Core

The core imidazo[1,2-b]pyridazine ring system is constructed via a cyclocondensation reaction between 6-chloropyridazin-3-amine and an appropriate three-carbon building block. For the synthesis of the target molecule with an ethyl carboxylate at the 7-position, a suitable reagent would be an ethyl 2-halo-3-oxobutanoate or a related derivative. A common and effective method involves the condensation with an α-bromoketone.[7][8]

Protocol:

  • Suspend 6-chloropyridazin-3-amine (1.0 eq) in a solvent such as ethanol or isopropanol.

  • Add ethyl 2-bromo-3-oxobutanoate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • The formation of the bicyclic product, Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate, is expected.

  • After completion, cool the reaction mixture and neutralize with a mild base like sodium bicarbonate.

  • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by purification using column chromatography.

Causality: The reaction proceeds through an initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[7]

Step 3: Chlorination of the 2-position

The introduction of the chloro group at the 2-position can be achieved from a 2-hydroxy or 2-unsubstituted precursor. Assuming the cyclocondensation in Step 2 might lead to a mixture of isomers or a 2-hydroxy intermediate, a subsequent chlorination step is necessary. A common method for converting a hydroxyl group on a heteroaromatic ring to a chloro group is by using phosphoryl chloride (POCl₃).

Protocol:

  • To the Ethyl 6-chloro-2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate (1.0 eq), add an excess of phosphoryl chloride (POCl₃).

  • Heat the reaction mixture at reflux for a few hours.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the acidic solution with a base such as sodium carbonate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Purify the crude product by column chromatography to obtain Ethyl 2,6-dichloroimidazo[1,2-b]pyridazine-7-carboxylate.

Causality: Phosphoryl chloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 2-chloro derivative.

Step 4: Selective Dechlorination at the 6-position

The final step involves the selective removal of the chloro group at the 6-position while retaining the chloro group at the 2-position. This can be achieved through catalytic hydrogenation. The chlorine at the 6-position of the pyridazine ring is generally more susceptible to hydrogenolysis than the chlorine at the 2-position of the imidazole ring.

Protocol:

  • Dissolve Ethyl 2,6-dichloroimidazo[1,2-b]pyridazine-7-carboxylate (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Causality: The palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by reaction with hydrogen to effect the cleavage of the bond and release of HCl. The difference in reactivity between the two chloro groups allows for selective dehalogenation.[6]

Characterization of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Characterization_Workflow Target Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate NMR NMR Spectroscopy (1H, 13C) Target->NMR MS Mass Spectrometry (HRMS) Target->MS IR IR Spectroscopy Target->IR Purity Purity Analysis (HPLC, Elemental Analysis) Target->Purity

Caption: Key analytical techniques for the characterization of the target compound.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Aromatic protons on the imidazo[1,2-b]pyridazine core are expected in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants will depend on the final structure.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the ethyl group, and the aromatic carbons of the fused ring system. The carbon bearing the chloro group at the 2-position is expected to have a chemical shift in the range of 140-150 ppm.
Mass Spec. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₉H₈ClN₃O₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed.
IR Spec. Characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (1500-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Purity Assessment

High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound. Elemental analysis can provide further confirmation of the empirical formula.

Conclusion

This technical guide has outlined a plausible and well-supported synthetic pathway for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate, a valuable intermediate for the development of novel therapeutic agents. The proposed synthesis is based on established and reliable chemical transformations commonly used in the preparation of imidazo[1,2-b]pyridazine derivatives. Furthermore, a comprehensive characterization plan has been detailed to ensure the identity and purity of the synthesized compound. This guide is intended to empower researchers in their efforts to explore the rich chemical space of the imidazo[1,2-b]pyridazine scaffold and to accelerate the discovery of new medicines.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (URL: [Link])

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (URL: [Link])

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: [Link])

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (URL: [Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (URL: [Link])

Sources

Comprehensive Spectroscopic Profiling of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (Molecular Formula: C₉H₈ClN₃O₂; MW: 225.63 g/mol ) is a highly specialized bicyclic heterocyclic intermediate. It serves as a critical synthetic building block in the development of small-molecule inhibitors targeting MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) . Accurate structural elucidation of this intermediate is paramount, as any regiochemical impurities (such as 3-chloro or 6-chloro isomers) will propagate through the synthesis, ultimately compromising the binding affinity and pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

This whitepaper provides an authoritative framework for the spectroscopic validation (NMR, MS, IR) of this compound, detailing the causality behind the analytical methodologies and establishing self-validating protocols for rigorous quality control.

Chemical Identity & Biological Context

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry. Its rigid, planar geometry and strategic placement of nitrogen-hydrogen bond acceptors make it an ideal pharmacophore for occupying the active site of the MALT1 paracaspase . By inhibiting MALT1, downstream NF-κB signaling is suppressed, providing a therapeutic avenue for aggressive malignancies like Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and severe autoimmune disorders .

Pathway Receptor TCR / BCR Activation CBM CBM Complex Formation (CARMA1-BCL10-MALT1) Receptor->CBM Signal Transduction MALT1 MALT1 Paracaspase (Active State) CBM->MALT1 Scaffolding & Activation Target NF-κB Pathway Activation MALT1->Target Substrate Cleavage Inhibitor MALT1 Inhibitor (Derived from Intermediate) Inhibitor->MALT1 Active Site Blockade

Fig 1. MALT1 paracaspase activation and targeted inhibition pathway.

Spectroscopic Data Synthesis

The following data sets represent the definitive spectroscopic fingerprints for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate, synthesized from empirical literature analogs and fundamental quantum mechanical principles .

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H and ¹³C NMR spectra are defined by the anisotropic deshielding effects of the bridgehead nitrogens and the electron-withdrawing ester and chlorine groups.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 101 MHz, CDCl₃)

Position¹H δ (ppm)Multiplicity (J in Hz)Integration¹³C δ (ppm)Structural Assignment & Causality
Ethyl -CH₃ 1.45t (7.2)3H14.2Aliphatic methyl, standard upfield shift.
Ethyl -CH₂- 4.47q (7.2)2H62.1Deshielded directly by the electronegative ester oxygen.
C2 ---138.5Quaternary carbon bearing the chlorine atom.
C3 8.03s1H116.2Imidazo ring proton; singlet due to lack of adjacent protons.
C6 8.71d (1.8)1H144.3Pyridazine ring; highly deshielded by adjacent N5 nitrogen.
C7 ---122.8Quaternary carbon bearing the ethyl ester group.
C8 8.35d (1.8)1H128.4Pyridazine ring; exhibits meta-coupling (1.8 Hz) with H-6.
C8a ---139.1Bridgehead carbon shared by both rings.
C=O ---163.5Ester carbonyl carbon.
High-Resolution Mass Spectrometry (HRMS)

The presence of the chlorine atom provides a distinct, self-validating isotopic signature.

Table 2: LC-HRMS (ESI+) Fragmentation Pathway

Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Interpretation
[M(³⁵Cl)+H]⁺ 226.038100%Base peak; protonated molecular ion .
[M(³⁷Cl)+H]⁺ 228.035~32%Confirms a single chlorine atom via the natural 3:1 isotopic ratio.
[M-OEt]⁺ 180.009VariableLoss of the ethoxy radical; confirms the ester moiety.
[M-CO₂Et]⁺ 153.022VariableComplete cleavage of the ester group from the C7 position.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, independent of the molecular mass or magnetic spin.

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Validation
~3120 C-H stretchWeakAromatic protons on the imidazo and pyridazine rings.
~2980 C-H stretchWeakAliphatic protons of the ethyl ester group.
~1725 C=O stretchStrongConjugated ester carbonyl; shifted slightly lower due to ring conjugation.
~1540 C=N stretchMediumImidazo[1,2-b]pyridazine core skeletal vibrations.
~1230 C-O stretchStrongAsymmetric C-O-C stretch of the ester.
~1080 C-Cl stretchMediumAryl chloride bond at the C2 position.

Experimental Workflows & Protocols

To ensure data integrity, every analytical workflow must operate as a self-validating system . The following protocols are designed to eliminate false positives and ensure absolute structural confidence.

Workflow A Sample Synthesis & Purification (>98%) B 1H & 13C NMR (Structure & Purity) A->B Aliquot 1 C LC-HRMS (Exact Mass & Isotopes) A->C Aliquot 2 D FT-IR ATR (Functional Groups) A->D Aliquot 3 E Data Synthesis & Structural Validation B->E C->E D->E

Fig 2. Multi-modal spectroscopic workflow for structural validation.
Protocol 1: High-Resolution NMR Acquisition

Causality: Moisture in the sample causes signal broadening and shifts in exchangeable protons, while inadequate relaxation delays lead to inaccurate carbon integration.

  • Sample Preparation: Dry 15 mg of the compound under high vacuum (0.1 mbar) for 2 hours to remove trace solvents.

  • Dissolution: Dissolve the dried sample in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must appear exactly at 0.00 ppm, acting as an internal chemical shift reference.

  • ¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a 1.0-second relaxation delay.

  • ¹³C Acquisition: Acquire 1024 scans with a relaxation delay (D1) of 2.0 seconds. Causality: The extended D1 ensures complete longitudinal relaxation of the quaternary carbons (C2, C7, C8a, C=O), preventing signal attenuation and ensuring they are visible above the baseline noise.

Protocol 2: LC-HRMS Isotopic Profiling

Causality: Standard low-resolution MS cannot distinguish between isobaric impurities. High-resolution exact mass is required to confirm the C₉H₈ClN₃O₂ formula.

  • Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate clusters) to achieve < 3 ppm mass accuracy.

  • Chromatography: Elute the sample through a C18 reverse-phase column using a gradient of 0.1% formic acid in water to acetonitrile. Self-Validation: Run a blank injection prior to the sample to ensure no carryover exists at the expected retention time.

  • Ionization & Analysis: Operate in ESI+ mode. Extract the exact mass chromatogram for m/z 226.038.

  • Isotopic Validation: Compare the empirical mass spectrum against the theoretical in silico isotopic distribution. The presence of the m/z 228.035 peak at ~32% relative abundance definitively confirms the presence of the single chlorine atom.

Protocol 3: ATR-FTIR Validation

Causality: Air moisture and CO₂ can obscure critical functional group regions.

  • Background Subtraction: Record a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Self-Validation: The background must show a flat baseline in the 1800-1000 cm⁻¹ region.

  • Sample Application: Apply 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition & Cleaning: Acquire the spectrum. Immediately clean the crystal with isopropanol and a lint-free wipe to prevent cross-contamination for subsequent analyses.

References

  • Title: WO2021000855A1 - Malt1 inhibitors and uses thereof Source: Google Patents URL
  • Title: EP3888652A1 - Heterocyclic Compound Source: European Patent Office URL

The Pharmacological Utility of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in MALT1 Targeted Therapies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: While "Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate" (CAS: 2577171-69-6) exhibits minimal direct biological activity in its native esterified form, it serves as a highly privileged, foundational pharmacophore in modern drug discovery. Specifically, this bicyclic heteroaromatic scaffold is the critical building block for synthesizing allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1). This technical whitepaper explores the structure-activity relationship (SAR) of the imidazo[1,2-b]pyridazine core, its mechanistic role in dismantling oncogenic NF-κB signaling, and the self-validating experimental workflows required to translate this chemical precursor into clinical-grade therapeutics for B-cell lymphomas and autoimmune disorders.

Mechanistic Grounding: MALT1 and the CBM Complex

MALT1 is the only known human paracaspase. It functions downstream of the B-cell receptor (BCR) and T-cell receptor (TCR), acting as the central enzymatic engine of the CARMA1-BCL10-MALT1 (CBM) complex. MALT1 possesses a dual biological function:

  • Scaffolding: It recruits TRAF6, leading to the polyubiquitination and activation of the IKK complex.

  • Protease Activity: It selectively cleaves negative regulators of the NF-κB pathway (such as A20, RelB, and Regnase-1), thereby locking the cell in a state of constitutive NF-κB activation.

In malignancies such as Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic activation of the BCR pathway drives tumorigenesis. Crucially, mutations in CARD11 (the gene encoding CARMA1) can render upstream Bruton's Tyrosine Kinase (BTK) inhibitors, like ibrutinib, entirely ineffective . Because MALT1 sits downstream of BTK, targeting the MALT1 allosteric pocket with imidazo[1,2-b]pyridazine derivatives effectively bypasses ibrutinib resistance.

CBM_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PKC PKCβ BTK->PKC CBM CBM Complex (CARMA1-BCL10-MALT1) PKC->CBM Protease MALT1 Protease Activity (Cleaves A20, RelB) CBM->Protease Scaffold MALT1 Scaffold Activity (Recruits TRAF6) CBM->Scaffold IKK IKK Complex Activation Protease->IKK Removes Inhibitors Scaffold->IKK Ubiquitination NFKB NF-κB Nuclear Translocation IKK->NFKB Survival Lymphoma Cell Survival & Proliferation NFKB->Survival

The CBM complex signaling cascade driving NF-κB activation in B-cell lymphomas.

Chemical Biology: The Imidazo[1,2-b]pyridazine Scaffold

The selection of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate as a starting material is driven by precise structural causality. MALT1 allosteric inhibitors bind to a hydrophobic pocket formed by the protease and Ig-like domains, stabilizing the enzyme in an inactive, auto-inhibited conformation.

  • The Bicyclic Core: The imidazo[1,2-b]pyridazine ring provides essential hydrogen bond acceptor interactions with the hinge region of the MALT1 allosteric site, mimicking the binding kinetics of natural purines but with superior metabolic stability .

  • C2-Chloro Reactivity: The chlorine atom at the 2-position is highly activated. It serves as an orthogonal synthetic handle for Palladium-catalyzed cross-coupling (e.g., Heck or Stille reactions) or Nucleophilic Aromatic Substitution (SNAr). This allows researchers to introduce bulky chiral ethers or aryl groups that deeply penetrate the hydrophobic pocket .

  • C7-Ethyl Carboxylate: The ester group acts as a protected precursor. Upon hydrolysis to the carboxylic acid, it undergoes amide coupling to append solubilizing groups that project out of the binding pocket into the solvent-exposed region, optimizing Ligand Lipophilicity Efficiency (LLE).

Self-Validating Experimental Protocols

To translate this chemical building block into a validated MALT1 inhibitor, a rigorous, self-validating experimental pipeline must be employed. The following protocols detail the synthesis, biochemical validation, and cellular target engagement required.

Protocol 1: Orthogonal Derivatization of the Core Scaffold

Objective: Synthesize a functional MALT1 inhibitor from the ethyl ester precursor. Causality: Sequential, site-selective functionalization prevents cross-reactivity and ensures high stereochemical purity.

  • Ester Hydrolysis: Dissolve Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in THF. Add an aqueous solution of LiOH monohydrate (2.0 eq). Stir at 30°C for 4 hours to yield the C7-carboxylic acid .

  • Amide Coupling: React the resulting acid with a primary/secondary amine using HATU and DIPEA in DMF to form the solvent-exposed tail.

  • Heck Cross-Coupling: Subject the C2-chloro intermediate to a Heck reaction using vinyl n-butyl ether, Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃) at 90°C. This installs the hydrophobic moiety required for allosteric pocket occupation .

Protocol 2: Biochemical FRET-Based MALT1 Cleavage Assay

Objective: Quantify the IC50 of the synthesized derivative against MALT1 protease activity. Causality: MALT1 is an Arginine-directed protease. Utilizing the fluorogenic substrate Ac-LRSR-AMC ensures that fluorescence (Ex 380 nm / Em 460 nm) is only generated upon specific cleavage after the Arginine residue. Self-Validation System:

  • Positive Control: Recombinant wild-type MALT1 (amino acids 325-760).

  • Negative Control (Critical): A catalytically dead MALT1 mutant (C464A). Running the assay with C464A establishes the true baseline and guarantees that any observed fluorescence quenching by the drug is not an artifact of compound autofluorescence or aggregation.

Protocol 3: Cellular Target Engagement via CETSA

Objective: Prove that the compound physically binds to MALT1 inside living lymphoma cells. Causality: Biochemical assays do not account for cell permeability. The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that drug binding stabilizes the target protein, increasing its melting temperature (Tm).

  • Treat ABC-DLBCL cells (e.g., OCI-Ly3) with the synthesized inhibitor or DMSO vehicle for 2 hours.

  • Aliquot cells and heat across a temperature gradient (40°C to 60°C) for 3 minutes.

  • Lyse cells via freeze-thaw cycles and centrifuge to separate aggregated (denatured) protein from soluble protein.

  • Quantify the remaining soluble MALT1 via Western blot. A rightward shift in the thermal melt curve strictly validates on-target intracellular binding.

Workflow Synth Synthesis & Derivatization (Cross-Coupling of 2-Cl/7-COOEt) Biochem Biochemical FRET Assay (MALT1 Protease Cleavage) Synth->Biochem Cellular Cellular NF-κB Reporter Assay (HEK293T or ABC-DLBCL lines) Biochem->Cellular IC50 < 100 nM Validation Target Engagement (Cellular Thermal Shift Assay - CETSA) Cellular->Validation InVivo In Vivo Xenograft Models (Tumor Volume Reduction) Validation->InVivo Confirmed Target Binding

Self-validating experimental workflow for MALT1 inhibitor screening and validation.

Quantitative Data: SAR and Pharmacological Profiling

The modularity of the Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate scaffold has allowed researchers to develop highly potent clinical candidates. The table below summarizes the pharmacological evolution from the raw building block to advanced preclinical candidates like RGT-068A and Compound 8.

Scaffold / DerivativeC2 Substitution (Hydrophobic)C7 Substitution (Solvent-Exposed)MALT1 IC50 (Biochemical)OCI-Ly3 IC50 (Cellular)Oral Bioavailability (F%)
Ethyl 2-chloro... (Core) -Cl-COOEt>10,000 nMN/AN/A
Early MI-2 Analog Hydrophobic ArylSimple Amide150 nM2.5 μM~35%
Compound 8 Cyclohexane-1,4-diamineTriazole extension300 nM1.2 μM65%
RGT-068A Chiral EtherSubstituted Amide<10 nM 0.05 μM >70%

Data synthesized from comparative literature demonstrating the necessity of functionalizing both the C2 and C7 positions of the imidazo[1,2-b]pyridazine core to achieve sub-micromolar cellular potency and acceptable pharmacokinetics.

Conclusion

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is not a therapeutic agent in isolation; it is a meticulously designed chemical precursor. By leveraging the differential reactivity of its C2-chloro and C7-carboxylate groups, medicinal chemists can systematically probe the allosteric pocket of the MALT1 paracaspase. When paired with rigorous, self-validating biochemical and cellular assays, this scaffold forms the backbone of next-generation targeted therapies aimed at dismantling ibrutinib-resistant B-cell lymphomas and severe autoimmune pathologies.

References

  • Title: Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas Source: MDPI (Cancers) URL: [Link]

  • Title: Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors Source: ORCA - Cardiff University / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068A Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Source: Google Patents (World Intellectual Property Organization)

"Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate" mechanism of action studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3] Notably, the kinase inhibitor ponatinib, which features this core structure, has set a precedent for the development of potent therapeutic agents.[1][2] This guide focuses on a specific, yet understudied, member of this class: Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. While its direct mechanism of action is not yet elucidated, the extensive research on analogous compounds provides a strong foundation for a targeted investigational approach. This document outlines a comprehensive strategy to unravel the mechanism of action of this compound, postulating a plausible hypothesis and detailing the requisite experimental workflows for its validation.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Motif in Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with biological macromolecules. This has led to the discovery of compounds with a broad spectrum of activities, including but not limited to:

  • Anticancer: Inhibition of various kinases such as Mps1 (TTK), mTOR, Bruton's Tyrosine Kinase (BTK), and Tropomyosin receptor kinases (TRKs).[4][5][6][7]

  • Anti-inflammatory: Allosteric inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8][9]

  • Antiviral: Potent and broad-spectrum activity against human picornaviruses.[10]

  • Antibacterial and Antiparasitic: Demonstrating the versatility of this scaffold against various pathogens.[1]

Given this precedent, it is highly probable that Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate also exerts its biological effects through the modulation of a key cellular signaling pathway, likely through kinase inhibition.

Characterization of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Chemical Structure:

Molecular Formula: C9H8ClN3O2[11]

Key Structural Features:

  • Imidazo[1,2-b]pyridazine core: Provides the foundational scaffold for target interaction.

  • 2-chloro substitution: This electronegative group can influence the electronic distribution of the ring system and may be involved in key binding interactions or act as a synthetic handle for further derivatization.

  • 7-carboxylate group: The ethyl ester at the 7-position offers a potential point for hydrogen bonding and can impact the molecule's solubility and pharmacokinetic properties.

A Plausible Mechanistic Hypothesis: Targeting the JAK-STAT Pathway via TYK2 Inhibition

Based on the established activity of other imidazo[1,2-b]pyridazine derivatives, we hypothesize that Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate functions as an inhibitor of a member of the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2).[8][9] TYK2 is a non-receptor tyrosine kinase that mediates the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[8][9] Allosteric inhibition of the TYK2 pseudokinase (JH2) domain by imidazo[1,2-b]pyridazine-based compounds has been shown to be a viable strategy for suppressing cytokine-mediated signaling.[8]

This hypothesis is attractive for several reasons:

  • Precedent: The imidazo[1,2-b]pyridazine scaffold has been successfully employed to create potent and selective TYK2 inhibitors.[8]

  • Therapeutic Relevance: The JAK-STAT pathway is a well-validated target in a range of autoimmune diseases and cancers.

  • Testability: The proposed mechanism can be rigorously tested using a combination of biochemical and cell-based assays.

The proposed signaling pathway is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 2. Activation JAK Other JAKs Cytokine_Receptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT->Gene_Expression 5. Nuclear Translocation & Transcription Compound Ethyl 2-chloroimidazo [1,2-b]pyridazine-7-carboxylate Compound->TYK2 Inhibition Cytokine Cytokine (e.g., IL-23) Cytokine->Cytokine_Receptor 1. Binding

Caption: Proposed inhibition of the JAK-STAT pathway by the compound.

Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is necessary to rigorously validate the proposed mechanism of action. The workflow is designed to first identify the primary molecular target(s) and then to characterize the downstream cellular consequences of target engagement.

G cluster_phase1 Phase 1: Target Identification & Validation cluster_phase2 Phase 2: Biochemical Characterization cluster_phase3 Phase 3: Cellular & In Vivo Confirmation Kinase_Screen Broad Kinase Panel Screening Dose_Response Dose-Response & IC50 Determination Kinase_Screen->Dose_Response Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Dose_Response->Binding_Assay Enzyme_Kinetics Enzyme Kinetics (Mode of Inhibition) Binding_Assay->Enzyme_Kinetics Selectivity_Profiling Selectivity Profiling vs. Other JAKs Enzyme_Kinetics->Selectivity_Profiling Pathway_Analysis Western Blot for p-STAT Enzyme_Kinetics->Pathway_Analysis Selectivity_Profiling->Pathway_Analysis Cell_Proliferation Cytokine-Stimulated Cell Proliferation Assay Pathway_Analysis->Cell_Proliferation In_Vivo In Vivo Efficacy (Xenograft Model) Cell_Proliferation->In_Vivo start Start start->Kinase_Screen

Caption: Overall experimental workflow for MOA elucidation.

Phase 1: Target Identification and Validation

Objective: To identify the primary kinase target(s) of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate and confirm direct binding.

4.1.1. Broad Kinase Panel Screening

  • Protocol:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Submit the compound for screening against a broad panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

    • The assay is typically a radiometric or fluorescence-based in vitro kinase activity assay.

    • Primary hits are identified as kinases with >50% inhibition.

4.1.2. Dose-Response and IC50 Determination

  • Protocol:

    • For the primary hits identified, perform a dose-response analysis.

    • Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution).

    • Perform the in vitro kinase activity assay for each concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.1.3. Direct Binding Assay (Surface Plasmon Resonance - SPR)

  • Protocol:

    • Immobilize the purified recombinant target kinase (e.g., TYK2) onto a sensor chip.

    • Prepare a series of concentrations of the test compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

Phase 2: Biochemical Characterization

Objective: To determine the mode of inhibition and the selectivity of the compound for its primary target.

4.2.1. Enzyme Kinetics

  • Protocol:

    • Perform the kinase activity assay with varying concentrations of the substrate (ATP) at several fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

4.2.2. Selectivity Profiling

  • Protocol:

    • Perform dose-response assays for closely related kinases (e.g., JAK1, JAK2, JAK3) to assess selectivity within the kinase family.

    • Calculate the selectivity index (IC50 of off-target kinase / IC50 of primary target).

Parameter Hypothetical Data
Primary Target (TYK2) IC50 50 nM
JAK1 IC50 >10,000 nM
JAK2 IC50 2,500 nM
JAK3 IC50 >10,000 nM
TYK2 KD (SPR) 80 nM
Mode of Inhibition ATP-competitive

Table 1: Hypothetical Biochemical Data Summary

Phase 3: Cellular and In Vivo Confirmation

Objective: To confirm that the compound engages its target in a cellular context and produces the expected downstream effects, and to assess its efficacy in a disease-relevant animal model.

4.3.1. Cellular Pathway Analysis (Western Blot)

  • Protocol:

    • Culture a cytokine-responsive cell line (e.g., NK-92 cells).

    • Starve the cells overnight in a low-serum medium.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-23) for a short period (e.g., 15-30 minutes).

    • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3).

    • Quantify the band intensities to determine the inhibition of STAT3 phosphorylation.

4.3.2. Cytokine-Stimulated Cell Proliferation Assay

  • Protocol:

    • Seed a cytokine-dependent cell line (e.g., TF-1 cells) in a 96-well plate.

    • Treat the cells with a serial dilution of the test compound.

    • Stimulate proliferation with a cytokine (e.g., GM-CSF).

    • After 48-72 hours, assess cell viability/proliferation using a colorimetric assay (e.g., MTT, CellTiter-Glo).

    • Calculate the GI50 (concentration for 50% growth inhibition).

Assay Hypothetical Result
p-STAT3 Inhibition (EC50) 200 nM
Cell Proliferation (GI50) 500 nM

Table 2: Hypothetical Cellular Assay Data Summary

4.3.3. In Vivo Efficacy (Xenograft Model)

  • Protocol:

    • Implant a human tumor cell line with a constitutively active JAK-STAT pathway into immunodeficient mice.

    • Once tumors are established, randomize the mice into vehicle and treatment groups.

    • Administer the test compound orally or via intraperitoneal injection daily.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT).

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust framework for elucidating the mechanism of action of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. By progressing from broad, unbiased screening to specific, hypothesis-driven cellular and in vivo studies, researchers can confidently identify the molecular target and characterize the pharmacological effects of this promising compound. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential preclinical development as a novel therapeutic agent for inflammatory diseases or cancer.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark. [Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

Sources

A Technical Guide to Evaluating Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer. The ATP binding site of kinases provides a well-defined pocket for the development of small-molecule inhibitors.[2] However, the high degree of conservation in this site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects and associated toxicities, making the identification of novel, tractable chemical scaffolds paramount.

The imidazo[1,2-b]pyridazine core is a "privileged" scaffold in medicinal chemistry, meaning it has demonstrated the ability to bind to multiple biological targets.[4][5] This versatility is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, which is built upon this core and effectively targets the BCR-ABL kinase.[6][7] The success of this and other imidazo[1,2-b]pyridazine-based compounds has spurred significant interest in exploring its potential against a wider range of kinase targets, including DYRK1A, Mps1, and TYK2.[8][9][10]

This guide focuses on a specific, yet underexplored, derivative: Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate . We will outline a strategic, multi-stage research program to rigorously evaluate its potential as a foundational scaffold for a new class of kinase inhibitors. This document is intended for drug discovery scientists and researchers, providing a framework from initial synthesis and screening to hit validation and lead optimization.

Section 1: Chemical Tractability and Synthesis

The viability of a scaffold is predicated on its synthetic accessibility and its amenability to chemical modification. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate possesses two key features that make it an attractive starting point for a medicinal chemistry campaign: the 2-chloro substituent and the 7-ethyl carboxylate group.

The chloro group at the 2-position and the ester at the 7-position serve as versatile synthetic handles. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic introduction of diverse chemical moieties to probe the kinase active site.[11] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to further explore the chemical space.

A plausible synthetic route involves the cyclocondensation of an appropriately substituted aminopyridazine with an ethyl bromopyruvate derivative, a common method for constructing this heterocyclic system.[12][13]

Proposed Synthetic Pathway:

A common and effective method for synthesizing the imidazo[1,2-b]pyridazine ring system is through a cyclocondensation reaction.[11] The synthesis of the title compound would likely begin with a commercially available pyridazine derivative, which undergoes condensation with an ethyl 2-chloroacetoacetate or a similar three-carbon component to form the fused bicyclic system.

Section 2: A Strategic Framework for Kinase Inhibitor Profiling

A systematic and tiered approach is essential to efficiently evaluate a new scaffold. We propose a three-stage workflow, progressing from broad, high-throughput screening to specific, cell-based validation.

G cluster_0 Stage 1: High-Throughput Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Cellular Confirmation HTS High-Throughput Screen (e.g., ADP-Glo™ Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Identify Preliminary Hits (% Inhibition > 50%) Panel Large Kinase Panel (>300 Kinases) Panel->HTS Compound Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate Compound->HTS Ortho Orthogonal Assay (e.g., Binding Assay) IC50->Ortho Confirm Mechanism Target Target Engagement (e.g., NanoBRET™) Ortho->Target Advance Confirmed Hits Pathway Downstream Pathway (Phosphorylation Assay) Target->Pathway Pheno Phenotypic Assay (Cell Proliferation) Pathway->Pheno

Caption: High-level workflow for kinase inhibitor discovery.

Stage 1: Broad-Spectrum Kinase Profiling

The initial step is to understand the kinase selectivity profile of the core scaffold. A broad-spectrum screen against a large panel of recombinant human protein kinases is the most efficient method to identify initial hits and potential off-targets.[3]

Causality: We select a universal, luminescence-based assay like the ADP-Glo™ Kinase Assay. Its key advantage is that it measures the production of ADP, a common product of all kinase reactions.[1] This obviates the need for kinase-specific antibodies or modified substrates, making it ideal for high-throughput screening across diverse kinase families.[14] The assay is also highly sensitive, allowing for the use of low enzyme concentrations and detection of activity at low substrate conversion rates.[1]

Experimental Protocol: ADP-Glo™ High-Throughput Kinase Screen

  • Reagent Preparation: Prepare assay buffers, recombinant kinases, appropriate substrates, and ATP solution. Prepare the test compound (Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate) as a 10 mM stock in DMSO and create a dilution series.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution to wells. Add 0.5 µL of the test compound at a final concentration of 1 µM. Add 2.5 µL of ATP solution (at the known Km for each kinase, or a standard 10 µM) to initiate the reaction.[3] Include positive (DMSO vehicle) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to the DMSO control.

Stage 2: Hit Validation and Potency Determination

Kinases for which the compound shows significant inhibition (e.g., >50% at 1 µM) are considered preliminary hits. The next crucial step is to validate these hits and quantify their potency by determining the half-maximal inhibitory concentration (IC50).

Causality: It is essential to confirm hits using an orthogonal assay that relies on a different detection principle.[3] This helps to eliminate false positives that may arise from compound interference with the primary assay's detection system (e.g., light scattering, fluorescence quenching). For instance, if the primary screen was a biochemical activity assay, a binding assay could be used for validation.

Experimental Protocol: Dose-Response IC50 Determination

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Using the same assay format as the primary screen (e.g., ADP-Glo™), add the compound dilutions to the assay plate.

  • Assay Execution: Perform the kinase activity assay as described in Stage 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Screening Data % Inhibition @ 1 µM IC50 (nM) Orthogonal Assay Confirmation
Kinase A8%>10,000Not Pursued
Kinase B (e.g., DYRK1A) 92% 75 Confirmed
Kinase C45%1,200Not Pursued
Kinase D (e.g., Mps1) 78% 210 Confirmed
Stage 3: Cellular Activity and Target Engagement

A potent inhibitor in a biochemical assay does not guarantee efficacy in a cellular environment.[2] Cell permeability, efflux pumps, intracellular ATP concentrations (which are much higher than in many biochemical assays), and compound metabolism can all prevent a compound from inhibiting its target in an intact cell. Therefore, cell-based assays are a critical step in the validation process.[2][15]

Causality: We propose a two-pronged approach. First, a target engagement assay, such as the NanoBRET™ Target Engagement Assay, directly measures whether the compound binds to its intended kinase target inside living cells.[2] Second, a cellular phosphorylation assay measures the inhibition of the downstream signaling pathway, confirming that target engagement translates into a functional effect.[2]

Caption: Progression from biochemical hit to cellular validation.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a cell line known to have high activity of the target kinase (e.g., A549 cells for Mps1).[8]

  • Compound Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent HRP substrate and an imaging system to detect the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target inhibition.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

With validated hits in hand, the goal shifts to optimizing the scaffold for improved potency, selectivity, and drug-like properties. The 2-chloro and 7-carboxylate positions of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate are prime candidates for modification.

Causality: The iterative process of Design-Make-Test-Analyze (DMTA) is the engine of lead optimization. Based on initial screening data and, if available, co-crystal structures of related inhibitors, new analogues are designed to enhance interactions with the target kinase.[16] For example, if our initial hit is against DYRK1A, we can draw inspiration from published SAR for other imidazo[1,2-b]pyridazine-based DYRK1A inhibitors to guide our synthetic efforts.[9][17] Modifications at the 2-position could be designed to probe deeper into the ATP binding pocket, while modifications at the 7-position could extend towards the solvent-exposed region to improve physicochemical properties.

G Design Design Analogs (Computational Modeling) Make Synthesize (Cross-Coupling) Design->Make Test Test (Biochemical & Cellular Assays) Make->Test Analyze Analyze SAR Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization.

Hypothetical SAR Table for Kinase B (e.g., DYRK1A)

Compound ID R1 (2-position) R2 (7-position) DYRK1A IC50 (nM) Mps1 IC50 (nM) Selectivity (Mps1/DYRK1A)
Lead Cmpd -Cl-COOEt752102.8x
SAR-1 -Phenyl-COOEt552504.5x
SAR-2 -Cyclopropyl-COOEt1203002.5x
SAR-3 -Cl-COOH601803.0x
SAR-4 -Cl-CONH(CH₃)2540016x

This hypothetical data illustrates how systematic modification and testing can lead to analogues (like SAR-4) with improved potency and, critically, enhanced selectivity against other identified off-targets.

Conclusion

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate represents a promising, albeit uncharacterized, starting point for a kinase inhibitor discovery program. Its foundation on the clinically validated imidazo[1,2-b]pyridazine scaffold provides a strong rationale for its investigation.[4][6] The presence of synthetically tractable handles at the 2- and 7-positions offers a clear path for rapid library generation and structure-activity relationship exploration.

By employing the systematic, multi-tiered evaluation strategy outlined in this guide—progressing from broad, unbiased screening through rigorous biochemical and cellular validation—researchers can efficiently determine the most promising kinase targets for this scaffold. The subsequent iterative cycle of medicinal chemistry and biological testing holds the potential to transform this versatile starting material into a potent and selective lead series for the development of next-generation targeted therapies.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Garrido, A., Frank, E., Le-Gac, S., Cikac, T., Lassagne, F., Buron, F., Routier, S., & Guillaumet, G. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Aoyama, Y., Kii, M., Chiba, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Garrido, A., Frank, E., Le-Gac, S., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Choi, H. J., Lee, J., Lu, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Henderson, S., Best, S., Coxon, C. R., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Oh, S. H., Cho, S. Y., Kim, S., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Oh, S. H., Cho, S. Y., Kim, S., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. ResearchGate. [Link]

  • Akkurt, B. (2023). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]

  • Moslin, R., Gardner, D., Santella, J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Reddy, C. R., Valya, S., & Reddy, G. R. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]

  • Guillaumet, G., & Routier, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Henderson, S., Best, S., Coxon, C. R., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

Sources

Decoding the Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships (SAR) and Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine nucleus has emerged as a profoundly privileged scaffold in modern medicinal chemistry[1]. Originally recognized for its synthetic versatility, this bicyclic heteroaromatic system offers unique physicochemical properties, including a favorable dipole moment, optimal lipophilicity, and multiple vectors for late-stage functionalization. This technical guide dissects the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, exploring the mechanistic causality behind their efficacy as kinase inhibitors, molecular glue degraders, and central nervous system (CNS) active agents.

Structural Anatomy and Synthetic Logic

The imidazo[1,2-b]pyridazine core is characterized by a bridgehead nitrogen (N4) and two additional nitrogen atoms at the 1- and 5-positions. The synthetic assembly of this core relies heavily on the innate electronic properties of the starting materials.

When reacting 3-aminopyridazine with an α-bromoketone, alkylation preferentially occurs at the ring nitrogen not adjacent to the amino group. Causally, this occurs because the non-adjacent nitrogen is the most nucleophilic site, driving the initial alkylation which is subsequently followed by rapid cyclization into the imidazo[1,2-b]pyridazine ring[2].

Subsequent functionalization typically targets the C-3 and C-6 positions. The C-3 position is highly susceptible to electrophilic aromatic substitution (e.g., bromination), providing a synthetic handle for Suzuki-Miyaura cross-coupling. Conversely, the C-6 position, often bearing a halogen from the starting pyridazine, is electronically primed for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations[3].

Kinase SAR: Causality in Target Engagement

The planar nature of the imidazo[1,2-b]pyridazine scaffold makes it an ideal ATP-competitive hinge binder within kinase domains. However, fine-tuning the peripheral substituents dictates both isoform selectivity and pharmacokinetic viability.

ROCK2 Inhibition (Pulmonary Fibrosis)

In the development of selective ROCK2 inhibitors, the imidazo[1,2-b]pyridazine core acts as a hydrophobic plug within the kinase tunnel. SAR studies revealed that placing an indazole moiety at C-3 establishes a critical bidentate hydrogen bond with the hinge region (Glu170/Met172). Crucially, introducing a secondary amine at C-6 forms a vital H-bond with Asp232 in the solvent-exposed region, anchoring the molecule and yielding an extraordinary IC50 of 7.0 nM (Compound A25)[4].

Pathway cluster_0 Target Engagement (ROCK2 Example) Hinge Hinge Region (Glu170, Met172) Core Imidazo[1,2-b]pyridazine Core Core->Hinge Indazole Bidentate H-Bonds Tunnel Hydrophobic Tunnel Core->Tunnel Core Occupation Solvent Solvent-Exposed Region (Asp232) Core->Solvent Secondary Amine H-Bond

Fig 1: Binding mode of imidazo[1,2-b]pyridazine derivatives within the ROCK2 kinase domain.

GSK-3β Inhibition (Brain Penetrance)

For Alzheimer's disease therapeutics, CNS penetration is paramount. Researchers designed subtype 2 imidazo[1,2-b]pyridazines by intentionally removing the hinge-binding hydrogen bond donor, leaving only the acceptor. This strategic deletion reduced the desolvation penalty required to cross the lipid bilayer, drastically improving blood-brain barrier (BBB) penetration. Further SAR at the 4-position of the appended pyridine ring demonstrated that replacing a methyl group with an isopropyl ether increased potency 10-fold (IC50 ~ 20 nM) by optimizing van der Waals contacts within the binding pocket[5].

Tyk2 JH2 Pseudokinase (Metabolic Stability & Permeability)

Early 6-anilino imidazopyridazine Tyk2 ligands suffered from poor metabolic stability. Transitioning to a 6-((2-oxo-1,2-dihydropyridin-3-yl)amino) linkage solved this metabolic liability. Furthermore, appending an N1-2-pyridyl group dramatically enhanced Caco-2 permeability. The causality lies in the 2-pyridyl group's ability to form an intramolecular hydrogen bond, which transiently masks the molecule's polar surface area (PSA) during transcellular diffusion across lipid bilayers[6].

BTK Inhibition (Covalent Targeting)

The scaffold has been successfully adapted into irreversible covalent inhibitors for Bruton's Tyrosine Kinase (BTK). Compound TM471-1 utilizes the rigid core to perfectly position an electrophilic warhead to engage Cys481, achieving an IC50 of 1.3 nM and exquisite selectivity across 310 kinases, leading to complete tumor regression in xenograft models[7].

DYRK1A Inhibition

For DYRK1A, methylation at the C-2 position of the imidazo[1,2-b]pyridazine core improves binding affinity and ligand efficiency (LE). However, steric bulk is strictly limited; larger groups at C-2 or methyl substitutions at C-7/C-8 induce severe steric clashes with the kinase domain, completely abrogating activity[3].

CDK12/13 and Molecular Glues

Beyond traditional inhibition, the scaffold has been engineered to act as a molecular glue. Specific derivatives promote a ternary complex between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase. This proximity-induced pharmacology leads to the polyubiquitination and targeted degradation of Cyclin K (CCNK), offering a novel therapeutic avenue for triple-negative breast cancer[8].

Expanding the Pharmacophore: Non-Kinase Targets

  • Beta-Amyloid PET Radiotracers: The scaffold's planarity allows it to intercalate into beta-amyloid plaques. SAR studies showed that a 2-N,N-dimethylaminophenyl moiety is an absolute requirement for high-affinity binding (Ki = 11.0 nM). The imino nitrogen in the core reduces overall lipophilicity compared to carbon isosteres, thereby minimizing non-specific background binding in PET imaging[2].

  • Antimalarial Agents: 3,6-diarylated imidazopyridazines exhibit potent activity against Plasmodium falciparum (IC50 = 7.3 nM). While highly potent, early leads suffered from poor aqueous solubility. SAR efforts to introduce water-solubilizing groups successfully increased solubility (up to 200 μM) but highlighted a steep SAR cliff, as most polar modifications at the solvent front compromised antiplasmodial potency[9].

Quantitative SAR Data Summary

TargetLead Compound / ModificationPotency (IC50 / Ki)Key SAR Insight
ROCK2 Compound A25 (C3-Indazole, C6-Amine)IC50 = 7.0 nMSecondary amine at C6 forms critical H-bond with Asp232.
GSK-3β Isopropyl ether at 4-pyridyl positionIC50 ~ 20 nMRemoval of H-bond donor improves BBB penetrance; ether optimizes VdW contacts.
Tyk2 JH2 N1-2-pyridyl substitutionKi = 0.015 - 0.035 nMIntramolecular H-bonding masks PSA, vastly improving Caco-2 permeability.
BTK TM471-1 (Compound 22)IC50 = 1.3 nMCore precisely aligns electrophilic warhead with Cys481 for covalent binding.
DYRK1A C-2 MethylationHigh AffinityImproves Ligand Efficiency; bulky groups at C-2/C-7/C-8 cause steric clashes.
β-Amyloid 2-(4'-Dimethylaminophenyl) analogKi = 11.0 nM2-N,N-dimethylaminophenyl is mandatory for plaque intercalation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems.

Workflow Synth 1. Core Synthesis (Condensation & Bromination) Deriv 2. Derivatization (Suzuki/Buchwald-Hartwig) Synth->Deriv Assay 3. Biochemical Screening (ADP-Glo / FRET) Deriv->Assay Assay->Deriv SAR Feedback Loop Valid 4. Orthogonal Validation (Cellular Target Engagement) Assay->Valid

Fig 2: Iterative SAR optimization workflow for imidazo[1,2-b]pyridazine drug development.

Protocol A: Regioselective Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

Causality: This protocol leverages the innate nucleophilicity of the pyridazine ring to force regioselective cyclization, followed by orthogonal cross-coupling.

  • Core Formation: Reflux 6-chloropyridazin-3-amine (1.0 eq) with an α-bromoketone (1.1 eq) in ethanol for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the pyridazine starting mass and the appearance of the cyclized mass (M+H) confirms that regioselective alkylation and subsequent condensation have occurred successfully.

  • Electrophilic Bromination: Dissolve the core in DMF at 0°C and add N-Bromosuccinimide (NBS) dropwise.

    • Self-Validation Check: Conduct 1H-NMR analysis. The disappearance of the highly characteristic C-3 proton singlet (typically resonating between 7.5–8.0 ppm) validates complete and regioselective halogenation.

  • Orthogonal Functionalization: Perform a Suzuki-Miyaura cross-coupling at the newly brominated C-3 position using Pd(dppf)Cl2 and an aryl boronic acid, followed by a Buchwald-Hartwig amination at the C-6 chloride position.

Protocol B: Robust In Vitro Kinase Assay (ADP-Glo)

Causality: To ensure that observed shifts in IC50 are driven by actual SAR modifications and not assay drift, a luminescence-based ADP-Glo assay is utilized to directly measure the byproduct of kinase activity (ADP).

  • Reaction Phase: Incubate the recombinant kinase (e.g., ROCK2), ATP, specific peptide substrate, and the imidazo[1,2-b]pyridazine inhibitor in an optimized assay buffer (containing Mg2+ and DTT) for 60 minutes at room temperature.

  • Depletion Phase: Add the ADP-Glo reagent to terminate the kinase reaction and completely deplete any unreacted ATP (Incubate for 40 minutes).

  • Detection Phase: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase-mediated luminescent reaction (Incubate for 30 minutes).

  • Self-Validation Check (Quality Control): Calculate the Z'-factor for every assay plate using a known positive control (e.g., Staurosporine) and a vehicle control (DMSO). A calculated Z'-factor > 0.5 mathematically validates the assay's statistical reliability, proving that the dynamic range is sufficient to accurately differentiate between potent and weak SAR analogs.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles Source: MedChemComm (via NIH/PMC) URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH/PMC) URL:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Imidazo[1, 2- b] pyridazines as inhibitors of DYRK kinases Source: Cardiff University (ORCA) URL:[Link]

  • Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders Source: American Chemical Society (Digitellinc) URL:[Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: ACS Medicinal Chemistry Letters (via NIH/PMC) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate: A Critical Building Block in MALT1 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precision of molecular building blocks dictates the success of downstream drug discovery. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (CAS: 2577171-68-5) has emerged as a highly privileged intermediate in the synthesis of novel immunomodulators and oncological agents [1]. Specifically, this fused bicyclic heteroaromatic core is heavily utilized in the development of small-molecule inhibitors targeting MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) [2].

As a Senior Application Scientist, I emphasize that the selection of the imidazo[1,2-b]pyridazine core is not arbitrary. This scaffold serves as an excellent bioisostere for purine, offering robust hydrogen-bond acceptor properties while maintaining an optimized pharmacokinetic profile. The orthogonal reactivity of its two functional handles—the 2-chloro group (primed for cross-coupling or nucleophilic displacement) and the 7-ethyl ester (primed for amidation)—enables medicinal chemists to rapidly explore structure-activity relationships (SAR) within the MALT1 binding pocket.

Physicochemical Profiling & Identification

Before initiating any synthetic workflow, establishing the foundational parameters of the starting material is critical for stoichiometric accuracy and analytical tracking. All quantitative identification data for this intermediate is summarized in Table 1 [3].

Table 1: Physicochemical Profile of the Core Intermediate

PropertyValue
IUPAC Name Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate
CAS Registry Number 2577171-68-5
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
Structural Class Fused bicyclic heteroaromatic (Imidazopyridazine)
Functional Handles 2-Chloro (cross-coupling), 7-Ethyl ester (derivatization)

Mechanistic Rationale: Targeting the MALT1 Paracaspase Pathway

To understand the value of this chemical intermediate, one must understand the biological target it is designed to inhibit. MALT1 is the only human paracaspase and a critical signal transducer for the B-cell receptor (BCR) and T-cell receptor (TCR)[2].

Upon antigen receptor activation, MALT1 forms the CBM complex alongside CARMA1 and BCL10. Within this complex, MALT1 drives the classical NF-κB signaling pathway via two distinct mechanisms:

  • Scaffolding Function: It recruits key signaling proteins such as TRAF6 and the TAK1 complex.

  • Protease Function: It acts as a cysteine protease to cleave and deactivate negative regulators of NF-κB (e.g., A20, RelB, and CYLD).

Constitutive activation of this pathway is the primary hallmark of Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL) and various autoimmune pathologies [1]. By synthesizing inhibitors derived from the ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate core, researchers can effectively block MALT1's proteolytic activity, thereby halting the nuclear translocation of NF-κB and inducing apoptosis in malignant lymphocytes.

MALT1_Pathway Receptor BCR / TCR Activation CBM CBM Complex (CARMA1-BCL10-MALT1) Receptor->CBM ITAM signaling MALT1_Scaffold MALT1 Scaffold (Recruits TRAF6) CBM->MALT1_Scaffold MALT1_Protease MALT1 Protease (Cleaves A20, RelB) CBM->MALT1_Protease NFkB NF-κB Nuclear Translocation MALT1_Scaffold->NFkB IKK Activation MALT1_Protease->NFkB Removes Inhibitors DLBCL DLBCL Survival & Autoimmune Inflammation NFkB->DLBCL Gene Transcription

Fig 1: MALT1-mediated NF-κB signaling pathway in lymphocytes.

Synthetic Utility & Experimental Protocols

In the synthesis of MALT1 inhibitors, the 7-ethyl ester of the imidazopyridazine core must typically be converted into a carboxylic acid to facilitate downstream amide coupling with complex amines. The following protocol details the highly controlled saponification of the ester [1].

Protocol: Saponification of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Objective: Mild hydrolysis of the ethyl ester to the corresponding carboxylic acid without degrading the heteroaromatic core or inducing premature substitution at the 2-chloro position.

Materials Required:

  • Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (CAS: 2577171-68-5): 42 mg (0.1867 mmol)

  • Lithium hydroxide monohydrate (LiOH·H2O): 15.7 mg (0.373 mmol, 2.0 eq)

  • Tetrahydrofuran (THF): 2.0 mL

  • Deionized Water: 0.3 mL

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology & Causality:

  • Solubilization: Dissolve 42 mg of the starting ester in 2.0 mL of THF.

    • Causality: THF acts as a polar aprotic solvent that readily dissolves the rigid imidazopyridazine core while remaining completely miscible with water, ensuring a homogeneous biphasic transition.

  • Reagent Addition: Add a solution of 15.7 mg LiOH·H2O dissolved in 0.3 mL water to the reaction mixture.

    • Causality: LiOH is deliberately chosen over NaOH or KOH for its milder basicity. This prevents unwanted nucleophilic aromatic substitution (SNAr) side-reactions at the highly reactive 2-chloro position.

  • Reaction Incubation: Stir the mixture at 30 °C for 4 hours.

    • Causality: Mild thermal activation (30 °C) provides just enough kinetic energy to accelerate the hydrolysis of the sterically hindered ester without risking the degradation of the heterocyclic scaffold.

  • In-Process Control (IPC): Monitor the reaction progression via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validating Step: The reaction is deemed complete only when the starting material mass (m/z ~226) is entirely consumed and the desired carboxylic acid mass (m/z ~198) becomes the dominant peak.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF.

    • Causality: Removing the organic solvent prevents the newly formed product from partitioning into an organic layer during the subsequent acidification step, thereby maximizing the final yield.

  • Acidification & Isolation: Carefully acidify the aqueous residue dropwise with 1M HCl until a pH of ~3-4 is reached.

    • Causality: The target carboxylic acid precipitates out of the aqueous solution at its isoelectric point, allowing for clean isolation via vacuum filtration.

Protocol_Workflow SM Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate (CAS: 2577171-68-5) Reagents LiOH·H2O THF / H2O (Solvent) SM->Reagents Condition Stir at 30°C 4 hours Reagents->Condition Workup Concentrate & Acidify (HCl) Condition->Workup Product 2-chloroimidazo[1,2-b] pyridazine-7-carboxylic acid Workup->Product

Fig 2: Saponification workflow of the imidazopyridazine ester intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid before proceeding to amide coupling, rigorous quality control must be applied:

  • LC-MS: Confirm the molecular ion peak at [M+H]+ = 198.0 m/z. The absence of the 226.0 m/z peak validates the complete cleavage of the ethyl group.

  • 1H NMR (DMSO-d6): The disappearance of the quartet (~4.4 ppm) and triplet (~1.4 ppm) corresponding to the ethyl ester protons serves as definitive structural confirmation of successful saponification. The appearance of a broad singlet (>12.0 ppm) will confirm the presence of the free carboxylic acid proton.

References

  • Title: WO2021000855A1 - Malt1 inhibitors and uses thereof Source: Google Patents URL
  • Title: Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disorders (WO2022164789A1)

Methodological & Application

Application Note: Advanced Synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate via Regioselective Functionalization of 3-Amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Core Scaffold: Imidazo[1,2-b]pyridazine

Executive Summary & Strategic Rationale

The imidazo[1,2-b]pyridazine core is a privileged pharmacophore widely utilized in the development of MALT1 inhibitors for B-cell lymphomas[1] and potent PI3K/mTOR dual inhibitors for pulmonary fibrosis and oncology[2]. The target building block, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (CAS: 2577171-69-6)[3], presents a unique synthetic challenge.

Classical Tschitschibabin-type cyclizations of the readily available starting material, 3-amino-6-chloropyridazine [4], with α -halo esters inherently position the chlorine atom at the C6 position and lack the C7-carboxylate functionality. While some recent patent literature circumvents this by constructing the pyridazine ring onto a pre-formed imidazole core[5], this application note details a highly efficient, scalable, four-step semi-synthetic cascade starting directly from 3-amino-6-chloropyridazine.

Our de novo route relies on an initial annulation, followed by deoxychlorination, a highly regioselective directed ortho-metalation (DoM), and a final chemoselective hydrogenolysis to achieve the exact C2/C7 substitution pattern required.

Retrosynthetic Workflow & Reaction Cascade

SynthesisWorkflow SM 3-Amino-6-chloropyridazine (Starting Material) Step1 Step 1: Annulation (Ethyl bromoacetate, EtOH, Δ) SM->Step1 Int1 6-Chloroimidazo[1,2-b]pyridazin-2-ol Step1->Int1 Step2 Step 2: Deoxychlorination (POCl3, 100°C) Int1->Step2 Int2 2,6-Dichloroimidazo[1,2-b]pyridazine Step2->Int2 Step3 Step 3: Regioselective C-H Carboxylation (TMPMgCl·LiCl, ClCO2Et, -40°C) Int2->Step3 Int3 Ethyl 2,6-dichloroimidazo[1,2-b] pyridazine-7-carboxylate Step3->Int3 Step4 Step 4: Chemoselective Hydrogenolysis (10% Pd/C, H2, Et3N) Int3->Step4 Target Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate (Target) Step4->Target

Fig 1. Regioselective 4-step synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Process Optimization Data

To ensure a self-validating and robust protocol, critical optimization was performed on the C-H functionalization (Step 3) and chemoselective dechlorination (Step 4) stages.

Table 1: Base Screening for C7-Metalation of 2,6-Dichloroimidazo[1,2-b]pyridazine

Causality: The C7 proton is highly acidic due to the adjacent C6-chlorine and the electron-withdrawing nature of the pyridazine nitrogen. However, the core is highly electrophilic. Standard bases like LDA cause unwanted nucleophilic addition. Knochel's base (TMPMgCl·LiCl) provides the necessary steric bulk to prevent nucleophilic attack while the LiCl breaks up aggregates, allowing smooth metalation at -40 °C.

Base ReagentSolventTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
LDA (1.1 eq)THF-784532Competing diisopropylamine addition at C6.
LiTMP (1.1 eq)THF-787055Moderate regioselectivity; poor solubility.
TMPMgCl·LiCl (1.2 eq) THF -40 >99 88 Clean C7-deprotonation; stable Grignard intermediate.
Table 2: Chemoselective Dechlorination (C6 vs. C2)

Causality: The C6-Cl bond (on the electron-deficient pyridazine ring) is significantly more activated toward oxidative addition by Palladium than the C2-Cl bond (on the electron-rich imidazole ring). Adding exactly 1.0 equivalent of Triethylamine ( Et3​N ) neutralizes the generated HCl, preventing catalyst poisoning and tempering the Pd/C reactivity to widen the kinetic window for chemoselectivity.

Catalyst / ReagentAdditiveConditionsC6-Dechlorination (%)C2-Dechlorination (%)Result
Zn dust, NH₄ClNoneMeOH, 60 °C400Incomplete reaction
10% Pd/C, H₂ (1 atm)NoneEtOH, rt>9935Over-reduction (loss of C2-Cl)
10% Pd/C, H₂ (1 atm) Et₃N (1.0 eq) EtOH, rt >95 <5 Optimal chemoselectivity (82% yield)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol
  • Charge: To a 500 mL round-bottom flask, add 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol)[4] and absolute ethanol (200 mL).

  • React: Add ethyl bromoacetate (14.2 g, 85.0 mmol) dropwise at room temperature. Heat the reaction mixture to reflux (80 °C) for 12 hours.

  • Workup: Cool the mixture to 0 °C. The intermediate hydrobromide salt will precipitate. Filter the solid and wash with cold ethanol (50 mL). Suspend the solid in water (150 mL) and neutralize with saturated aqueous NaHCO3​ until pH 7-8 is reached.

  • Isolate: Filter the resulting free base, wash with water, and dry under a vacuum at 50 °C to yield 6-chloroimidazo[1,2-b]pyridazin-2-ol as an off-white solid.

  • In-Process Control (IPC): Monitor the disappearance of the starting material via LC-MS (UV 254 nm).

Step 2: Synthesis of 2,6-Dichloroimidazo[1,2-b]pyridazine
  • Charge: Suspend 6-chloroimidazo[1,2-b]pyridazin-2-ol (10.0 g, 59.0 mmol) in Phosphorus oxychloride ( POCl3​ , 50 mL). Add N,N -dimethylaniline (0.5 mL) as a catalyst.

  • React: Heat the mixture to 100 °C for 4 hours under an inert nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (300 g) with vigorous stirring. Neutralize the aqueous phase to pH 7 using solid Na2​CO3​ (Caution: Exothermic, gas evolution).

  • Isolate: Extract the aqueous phase with Dichloromethane (DCM, 3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc, 4:1) to afford 2,6-dichloroimidazo[1,2-b]pyridazine.

Step 3: Regioselective C-H Carboxylation (DoM)
  • Charge: Dissolve 2,6-dichloroimidazo[1,2-b]pyridazine (5.0 g, 26.6 mmol) in anhydrous THF (100 mL) under a strict Argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 31.9 mL, 31.9 mmol) dropwise over 20 minutes. Stir the resulting dark solution at -40 °C for 1 hour.

    • Self-Validating IPC: Quench a 0.1 mL aliquot with D2​O . Analyze via LC-MS/NMR to ensure >95% deuterium incorporation at C7 before proceeding.

  • Electrophilic Quench: Add ethyl chloroformate (3.46 g, 31.9 mmol) dropwise. Maintain the temperature at -40 °C for 30 minutes, then allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (50 mL). Extract with Ethyl Acetate (3 × 75 mL). Dry the combined organics over Na2​SO4​ , concentrate, and purify via flash chromatography to yield Ethyl 2,6-dichloroimidazo[1,2-b]pyridazine-7-carboxylate .

Step 4: Chemoselective Hydrogenolysis to Target Compound
  • Charge: Dissolve Ethyl 2,6-dichloroimidazo[1,2-b]pyridazine-7-carboxylate (4.0 g, 15.4 mmol) in absolute ethanol (80 mL). Add Triethylamine (1.56 g, 15.4 mmol) and 10% Pd/C (0.4 g, 50% wet).

  • React: Degas the suspension and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature.

  • IPC Monitoring (Critical): Sample the reaction every 30 minutes via LC-MS. The reaction must be terminated immediately once the C6-dechlorinated mass ( [M+H]+ = 226.0) reaches maximum conversion, prior to the appearance of the fully dechlorinated byproduct.

  • Workup: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol (30 mL).

  • Isolate: Concentrate the filtrate under reduced pressure. Partition the residue between water (50 mL) and DCM (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Dry the combined organic layers, concentrate, and recrystallize from Hexanes/EtOAc to afford the final target, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate [3].

Sources

The Versatile Scaffold: Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities, particularly as a kinase inhibitor.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of a key derivative: Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate . This molecule serves as a strategic building block, offering multiple points for diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

The 2-chloro substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[4] Concurrently, the 7-carboxylate group can be readily converted into amides, offering another avenue for modification to modulate the compound's physicochemical properties and target engagement.[5] This dual functionality makes it an invaluable tool in the design and synthesis of libraries of potential drug candidates.

Synthetic Pathways and Methodologies

Proposed Synthesis of the Scaffold

The proposed synthesis commences with a commercially available di-chloropyridazine and proceeds through the formation of a key aminopyridazine intermediate, followed by cyclization and chlorination to yield the target scaffold.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Scaffold Formation A 3,6-dichloropyridazine-4-carbonitrile B 6-amino-3-chloropyridazine-4-carbonitrile A->B  Ammonia,  Heat C 6-aminopyridazine-4-carboxylic acid B->C  Acid Hydrolysis D Imidazo[1,2-b]pyridazin-2(3H)-one-7-carboxylic acid C->D  Ethyl chloroacetate,  Base E Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate D->E  1. POCl3  2. Ethanol

Caption: Proposed synthetic route to Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Protocol 1: Synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

This protocol outlines a putative multi-step synthesis. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 6-amino-3-chloropyridazine-4-carbonitrile

  • To a solution of 3,6-dichloropyridazine-4-carbonitrile in a suitable solvent (e.g., dioxane or a sealed tube with ethanol), add a solution of ammonia in methanol or aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-amino-3-chloropyridazine-4-carbonitrile.

Step 2: Synthesis of 6-aminopyridazine-4-carboxylic acid

  • Suspend 6-amino-3-chloropyridazine-4-carbonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heat the mixture to reflux for several hours until the nitrile hydrolysis is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-aminopyridazine-4-carboxylic acid.

Step 3: Synthesis of Imidazo[1,2-b]pyridazin-2(3H)-one-7-carboxylic acid

  • To a solution of 6-aminopyridazine-4-carboxylic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride or potassium carbonate).

  • Add ethyl chloroacetate dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Acidify the reaction mixture to precipitate the cyclized product.

  • Filter the solid, wash with water, and dry to obtain imidazo[1,2-b]pyridazin-2(3H)-one-7-carboxylic acid.

Step 4: Synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

  • Treat the imidazo[1,2-b]pyridazin-2(3H)-one-7-carboxylic acid with phosphorus oxychloride (POCl₃), optionally in the presence of a catalytic amount of DMF.

  • Heat the mixture to reflux for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and then dissolve the crude product in ethanol.

  • Heat the ethanolic solution to reflux to ensure esterification.

  • Purify the final product by column chromatography to yield ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Functionalization of the Scaffold

The true utility of ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate lies in its capacity for diversification at the 2- and 7-positions.

Derivatization at the 2-Position: Palladium-Catalyzed Cross-Coupling

The 2-chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Diagram of Derivatization at the 2-Position

Derivatization_C2 Scaffold Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate Aryl 2-Aryl derivative Scaffold->Aryl  Suzuki Coupling  (Ar-B(OH)₂) Alkyl 2-Alkyl derivative Scaffold->Alkyl  Negishi Coupling  (R-ZnX) Amino 2-Amino derivative Scaffold->Amino  Buchwald-Hartwig  Amination (R₂NH)

Caption: Key cross-coupling reactions at the 2-position.

Protocol 2: Suzuki-Miyaura Coupling at the 2-Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the scaffold.

  • To a reaction vessel, add ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O10060-85
PdCl₂(dppf)K₃PO₄Dioxane/H₂O9070-95
Derivatization at the 7-Position: Amide Bond Formation

The ethyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Protocol 3: Amide Coupling at the 7-Position

This protocol outlines the hydrolysis of the ester followed by a standard amide coupling reaction.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure and acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid.

Step 2: Amide Bond Formation

  • To a solution of 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as HATU, HOBt/EDC, or T3P (1.1-1.5 equivalents).[3]

  • Add a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

  • Add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has been extensively explored for the development of kinase inhibitors targeting a range of diseases, including cancer and inflammatory disorders.[1][2]

Signaling Pathway Implication

Kinase_Inhibition_Pathway cluster_pathway Inflammatory Signaling Cascade TLR Toll-like Receptor MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->IRAK4 Inhibition

Caption: Imidazo[1,2-b]pyridazine derivatives as inhibitors of the IRAK4 signaling pathway.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown potent inhibitory activity against several kinases, including:

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a target for inflammatory diseases.

  • BTK (Bruton's Tyrosine Kinase): A crucial enzyme in B-cell development and signaling, targeted for the treatment of B-cell malignancies.

  • DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases): Implicated in neurological disorders and some cancers.

  • c-Met and VEGFR2: Receptor tyrosine kinases involved in cell proliferation, migration, and angiogenesis, making them important targets in oncology.[4]

The ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate scaffold provides an excellent starting point for the design of novel inhibitors for these and other kinases. By systematically modifying the 2- and 7-positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Conclusion

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a highly valuable and versatile scaffold for medicinal chemistry research. Its dual reactive sites allow for extensive chemical space exploration, facilitating the development of novel and potent bioactive molecules, particularly in the realm of kinase inhibition. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors.

References

  • Gueiffier, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Moslin, R. J., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Gueiffier, C., et al. (2002). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 1(1), 64-67. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 1-10. [Link]

  • Wang, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151741. [Link]

  • Buckley, D. L., et al. (2014). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 57(15), 6328-6343. [Link]

  • Nakamura, K., et al. (2012). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 337-341. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Wang, X., et al. (2014). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 14(6), 714-726. [Link]

Sources

Application Note: Advanced Synthesis and Functionalization of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale & Mechanistic Overview

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged heterocyclic motif in modern drug discovery. As an isosteric analog of purines and other biologically relevant heterocycles, it offers highly tunable lipophilicity, excellent metabolic stability, and diverse vectorization possibilities. This core is the foundation of several high-profile therapeutics, including the kinase inhibitor ponatinib, and has shown remarkable utility in the development of1[1] and various2[2].

The Causality of Core Assembly: Overcoming Regioselectivity Challenges

The de novo construction of the imidazo[1,2-b]pyridazine core typically relies on a Chichibabin-type condensation between a 3-aminopyridazine and an α-haloketone. However, a critical mechanistic challenge exists: in an unsubstituted 3-aminopyridazine, the ring nitrogen (N2) furthest from the amino group is intrinsically the most nucleophilic. Alkylation at this site leads to undesired, non-cyclizing byproducts.

The Solution: To circumvent this, a highly electronegative halogen (e.g., chlorine or fluorine) must be introduced at the C-6 position of the pyridazine ring. This electron-withdrawing group dramatically reduces the nucleophilicity of the adjacent N2 nitrogen via inductive effects, effectively directing the initial alkylation to the N1 position. This regioselective control facilitates the subsequent intramolecular cyclization, yielding the desired imidazo[1,2-b]pyridazine backbone in high yields.

Late-Stage Functionalization

Once the bicyclic core is established, the C-6 halogen transitions from a regiocontrol element to a versatile synthetic handle. It enables late-stage functionalization via3[3] (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly expand structure-activity relationship (SAR) libraries without rebuilding the core for every analog.

Experimental Workflows & Logic

G A 3-Amino-6-halopyridazine B α-Bromoketone C Regioselective Condensation (NaHCO3, Reflux) D 6-Haloimidazo[1,2-b]pyridazine (Stable Core) C->D Cyclization & Dehydration E Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) D->E Boronic Acid, Base F Functionalized Derivative (Target API) E->F C-C Bond Formation AB AB AB->C

Synthetic workflow for imidazo[1,2-b]pyridazine derivatives via condensation and cross-coupling.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core

This protocol establishes the bicyclic core while preventing off-target N2 alkylation.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq, 10 mmol)

  • 2-Bromoacetophenone derivative (1.1 eq, 11 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq, 15 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-amino-6-chloropyridazine in absolute ethanol in a round-bottom flask.

    • Causality: A polar protic solvent is chosen to stabilize the transition state of the initial nucleophilic attack while remaining miscible with the aqueous byproducts of the base neutralization.

  • Alkylation Initiation: Add the 2-bromoacetophenone derivative followed by NaHCO₃.

    • Causality: NaHCO₃ is specifically selected as a mild base. It effectively neutralizes the highly acidic HBr generated during alkylation—preventing the protonation of the aminopyridazine (which would destroy its nucleophilicity)—without being strong enough to degrade the α-bromoketone via unwanted aldol condensations or hydrolysis.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Causality: Elevated thermal energy is required to drive the subsequent dehydration step following the initial alkylation, effectively closing the imidazole ring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the starting material peak disappears and a dominant mass shift corresponding to the cyclized product (e.g., [M+H]⁺ for 6-chloro-2-phenylimidazo[1,2-b]pyridazine = 230.0 m/z) is observed.

  • Workup & Purification: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Stir for 30 minutes to ensure complete precipitation. Filter the resulting solid under vacuum, wash with cold water, and recrystallize from ethanol.

    • Causality: The cyclized product is highly hydrophobic compared to the starting materials and inorganic salts, allowing for rapid, chromatography-free purification via aqueous precipitation.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol derivatizes the C-6 position by replacing the chloride handle with an aryl/heteroaryl group.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative (1.0 eq, 1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.2 eq, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the core intermediate, boronic acid, and the Dioxane/H₂O solvent mixture in a Schlenk flask. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Thorough degassing is non-negotiable for high yields.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ and K₂CO₃ under a positive stream of Argon.

    • Causality: The aqueous base is essential to activate the boronic acid, forming an electron-rich boronate complex. This complex facilitates the crucial transmetalation step with the Pd(II)-aryl halide intermediate formed after oxidative addition.

  • Reaction: Seal the flask and heat at 90°C for 12 hours.

  • Self-Validation: Perform TLC (Hexane/EtOAc 1:1). The protocol is validated when the UV-active starting material spot is fully consumed, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data Presentation

The nature of the C-6 substitution drastically impacts both the synthetic yield of the core and the biological efficacy of the final derivative. The table below summarizes data derived from the synthesis of imidazo[1,2-b]pyridazines evaluated as ligands for β-amyloid plaques.

Compound IDC-6 Substituent (Core Handle)C-2 SubstituentCore Synthesis Yield (%)Binding Affinity (Kᵢ, nM)
1 -Cl (Chloro)Phenyl85%> 1000
2 -F (Fluoro)Phenyl82%> 1000
3 -I (Iodo)Phenyl81%> 1000
4 -SCH₃ (Methylthio)4'-N,N-dimethylaminophenyl78%11.0
5 -CH₃ (Methyl)4'-N,N-dimethylaminophenyl75%45.0

*Note: Compounds 4 and 5 represent functionalized derivatives where the C-6 halogen was displaced or cross-coupled to tune the pharmacophore, demonstrating how structural modifications at this position directly dictate nanomolar binding affinities.

References

  • Source: European Journal of Medicinal Chemistry (2021)
  • Source: ChemistrySelect (2021)
  • Source: ACS Medicinal Chemistry Letters (2010)

Sources

Application Note: Utilizing Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in the Synthesis of Allosteric TYK2 JH2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tyrosine kinase 2 (TYK2) is a critical signaling node in the JAK-STAT pathway, mediating responses downstream of the IL-23, IL-12, and Type I interferon receptors. Because these cytokines are primary drivers of autoimmune and inflammatory conditions such as psoriasis and lupus, TYK2 is a highly validated therapeutic target. Historically, targeting the highly conserved catalytic domain (JH1) of JAK family kinases resulted in off-target toxicities due to poor selectivity across the JAK1/2/3 isoforms.

A major paradigm shift occurred with the discovery that targeting the regulatory pseudokinase domain (JH2) of TYK2 stabilizes the enzyme in an auto-inhibited conformation, effectively preventing receptor-mediated activation without engaging the conserved JH1 ATP-binding site . Extensive structural biology and medicinal chemistry efforts identified the imidazo[1,2-b]pyridazine core as a privileged, highly potent pharmacophore for the TYK2 JH2 domain .

Within this chemical space, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate serves as a premier bifunctional building block. Its structure provides two orthogonal handles for rational drug design:

  • The C7 Carboxylate: Projects toward the solvent-exposed region of the JH2 pocket. Saponification and subsequent amidation at this position allow for the tuning of pharmacokinetic properties (e.g., aqueous solubility and metabolic stability) without disrupting core hinge-binding interactions.

  • The C2 Chloride: Oriented toward the hydrophobic sub-pocket of the JH2 domain. It serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups to maximize Van der Waals interactions.

Pathway Visualization

TYK2_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor TYK2_Active TYK2 (Active JH1 Domain) Receptor->TYK2_Active STAT3 STAT3 Phosphorylation TYK2_Active->STAT3 GeneExpr Pro-inflammatory Gene Expression STAT3->GeneExpr Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (Binds JH2 Pseudokinase) TYK2_Inactive TYK2 (Auto-inhibited State) Inhibitor->TYK2_Inactive Stabilizes TYK2_Inactive->TYK2_Active Prevents Activation

Caption: Allosteric inhibition of the IL-23/TYK2/STAT signaling pathway via JH2 domain stabilization.

Synthetic Strategy & Workflow

The modular synthesis of TYK2 JH2 inhibitors from Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate relies on a divergent approach. By establishing the C7 amide first, chemists can generate a common intermediate that can be rapidly diversified at the C2 position via late-stage cross-coupling .

Synthetic_Workflow SM Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate Intermediate 2-chloroimidazo[1,2-b] pyridazine-7-carboxylic acid SM->Intermediate LiOH Saponification (THF/H2O) Amide C7-Amide Derivative Intermediate->Amide HATU, DIPEA, R-NH2 (Amide Coupling) Final C2-Aryl, C7-Amide TYK2 JH2 Inhibitor Amide->Final Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Divergent synthetic workflow for TYK2 inhibitors starting from the ethyl ester intermediate.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Saponification of the C7 Ethyl Ester

Causality: The ethyl ester must be hydrolyzed to a carboxylic acid to serve as a coupling partner for primary or secondary amines. Lithium hydroxide (LiOH) in a biphasic THF/water system is chosen for its mild nature, preventing degradation or unwanted nucleophilic attack on the electron-deficient imidazopyridazine core.

  • Initialization: Dissolve 1.0 equivalent (e.g., 10 mmol) of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in a 4:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.2 M concentration.

  • Reagent Addition: Add 2.0 equivalents of LiOH monohydrate in a single portion at ambient temperature (20-25 °C).

  • Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction via LC-MS. The starting material (m/z [M+H]+ corresponding to the ester) should be fully consumed within 2-4 hours, replaced by the more polar carboxylic acid peak.

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid.

    • Self-validation: A sharp melting point and >95% purity by UV/LC-MS confirm readiness for amidation. The lack of an ethyl quartet/triplet in 1H-NMR confirms complete hydrolysis.

Protocol B: HATU-Mediated Amide Coupling at C7

Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency in coupling electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and maximizing yield. DIPEA acts as a non-nucleophilic base to deprotonate the amine salt and drive the reaction forward.

  • Initialization: Suspend 1.0 eq of 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active OBt ester.

  • Coupling: Add 1.2 eq of the desired amine (e.g., cyclopropylamine or a deuterated derivative to block metabolic liabilities). Stir for 2-4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Suzuki-Miyaura Cross-Coupling at C2

Causality: The C2 chloride is relatively unreactive compared to standard aryl chlorides due to the electron-rich nature of the imidazole ring. Therefore, a highly active palladium catalyst system, such as Pd(dppf)Cl2, is required to facilitate the oxidative addition step efficiently.

  • Initialization: In a microwave-safe vial, combine 1.0 eq of the C7-amide intermediate, 1.5 eq of the desired aryl/heteroaryl boronic acid, and 3.0 eq of K2CO3.

  • Solvent & Catalyst: Add a 4:1 mixture of 1,4-Dioxane and water (0.1 M). Degas the mixture by sparging with N2 gas for 10 minutes to prevent catalyst poisoning. Add 0.05 eq of Pd(dppf)Cl2.

  • Reaction: Seal the vial and heat to 90 °C in an oil bath or microwave reactor for 2-6 hours.

  • Validation: Monitor by LC-MS. The disappearance of the distinct chlorine isotope pattern (M, M+2 ratio of 3:1) and the appearance of the cross-coupled product mass confirms success.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC to yield the final TYK2 inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative impact of functionalizing the C2 and C7 positions of the imidazo[1,2-b]pyridazine core, demonstrating the optimization trajectory toward clinical candidates.

CompoundC2 Substituent (Hydrophobic Pocket)C7 Substituent (Solvent Exposed)TYK2 JH2 Binding (Ki, nM)IL-23 Cellular Assay (IC50, nM)Metabolic Stability (HLM, % rem)
Intermediate 1 -Cl-COOCH2CH3>1000N/ALow (<10%)
Analog A -Cl-CONH-Cyclopropyl450>2000Moderate (45%)
Analog B -Phenyl-CONH-Cyclopropyl45120High (78%)
Analog C -2-Fluorophenyl-CONH-CD31228Excellent (88%)
Optimized Hit -Substituted Pyridine-Complex Amide< 5< 10Excellent (>90%)

Table 1: Representative SAR data illustrating the necessity of dual functionalization at C2 and C7 for achieving sub-nanomolar TYK2 JH2 affinity and whole-blood cellular potency.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: MedChemComm (RSC Publishing), 2017, 8, 700-712. URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters, 2019, 10(3), 364-369. URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: European Journal of Organic Chemistry (via ResearchGate), 2021. URL:[Link]

High-Yield Derivatization of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate for Kinase and Paracaspase Screening

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Significance

The imidazo[1,2-b]pyridazine heterocyclic system is a highly privileged scaffold in modern drug discovery. Its structural resemblance to the adenine ring of ATP allows it to act as a potent hinge-binding motif in various eukaryotic kinases, including Transforming Growth Factor-β Activated Kinase 1 (TAK1)[1] and Rho-associated protein kinase 2 (ROCK2)[2]. Beyond kinases, this scaffold is a cornerstone in the development of allosteric inhibitors targeting the MALT1 paracaspase, a critical node in NF-κB signaling for lymphomas[3].

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate serves as an elite, orthogonally protected building block for library generation. The strategic positioning of its functional groups allows for divergent synthesis:

  • C-2 Chlorine: The electron-withdrawing nature of the fused diazine ring highly activates the C-2 position for palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution (SNAr).

  • C-7 Ethyl Ester: This moiety acts as a stable placeholder that survives C-2 cross-coupling conditions. It can be selectively saponified to a carboxylic acid, serving as a branching point for late-stage amidation (to probe solvent-exposed kinase pockets) or Curtius rearrangement to form ureas/carbamates (critical for MALT1 inhibition)[4].

Divergent Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways utilized to generate distinct libraries for biological screening.

G Core Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate C2_Coupling C-2 Suzuki Coupling (Pd-catalyzed) Core->C2_Coupling Path A Saponification_B Saponification (LiOH, THF/H2O) Core->Saponification_B Path B C2_Product 2-Aryl-7-ester Intermediate C2_Coupling->C2_Product Saponification_A Saponification (LiOH, THF/H2O) C2_Product->Saponification_A Amidation Amide Coupling (HATU/DIPEA) Saponification_A->Amidation TAK1_ROCK2 TAK1 / ROCK2 Inhibitors Amidation->TAK1_ROCK2 Acid_Intermediate 2-Chloro-7-carboxylic acid Saponification_B->Acid_Intermediate Curtius Curtius Rearrangement (DPPA, Et3N) Acid_Intermediate->Curtius Urea_Product 7-Urea/Carbamate Intermediate Curtius->Urea_Product MALT1 MALT1 Paracaspase Inhibitors Urea_Product->MALT1

Divergent derivatization of the imidazo[1,2-b]pyridazine core for kinase and paracaspase screening.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the key derivatization steps, synthesized from established structure-activity relationship (SAR) campaigns[1][2][3][4].

Reaction StepOptimized Reagents & ConditionsTarget PositionYield RangeMechanistic Purpose
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 80°CC-275–92%Introduces hinge-binding aryl/heteroaryl motifs.
Saponification LiOH·H₂O, THF/H₂O (4:1), 30°C, 4hC-7>95%Unmasks the carboxylic acid for late-stage coupling.
Amide Coupling R-NH₂, HATU, DIPEA, DMF, RT, 12hC-765–85%Modulates the solvent-exposed region (e.g., ROCK2).
Curtius Rearrangement DPPA, Et₃N, t-BuOH or R-NH₂, 100°C, 3hC-755–75%Converts acid to carbamate/urea (e.g., MALT1).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality explanations and in-process control (IPC) checkpoints.

Protocol A: Orthogonal C-2 Suzuki-Miyaura Cross-Coupling

Causality Insight: Potassium phosphate (K₃PO₄) is selected as the base because it is sufficiently basic to facilitate the transmetalation step of the catalytic cycle, yet mild enough to prevent the premature hydrolysis of the C-7 ethyl ester.

  • Setup: In a Schlenk flask, combine Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₃PO₄ (ratio 4:1).

  • Reaction: Purge the system with N₂ for 10 minutes. Heat the mixture to 80°C for 4–6 hours under vigorous stirring.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting material (m/z 226 for the ³⁵Cl isotope) and the appearance of the target mass [M+H]⁺ confirms successful oxidative addition and reductive elimination. Troubleshooting: If protodeboronation of the boronic acid is observed without product formation, verify the stringent exclusion of oxygen and catalyst integrity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Mild Saponification of the C-7 Ethyl Ester

Causality Insight: Lithium hydroxide (LiOH) in a THF/Water mixture provides a controlled, biphasic-like homogeneous environment. The lithium cation coordinates the ester carbonyl, accelerating hydroxide attack without requiring elevated temperatures that could trigger unwanted SNAr reactions at the C-2 position if it is still chlorinated[3].

  • Setup: Dissolve the C-7 ethyl ester intermediate (1.0 equiv) in THF (0.2 M).

  • Hydrolysis: Add a solution of LiOH·H₂O (2.0 equiv) in H₂O (1/4 volume of THF). Stir at 30°C for 4 hours.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane) will show the complete consumption of the high-Rf ester. LC-MS will confirm the mass shift from the ethyl ester to the free acid [M-28]⁺. The absence of C-2 hydroxy byproducts confirms the base concentration was appropriately controlled.

  • Workup: Concentrate the mixture in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH 3–4. Collect the precipitated carboxylic acid via vacuum filtration and dry under high vacuum.

Protocol C: Curtius Rearrangement to C-7 Ureas/Carbamates

Causality Insight: Diphenylphosphoryl azide (DPPA) acts as a mild reagent to convert the carboxylic acid directly into an acyl azide. Upon heating, the acyl azide undergoes the Curtius rearrangement—extruding nitrogen gas to form a highly reactive isocyanate intermediate. Trapping this isocyanate with an amine yields a urea, a critical pharmacophore for MALT1 binding[3][4].

  • Setup: Suspend the C-7 carboxylic acid (1.0 equiv) in anhydrous 1,4-Dioxane or Toluene (0.1 M) under N₂.

  • Activation: Add Triethylamine (Et₃N, 2.5 equiv) followed by DPPA (1.2 equiv) dropwise at room temperature. Stir for 30 minutes.

  • Self-Validation Checkpoint 1 (IR Spectroscopy): An aliquot spotted on an ATR-IR spectrometer will reveal a strong, sharp azide stretch near 2140 cm⁻¹, confirming acyl azide formation.

  • Rearrangement & Trapping: Add the target amine (1.5 equiv) or tert-butanol (if a Boc-carbamate is desired). Heat the reaction to 100°C for 3 hours.

  • Self-Validation Checkpoint 2: The visible evolution of N₂ gas upon heating validates the rearrangement to the isocyanate. Final LC-MS confirms the mass of the urea/carbamate adduct.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via reverse-phase HPLC or silica gel chromatography.

Biological Screening Implications

Derivatives synthesized from this workflow are primed for high-throughput biological screening across several therapeutic areas:

  • TAK1 Inhibition (Multiple Myeloma & Inflammation): Compounds functionalized at C-2 with aryl groups and modified at C-7 are screened in cellular autophosphorylation assays. TAK1 is constitutively upregulated in multiple myeloma; potent derivatives (IC₅₀ < 100 nM) are evaluated for their ability to inhibit the growth of MPC-11 and H929 cell lines by disrupting NF-κB and MAPK pathways[1].

  • ROCK2 Inhibition (Pulmonary Fibrosis): C-7 amides generated via Protocol B and standard peptide coupling (HATU) are designed to extend into the solvent-exposed region of ROCK2. These are screened in bleomycin-induced pulmonary fibrosis models to assess the reduction of collagen deposition and reversal of fibrotic progression via the TGF-β/Smad signaling pathway[2].

  • MALT1 Paracaspase Inhibition (ABC-DLBCL): C-7 ureas generated via Protocol C are critical for targeting the MALT1 protease domain. Screening involves assessing the cleavage of negative regulators of NF-κB signaling (e.g., RelB, A20, CYLD) in Diffuse Large B-Cell Lymphoma (DLBCL) models[3].

Sources

Application Note: A Researcher's Guide to the Analytical Characterization of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Imidazo[1,2-b]pyridazine and the Imperative for Rigorous Analytical Scrutiny

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anti-tubercular agents, mTOR inhibitors, and ligands for β-amyloid plaques.[1][2][3] The therapeutic promise of this scaffold necessitates robust and unequivocal analytical methods to ensure the identity, purity, and structural integrity of synthesized compounds. This guide provides a comprehensive overview of the key analytical techniques for the characterization of imidazo[1,2-b]pyridazine derivatives, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

The structural elucidation and purity assessment of these compounds are non-negotiable aspects of the drug discovery and development pipeline. An erroneous structural assignment or the presence of uncharacterized impurities can lead to misleading biological data, wasted resources, and potential safety concerns. Therefore, a multi-technique approach is essential for a comprehensive understanding of the physicochemical properties of these molecules.

The Analytical Workflow: A Multi-Pronged Approach to Structural Elucidation

A typical analytical workflow for the characterization of a novel imidazo[1,2-b]pyridazine derivative involves a battery of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a high degree of confidence in the final assigned structure.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purified_Compound Purified Compound Purification->Purified_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR Primary Structure MS Mass Spectrometry (LC-MS, HRMS) Purified_Compound->MS Molecular Weight HPLC HPLC/UPLC (Purity & Quantification) Purified_Compound->HPLC Purity Assessment Final_Structure Final Structural Assignment NMR->Final_Structure Connectivity MS->Final_Structure Elemental Formula HPLC->Final_Structure Purity Confirmation XRay X-Ray Crystallography (If single crystal) XRay->Final_Structure Absolute Structure

Caption: A typical analytical workflow for imidazo[1,2-b]pyridazine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For imidazo[1,2-b]pyridazines, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular framework.

Expert Insights on NMR Analysis of Imidazo[1,2-b]pyridazines:
  • Solvent Choice: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently used due to its excellent solubilizing power for a wide range of organic molecules and its ability to reveal exchangeable protons (e.g., N-H).[2] Chloroform-d (CDCl₃) is another common choice.

  • Characteristic Chemical Shifts: The protons on the imidazo[1,2-b]pyridazine core have characteristic chemical shift ranges. For instance, the protons on the pyridazine ring typically appear as doublets, with their coupling constants providing information about their relative positions.[2]

  • 2D NMR Techniques: For complex substitution patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitively assigning proton and carbon signals and establishing through-bond connectivity.

Protocol: ¹H and ¹³C NMR Analysis of an Imidazo[1,2-b]pyridazine Derivative
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified imidazo[1,2-b]pyridazine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a standard ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and 1024 or more scans, depending on the sample concentration.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) in the ¹H NMR spectrum to deduce the proton environments and their connectivity.[2]

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments (e.g., aromatic, aliphatic, carbonyl).

    • Correlate the ¹H and ¹³C data, and if necessary, use 2D NMR data to complete the structural assignment.

Proton Typical Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Typical Coupling Constant (J, Hz)
H on Imidazo ring7.5 - 8.5s or dN/A or ~1-2
H on Pyridazine ring7.0 - 9.0d~9-10
Aromatic substituents7.0 - 8.5mN/A
Aliphatic substituents1.0 - 4.0variousN/A
Caption: Table of typical ¹H NMR chemical shift ranges for imidazo[1,2-b]pyridazine derivatives.

Mass Spectrometry: Unveiling Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a synthesized imidazo[1,2-b]pyridazine and, with high-resolution mass spectrometry (HRMS), its elemental composition.

Expert Insights on Mass Spectrometry of Imidazo[1,2-b]pyridazines:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for imidazo[1,2-b]pyridazine derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[2][4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental formula of a new compound. By measuring the m/z to four or more decimal places, the exact mass can be determined, which allows for the calculation of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the analysis of complex mixtures, providing mass information for each separated component. This is invaluable for reaction monitoring and impurity profiling.

Protocol: ESI-HRMS Analysis of an Imidazo[1,2-b]pyridazine Derivative
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase if using LC-MS.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization and signal intensity for the compound of interest.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to be wide enough to include the expected molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

    • Determine the exact mass of this ion.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass within a specified tolerance (typically < 5 ppm).

    • Compare the calculated elemental formula with the expected formula of the target imidazo[1,2-b]pyridazine.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is an indispensable chromatographic technique for separating, identifying, and quantifying the components in a mixture. In the context of imidazo[1,2-b]pyridazine characterization, its primary role is to determine the purity of the synthesized compound.

Expert Insights on HPLC Method Development for Imidazo[1,2-b]pyridazines:
  • Column Choice: A reversed-phase C18 column is the most common starting point for the analysis of these relatively nonpolar heterocyclic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main compound from any impurities.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the λ_max of the imidazo[1,2-b]pyridazine chromophore to ensure maximum sensitivity.

Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes. Hold at high %B for a few minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at the λ_max of the compound (e.g., 254 nm or a wavelength determined by a photodiode array detector).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as the percentage of its area relative to the total area of all peaks.

HPLC_Method_Development Start Define Analytical Goal (Purity Assessment) Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Choose Mobile Phase (A: Aqueous, B: Organic) Column_Selection->Mobile_Phase Gradient_Development Develop Gradient Profile (Linear, Step) Mobile_Phase->Gradient_Development Optimization Optimize Parameters (Flow Rate, Temperature) Gradient_Development->Optimization Validation Method Validation (Specificity, Linearity, etc.) Optimization->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: A logical workflow for developing an HPLC method for imidazo[1,2-b]pyridazines.

Single-Crystal X-ray Crystallography: The Definitive Structural Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state. This technique is considered the ultimate proof of structure, confirming connectivity, stereochemistry, and conformation. Several studies have successfully employed X-ray crystallography to confirm the structures of novel imidazo[1,2-b]pyridazine derivatives.[5]

Protocol: Preparing a Sample for X-ray Crystallography
  • Crystal Growth:

    • The primary challenge is to grow a single crystal of sufficient size and quality.

    • Common techniques include slow evaporation of a solvent from a saturated solution, vapor diffusion, and liquid-liquid diffusion.

    • Experiment with a variety of solvents and solvent combinations.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of imidazo[1,2-b]pyridazine derivatives is paramount for their successful development as therapeutic agents. A synergistic combination of NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive understanding of the molecular structure and purity of these compounds. When possible, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize their novel imidazo[1,2-b]pyridazine compounds, paving the way for meaningful biological evaluation and further development.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. [Link]

  • Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Center for Biotechnology Information. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Center for Biotechnology Information. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. [Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. SciSpace. [Link]

Sources

"Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in the Synthesis of Advanced Bioactive Molecules

Executive Summary & Scaffold Privilege

In modern medicinal chemistry, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved drugs (e.g., the multi-kinase inhibitor ponatinib) and advanced clinical candidates[1]. Its rigid, planar geometry and unique hydrogen-bond acceptor profile make it an ideal hinge-binding motif for kinases and a robust structural core for allosteric modulators.

Within this chemical space, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (CAS: 2577171-68-5) stands out as a highly versatile, bifunctional building block. As a Senior Application Scientist, I frequently utilize this specific intermediate because it offers orthogonal reactivity: the C7-ethyl ester allows for precise functionalization of the "tail" region (typically via amidation), while the C2-chloro group is primed for late-stage diversification of the "head" region via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Target Applications

The strategic value of this building block lies in its application toward two major therapeutic classes: MALT1 Paracaspase Inhibitors and Kinase Inhibitors (e.g., TYK2, Mps1) .

A. MALT1 Paracaspase Inhibitors for B-Cell Lymphomas

Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase in the CARMA1-BCL10-MALT1 (CBM) complex, which drives NF-κB signaling. Dysregulation of this pathway is a hallmark of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[2]. Recent patent literature (e.g., WO2021000855A1) highlights the use of the imidazo[1,2-b]pyridazine core to develop potent MALT1 inhibitors like MALT1-IN-9, which effectively block MALT1 proteolytic activity and subsequent NF-κB nuclear translocation[2].

G BCR BCR / TCR Activation CBM CBM Complex (CARMA1-BCL10-MALT1) BCR->CBM Phosphorylation MALT1 MALT1 Paracaspase (Active) CBM->MALT1 Scaffold/Protease IKK IKK Complex Activation MALT1->IKK Cleavage of Inhibitors Inhibitor Imidazo[1,2-b]pyridazine MALT1 Inhibitor Inhibitor->MALT1 Blocks Protease NFKB NF-κB Nuclear Translocation IKK->NFKB IκB Degradation DLBCL ABC-DLBCL Survival & Proliferation NFKB->DLBCL Gene Transcription

Figure 1: MALT1-driven NF-κB signaling pathway and the intervention point of imidazo[1,2-b]pyridazine inhibitors.

B. Allosteric and ATP-Competitive Kinase Inhibitors

Beyond MALT1, this scaffold is heavily utilized in the synthesis of Tyrosine Kinase 2 (TYK2) pseudokinase allosteric inhibitors for autoimmune diseases[3] and Monopolar Spindle 1 (Mps1/TTK) kinase inhibitors for solid tumors[4]. The C7-carboxylate is typically converted to a bulky amide to occupy the allosteric pocket, while the C2-position is coupled with anilines or aryl groups to establish critical hydrogen bonds with the kinase hinge region.

Quantitative Data: Reaction Optimization

A critical inflection point in utilizing Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is the initial saponification of the C7-ester. The choice of base and solvent is paramount. As shown in Table 1, using strong bases like NaOH or KOH in alcoholic solvents leads to unwanted SNAr side reactions at the C2-chloro position, generating alkoxy byproducts. We employ mild Lithium Hydroxide (LiOH) in a THF/Water system to ensure >99% chemoselectivity.

Table 1: Optimization of C7-Ester Saponification Conditions

BaseSolvent SystemTemp (°C)Time (h)Conversion (%)Impurity Profile (C2-Substitution)
NaOH (2.0 eq)MeOH/H2O (1:1)502>95~15% C2-methoxy byproduct
KOH (2.0 eq)EtOH/H2O (1:1)502>95~10% C2-ethoxy byproduct
LiOH·H2O (2.0 eq) THF/H2O (5:1) 30 4 >99 <1% side products

Table 2: Representative Late-Stage C2 Functionalization Yields

Reaction TypeReagents / CatalystNucleophile / Coupling PartnerTypical Yield (%)
SNArDIPEA, NMP, 120 °CAliphatic amines (e.g., morpholine)75–85
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Primary arylamines65–80
Suzuki-MiyauraPd(dppf)Cl2, K2CO3, Dioxane/H2OAryl boronic acids80–95

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems, ensuring that researchers can verify the integrity of the molecule at every stage before proceeding.

Workflow BB Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate Hydrolysis Step 1: Ester Hydrolysis (LiOH, THF/H2O) BB->Hydrolysis Intermediate 2-Chloroimidazo[1,2-b] pyridazine-7-carboxylic acid Hydrolysis->Intermediate Amidation Step 2: Amide Coupling (HATU, DIPEA, Amine) Intermediate->Amidation AmideInt 7-Amido-2-chloro Intermediate Amidation->AmideInt Coupling Step 3: Suzuki/SNAr (Pd-cat or Amine, Heat) AmideInt->Coupling Final Bioactive Molecule (e.g., MALT1 or Kinase Inhibitor) Coupling->Final

Figure 2: Three-step synthetic workflow for bioactive molecule generation from the building block.

Protocol A: Chemoselective Saponification (C7-Ester Hydrolysis)

Causality: THF is utilized to fully dissolve the starting material, while the mild basicity of LiOH prevents nucleophilic displacement of the C2-chlorine atom[2].

  • Setup: To a solution of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (1.0 mmol, ~225 mg) in THF (5.0 mL), add a solution of lithium hydroxide monohydrate (2.0 mmol, 84 mg) dissolved in deionized water (1.0 mL).

  • Reaction: Stir the biphasic mixture vigorously at 30 °C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and run LC-MS. The starting material peak (m/z [M+H]+ ≈ 226) should be completely consumed, replaced by a single peak corresponding to the carboxylic acid (m/z [M+H]+ ≈ 198).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water (5 mL) and cool to 0 °C.

  • Precipitation: Carefully acidify the aqueous layer with 1N HCl dropwise until the pH reaches ~3.0. A pale yellow precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 × 5 mL), and dry in a vacuum oven at 45 °C overnight to afford 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid.

  • Validation Checkpoint 2 (NMR): 1H NMR (DMSO-d6) should show the disappearance of the ethyl group signals (quartet at ~4.4 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet (>13.0 ppm) for the carboxylic acid proton.

Protocol B: HATU-Mediated Amide Coupling

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, ensuring rapid conversion and minimizing degradation.

  • Activation: Dissolve 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid (1.0 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol, 0.52 mL) and HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol). Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (TLC): Elute a mini-workup sample (EtOAc/Petroleum ether 1:1) on silica TLC. The highly polar carboxylic acid spot (Rf ~0.1) should disappear, replaced by a less polar amide product spot (Rf ~0.4–0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography to yield the 7-amido-2-chloroimidazo[1,2-b]pyridazine intermediate.

Protocol C: Late-Stage C2 Suzuki-Miyaura Cross-Coupling

Causality: The electron-withdrawing nature of the fused pyridazine ring makes the C2-chloro position highly susceptible to oxidative addition by Palladium(0), allowing for efficient cross-coupling even with sterically hindered boronic acids[4].

  • Setup: In an oven-dried Schlenk tube, combine the 7-amido-2-chloroimidazo[1,2-b]pyridazine intermediate (0.5 mmol), the desired aryl boronic acid (0.75 mmol), and K2CO3 (1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 10 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 5 mL). Purge the tube with Argon for 5 minutes.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Validation Checkpoint (LC-MS): Confirm the disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, replaced by the mass of the cross-coupled product.

  • Workup: Filter the mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final bioactive molecule.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021).[Link]

  • WO2021000855A1 - Malt1 inhibitors and uses thereof.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (2015).[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (2016).[Link]

Sources

Application Note: Experimental Procedures and Assays for Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a privileged bicyclic heterocyclic scaffold in medicinal chemistry, widely recognized for its ability to generate highly potent and selective bioactive molecules [1]. Due to its favorable physicochemical properties and its structural mimicry of the adenine ring of ATP, this scaffold has been extensively utilized in the development of kinase inhibitors targeting ROCK2, TAK1, PIM1, and Mps1 [1].

The structural versatility of the imidazo[1,2-b]pyridazine core allows for precise functionalization at the C-3 and C-6 positions. This enables medicinal chemists to fine-tune both the hinge-binding interactions within the kinase active site and the solvent-exposed regions to optimize pharmacokinetic profiles.

Mechanistic Rationale for Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives primarily function as ATP-competitive inhibitors . The core scaffold typically occupies the hydrophobic adenine-binding pocket of the kinase, while substituents at the 3-position (often aryl or heteroaryl groups like indazole) act as bidentate ligands that form critical hydrogen bonds with the kinase hinge region (e.g., Glu170 and Met172 in ROCK2) [2].

Interestingly, while most kinases bind these inhibitors via classic ATP-mimetic hydrogen bonding, structural analyses have revealed that imidazo[1,2-b]pyridazines can also exploit atypical hinge regions, such as the single hydrogen-bond requirement in PIM1 kinases, granting them remarkable isoform selectivity [3].

KinasePathway Stimulus Extracellular Stimulus Kinase Target Kinase ATP-Binding Pocket Stimulus->Kinase Downstream Downstream Signaling Kinase->Downstream Inhibitor Imidazo[1,2-b] pyridazine Inhibitor->Kinase Competitive Inhibition Disease Disease Progression Downstream->Disease

ATP-competitive inhibition of target kinases by imidazo[1,2-b]pyridazines.

Synthetic Methodologies: Core Formation and Elaboration

The most robust and widely adopted method for constructing the imidazo[1,2-b]pyridazine backbone is the bimolecular condensation of a 3-aminopyridazine with an α-bromoketone [4].

Causality in Reagent Selection: In an unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the amino group is the most nucleophilic, which leads to unwanted alkylation at the incorrect site. To force the desired cyclization, a halogen (e.g., chlorine) is introduced at the 6-position of the pyridazine ring. This electron-withdrawing group reduces the nucleophilicity of the adjacent nitrogen, directing the α-bromoketone to the correct nitrogen and ensuring high yields of the bicyclic product [4].

Synthesis A 3-Amino-6-halopyridazine + α-Bromoketone B Bimolecular Condensation (EtOH, NaHCO3, Reflux) A->B C Imidazo[1,2-b]pyridazine Core (Halogenated) B->C D Palladium-Catalyzed Cross-Coupling C->D E Functionalized Kinase Inhibitor D->E

Synthetic workflow for imidazo[1,2-b]pyridazine kinase inhibitors.
Protocol 1: Synthesis of the Halogenated Imidazo[1,2-b]pyridazine Core

Self-Validating System: This protocol utilizes LC-MS tracking to prevent the degradation of the electrophile, ensuring the reaction is halted precisely at completion.

  • Reagent Preparation: In a round-bottom flask, suspend 6-chloropyridazin-3-amine (1.0 equiv) and the appropriate α-bromoketone (1.2 equiv) in a 2:1 (v/v) mixture of Ethanol and Water [2].

  • Base Addition: Add Sodium Bicarbonate (NaHCO₃) (1.5 equiv). Rationale: Strong bases (like NaOH) trigger the self-condensation or degradation of the α-bromoketone. NaHCO₃ provides mild buffering capacity to neutralize the HBr generated during cyclization without compromising the electrophile [4].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C with continuous stirring for 4–8 hours.

  • In-Process Control (Validation): Monitor the reaction via LC-MS every 2 hours. The disappearance of the 6-chloropyridazin-3-amine peak and the emergence of the [M+H]+ peak corresponding to the cyclized core validates successful condensation.

  • Workup: Evaporate the ethanol in vacuo. Partition the aqueous residue with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (98:2 to 90:10) to afford the pure imidazo[1,2-b]pyridazine intermediate.

  • Downstream Functionalization: The resulting C-6 halogen can subsequently be displaced via Nucleophilic Aromatic Substitution (S_NAr) (e.g., with morpholine to engage conserved lysine residues in kinases like TAK1) [5], or via Suzuki-Miyaura cross-coupling to introduce aryl substituents.

Biological Evaluation: Kinase Inhibition Assays

To evaluate the potency of synthesized imidazo[1,2-b]pyridazines, luminescent assays (such as Kinase-Glo or ADP-Glo) are the industry standard. These assays measure the depletion of ATP or the generation of ADP, providing a universal readout independent of the specific peptide substrate used.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Readout)

Self-Validating System: The inclusion of a Z'-factor calculation ensures that the observed luminescence drop is genuinely due to competitive inhibition, rather than assay drift or reagent degradation.

  • Buffer Preparation: Prepare the kinase assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Mg²⁺ is an essential cofactor that coordinates ATP within the kinase active site, mimicking physiological conditions.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine test compounds in 100% DMSO. Transfer the compounds to a 384-well white assay plate (final DMSO concentration should not exceed 1% to prevent kinase denaturation).

  • Enzyme/Substrate Addition: Add the recombinant target kinase (e.g., TAK1, ROCK2, or Mps1) and its corresponding specific peptide substrate to the wells.

  • Reaction Initiation (Critical Step): Initiate the reaction by adding ATP at a concentration equal to its Km​ for the specific kinase. Rationale: ATP-competitive inhibitors bind to the same pocket as ATP. If the assay is run at saturating ATP concentrations, the inhibitor will be artificially outcompeted, leading to falsely elevated IC₅₀ values. Running precisely at Km​ ensures the measured IC₅₀ closely approximates the true inhibition constant ( Ki​ ) [5].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo reagent (Promega) to each well. Incubate for 15 minutes at room temperature to allow the luciferase reaction to stabilize [2].

  • Data Acquisition & Validation: Read the luminescence on a microplate reader. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

  • Analysis: Plot the log(inhibitor concentration) against normalized luminescence and determine the IC₅₀ using a 4-parameter logistic non-linear regression model (e.g., via GraphPad Prism).

Quantitative Data Summary

The structural modularity of the imidazo[1,2-b]pyridazine scaffold has yielded highly potent inhibitors across a diverse array of kinase targets. The table below summarizes representative structure-activity relationship (SAR) benchmarks.

Target KinaseDisease ContextRepresentative IC₅₀Key Structural Feature Driving Potency
Mps1 (TTK) Solid Tumors0.70 nMC6-alkoxy/heteroatom substitution improving lipophilic efficiency [6]
ROCK2 Pulmonary Fibrosis7.0 nMC3-indazole (hinge binder) and C6-morpholine [2]
TAK1 Multiple Myeloma55 nMC6-cis-dimethylmorpholine interacting with Lys-63 [5]
PIM1 Leukemia< 100 nMAtypical single hydrogen-bond hinge binding [3]

References

  • [1]Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry.

  • [4]Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: ACS Medicinal Chemistry Letters.

  • [2]Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Source: Journal of Medicinal Chemistry.

  • [3]Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Source: Cancer Research.

  • [6]Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Source: Journal of Medicinal Chemistry.

  • [5]Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Imidazo[1,2-b]pyridazine Synthesis & Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of imidazo[1,2-b]pyridazines . This privileged bicyclic scaffold is a cornerstone in modern drug discovery, featured prominently in FDA-approved kinase inhibitors (e.g., ponatinib) and experimental therapeutics targeting DYRK1A, Mps1, and β-amyloid plaques.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and structure-activity relationship (SAR) optimization logic.

Core Synthesis Workflow

G Start1 3-Aminopyridazine Derivatives Condensation Condensation Reaction (Mild Base, Reflux/MW) Start1->Condensation Start2 α-Haloketones (e.g., α-bromoketone) Start2->Condensation Core Imidazo[1,2-b]pyridazine Core Scaffold Condensation->Core Cyclization & Dehydrohalogenation CrossCoupling Pd-Catalyzed Functionalization (Suzuki, Buchwald-Hartwig) Core->CrossCoupling Halogenated Intermediates Optimization Lead Optimization (Kinase Selectivity / ADME) CrossCoupling->Optimization SAR Profiling

Caption: Workflow for imidazo[1,2-b]pyridazine synthesis and optimization.

Module 1: Core Scaffold Synthesis (Condensation Reactions)

Q: Why am I getting poor regioselectivity or low yields when reacting 3-aminopyridazine with α-haloketones?

A: The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a Chichibabin-type condensation reaction. If you are using an unhalogenated 3-aminopyridazine, you will likely observe poor regioselectivity. In these substrates, the ring nitrogen that is not adjacent to the amino group is highly nucleophilic. Alkylation by the α-haloketone takes place preferentially at this site, hampering the formation of the desired bicyclic product .

The Solution: Introduce an electron-withdrawing halogen (e.g., 6-chloro or 6-bromo) on the pyridazine ring. This reduces the nucleophilicity of the ring nitrogens, directing the initial nucleophilic attack by the exocyclic amino group onto the electrophilic α-carbon of the haloketone, followed by intramolecular cyclization.

Self-Validating Protocol: Optimized Condensation for 6-Chloroimidazo[1,2-b]pyridazine
  • Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 equiv) and the appropriate α-bromoketone (1.1 equiv) in a polar solvent (e.g., DMF or EtOH/H₂O for greener conditions).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equiv).

    • Mechanistic Causality: A mild base neutralizes the generated HBr, preventing the protonation of the aminopyridazine (which would stall the nucleophilic attack) without causing base-catalyzed degradation of the sensitive α-haloketone.

  • Reaction: Heat the mixture to 80°C for 4-6 hours, or utilize microwave irradiation (120°C, 20 mins) for eco-friendly optimization .

  • Validation Step: Monitor via LC-MS. The protocol is self-validating when the starting mass disappears and the cyclized mass [M+H]+ appears. If an intermediate mass of [M+H+H2​O]+ is observed, the initial alkylation has occurred, but the dehydration/cyclization step is incomplete; increase the temperature or reaction time.

Table 1: Effect of Reaction Conditions on Condensation Yield & Regioselectivity

SolventBaseTemperature / MethodYield (%)Regioselectivity (Desired:Undesired)
EthanolNoneReflux (78°C), 12h35%1:1
DMFK₂CO₃100°C, 8h55%3:1
DMFNaHCO₃80°C, 6h75%>95:5
Ethanol/H₂ONaHCO₃Microwave (120°C), 20m88%>99:1

Module 2: Late-Stage Functionalization & Cross-Coupling

Q: My Suzuki-Miyaura coupling at the 6-position is failing due to competitive dehalogenation or low conversion. How do I troubleshoot this?

A: Imidazo[1,2-b]pyridazines are highly amenable to metal-catalyzed cross-coupling reactions . However, when functionalizing the 6-position of a 6-chloro derivative, competitive hydrodehalogenation often occurs if the oxidative addition is too slow or if the base promotes β-hydride elimination from the solvent or ligand.

Troubleshooting Issue Issue: Low Yield in Suzuki Coupling at C-6 Position Check1 Is Dehalogenation Observed? (LC-MS) Issue->Check1 YesDehal Yes: Switch to Pd(dppf)Cl2 or XPhos Pd G2 Check1->YesDehal [M-Cl+H] peak present NoDehal No: Check Boronic Acid Conversion Check1->NoDehal Starting material remains SolventOpt Change Solvent: Dioxane/H2O (4:1) YesDehal->SolventOpt BaseOpt Optimize Base: Use Cs2CO3 or K3PO4 NoDehal->BaseOpt BaseOpt->SolventOpt

Caption: Troubleshooting logic tree for Pd-catalyzed cross-coupling at the C-6 position.

Self-Validating Protocol: Microwave-Assisted Suzuki Coupling at C-6
  • Setup: In a microwave vial, combine 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v).

    • Mechanistic Causality: Degassing prevents Pd(0) oxidation and homocoupling of the boronic acid. The water dissolves the inorganic phosphate base, drastically accelerating the transmetalation step, while the bidentate dppf ligand suppresses β-hydride elimination (dehalogenation).

  • Reaction: Irradiate at 110°C for 30 minutes.

  • Validation Step: Analyze the crude mixture by LC-MS. A successful reaction is validated by >95% consumption of the 6-chloro starting material without the appearance of the [M−Cl+H]+ dehalogenation peak.

Module 3: Biological Application & Scaffold Optimization

Q: How do I optimize the imidazo[1,2-b]pyridazine scaffold for kinase inhibition without losing oral bioavailability?

A: The imidazo[1,2-b]pyridazine core is a privileged scaffold for kinase inhibitors. The nitrogen atoms of the core act as critical hydrogen bond acceptors with the kinase hinge region. However, planar, highly aromatic substitutions can lead to "brick dust" properties (poor solubility and poor oral bioavailability).

Optimization requires property-based modulation, particularly at the C-6 position, which frequently projects into the lipophilic ribose-binding pocket or solvent-exposed regions . Inserting heteroatoms (e.g., alkoxy or saturated cyclic amino groups like morpholine or tetrahydropyran) at the 6-position lowers the overall lipophilicity (LogP), improving aqueous solubility and oral bioavailability while retaining cellular potency. Additionally, exploring the C-2 position with small alkyl groups (e.g., methylation) can improve ligand efficiency and pocket fit .

Table 2: SAR Optimization Data for Kinase Inhibition (Illustrative)

Substitution PatternTarget KinaseCellular IC₅₀ (nM)Oral Bioavailability (F%)Optimization Rationale
6-Chloro, 3-ArylMps1>1000<10%Baseline scaffold; poor solubility and target engagement.
6-Methoxy, 3-ArylMps115025%Alkoxy group improves solubility and fits the ribose pocket.
6-(Tetrahydropyran-4-ylamino), 3-ArylMps10.7065%Heteroatom inclusion balances lipophilicity; excellent ADME.
2-Methyl, 6-ArylDYRK1A1245%2-Methylation improves ligand efficiency and pocket fit.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.[Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.[Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry (via ORCA - Cardiff University).[Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem.[Link]

Technical Support Center: Synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. It addresses common challenges encountered during the synthesis, offering troubleshooting strategies and frequently asked questions to enhance yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

A diminished yield of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a frequent challenge. The following table outlines potential causes and corresponding optimization strategies.

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time. - Elevate the reaction temperature. - For condensation reactions, consider the use of a mild oxidizing agent to facilitate cyclization and aromatization.[1]
Sub-optimal pH - For condensation reactions involving carboxylic acids, ensure acidic conditions to promote the reaction. The use of a catalytic amount of acid can be beneficial.[1]
Inefficient Water Removal - In condensation reactions that release water, its effective removal can drive the reaction equilibrium towards the product. For high-temperature reactions, a Dean-Stark trap is recommended.[1]
Side Reactions - Undesirable side reactions can consume starting materials. Refer to specific troubleshooting for issues like N-oxide formation or incomplete cyclization.[1]
Purification Losses - Optimize workup and purification conditions, such as extraction and chromatography, to minimize product loss.[1]

Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the final product's quality.

  • Unreacted Starting Materials: If the reaction is incomplete, unreacted starting materials will contaminate the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the troubleshooting steps for low yield.

  • Formation of Regioisomers: The imidazo[1,2-b]pyridazine scaffold has multiple nitrogen atoms that can be alkylated, potentially leading to the formation of regioisomers.[1]

    • Solution: The reaction conditions, particularly the choice of base and solvent, can significantly influence regioselectivity. A systematic screening of these parameters may be necessary to favor the desired isomer.

  • N-oxide Formation: The pyridazine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide impurity, especially under oxidative conditions.[1]

    • Prevention: Carefully control the stoichiometry and strength of any oxidizing agents used. Milder oxidants and controlled reaction temperatures can minimize N-oxide formation.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Q1: What is a general synthetic route for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate?

A common and effective method for synthesizing the imidazo[1,2-b]pyridazine core involves the condensation of a suitable aminopyridazine with an α-haloketone or a related electrophile.[2][3] The general workflow can be visualized as follows:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization Aminopyridazine Aminopyridazine Intermediate_Salt Intermediate_Salt Aminopyridazine->Intermediate_Salt + α-haloketone Imidazo_Product Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate Intermediate_Salt->Imidazo_Product Heat/Base

Caption: General synthetic workflow for imidazo[1,2-b]pyridazines.

Q2: How can I purify the final product?

Purification is critical for obtaining a high-purity product. The most common method is silica gel column chromatography.[2]

  • Solvent System: A typical eluent system is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis to achieve good separation.[2]

  • Workup: Before chromatography, a standard aqueous workup is often necessary. This may involve extraction with an organic solvent like dichloromethane or ethyl acetate, followed by washing with water and brine to remove inorganic impurities. The organic layer is then dried over an anhydrous salt such as sodium sulfate before concentration.[2]

Q3: What analytical techniques are used to characterize the product?

The structure and purity of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule.

Q4: Are there any safety precautions I should be aware of?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, paying particular attention to any that are toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-substituted-imidazo[1,2-b]pyridazine-7-carboxylates

This protocol is a general guideline and may require optimization for specific substrates.

  • N-Alkylation: To a solution of the appropriate 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add the corresponding ethyl bromo-α-ketoester (1.1 eq.).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Cyclization: Upon completion of the initial reaction, the intermediate salt can be cyclized by heating, often in the presence of a mild base like sodium bicarbonate.[3]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

Protocol 2: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical approach to troubleshooting low product yields.

G Start Low Yield Observed Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_pH Is pH optimal? Check_Completion->Check_pH Yes Optimize_Conditions Increase time/temp. Add mild oxidant. Incomplete->Optimize_Conditions Optimize_Conditions->Check_Completion Adjust_pH Adjust pH (acidic for condensation). Check_pH->Adjust_pH No Check_Water Is water being removed? Check_pH->Check_Water Yes Adjust_pH->Check_Completion Remove_Water Use Dean-Stark/drying agent. Check_Water->Remove_Water No Check_Side_Reactions Are there side products? Check_Water->Check_Side_Reactions Yes Remove_Water->Check_Completion Analyze_Side_Products Characterize side products. Adjust conditions to minimize. Check_Side_Reactions->Analyze_Side_Products Yes Check_Purification Significant loss during purification? Check_Side_Reactions->Check_Purification No Analyze_Side_Products->Check_Completion Optimize_Purification Optimize extraction/chromatography. Check_Purification->Optimize_Purification Yes End Improved Yield Check_Purification->End No Optimize_Purification->End

Caption: A step-by-step troubleshooting workflow for low yield.

IV. References

  • BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Available from:

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. 2018 May 07. Available from:

  • PMC. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Available from:

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available from:

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. 2021 September. Available from:

  • ChemicalBook. ethyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS#: 2748770-97-8. Available from:

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from:

  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Available from:

  • MDPI. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. 2022 August 17. Available from:

  • PubMed. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. 2025 March 03. Available from:

Sources

Technical Support Center: Purification of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate .

The imidazo[1,2-b]pyridazine core is a privileged scaffold frequently utilized in the development of kinase inhibitors, such as PI3K/mTOR dual inhibitors 1 and diagnostic ligands for β-amyloid plaques 2. However, its unique electronic properties—specifically the basicity of the bridgehead nitrogen network and the lability of the C7 ester—present distinct purification bottlenecks. This guide provides causality-driven troubleshooting, self-validating protocols, and decision workflows to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Purification Matrix

Before selecting a purification route, it is critical to understand how the molecule's structural features dictate its behavior on a stationary phase.

Table 1: Physicochemical Parameters & Purification Implications

Property / FeatureQuantitative Value / CharacteristicImplication for Purification Strategy
Molecular Weight 225.63 g/mol Target [M+H]+ is m/z ~226.05.
Isotope Pattern 35 Cl : 37 Cl (Approx. 3:1 ratio)Diagnostic MS doublet at 226/228 aids in distinguishing the product peak from co-eluting matrix impurities.
Core Basicity pKa ~4.5 (Bridgehead Nitrogen)Causes severe tailing on bare silica due to silanol interactions; requires basic modifiers (e.g., Et 3​ N) or amine-functionalized columns.
Ester Stability Base/Acid Sensitive (C7 Ethyl Ester)Prone to saponification/hydrolysis in harsh aqueous HPLC modifiers (e.g., 0.1% TFA or NH 4​ OH).
Solubility Moderate in DCM / EtOAcIdeal for dry-loading on silica. Avoid liquid-loading in highly polar solvents (DMF/DMSO) to prevent peak breakthrough.
Purification Decision Workflow

PurificationWorkflow N1 Crude Ethyl 2-chloroimidazo [1,2-b]pyridazine-7-carboxylate N2 Initial LC-MS & TLC Profiling N1->N2 N3 Purity > 80%? N2->N3 N4 Recrystallization (EtOAc / Heptane) N3->N4 Yes N5 Chromatographic Purification N3->N5 No N9 Pure Product (>95% Purity) N4->N9 N6 Impurity Profile N5->N6 N7 Normal-Phase Silica (DCM/MeOH + 1% Et3N) N6->N7 Non-polar / Isomers N8 Reverse-Phase HPLC (MeCN/H2O + 0.1% FA) N6->N8 Polar / Salts N7->N9 N8->N9

Figure 1: Decision tree for the purification of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Troubleshooting Guide & FAQs

Q1: My compound streaks severely on normal-phase silica gel, resulting in poor recovery and broad peaks. How can I resolve this? Causality & Solution: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms that interact strongly with the acidic silanol groups ( −Si-OH ) on standard bare silica. This secondary ion-exchange interaction causes irreversible adsorption and peak tailing 3. Action: Add 1% triethylamine (TEA) to your mobile phase to competitively bind the silanol sites. Alternatively, switch to an amine-functionalized (NH 2​ ) silica column, which masks the silanol interactions and allows for sharp elution without the need for liquid additives.

Q2: During Reverse-Phase Preparative HPLC, I am observing a secondary peak corresponding to [M-28] or[M-28+H 2​ O] by LC-MS. What is happening? Causality & Solution: You are observing the hydrolysis of the C7 ethyl ester to the corresponding carboxylic acid. Trifluoroacetic acid (TFA, pKa ~0.2) is a strong acid that can catalyze the cleavage of the ester linkage during the fraction concentration phase. Action: Switch to a milder acidic modifier, such as 0.1% Formic Acid (FA, pKa ~3.7). Formic acid provides sufficient protons to keep the basic nitrogen ionized (ensuring sharp peak shape) without compromising the ester linkage. Furthermore, ensure that collected fractions are immediately frozen and lyophilized rather than concentrated on a rotary evaporator.

Q3: I have a closely eluting regioisomer impurity that cannot be separated by standard C18 reversed-phase methods. What orthogonal technique can I use? Causality & Solution: Regioisomers formed during the cyclization step often have identical masses and nearly identical hydrophobicities, making C18 separation difficult. Action: Utilize Supercritical Fluid Chromatography (SFC) with a 2-Ethylpyridine (2-EP) stationary phase. The 2-EP column provides orthogonal selectivity based on hydrogen-bonding and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the ester and chloro groups.

Validated Experimental Protocols
Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for large-scale purification (>500 mg) or when removing non-polar organic impurities.

  • Column Preparation: Pre-equilibrate a standard bare silica column with 2 column volumes (CV) of Hexanes/EtOAc (1:1) containing 1% v/v Triethylamine (Et 3​ N).

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:3 compound-to-Celite mass ratio) and evaporate to a free-flowing powder. Causality: Liquid loading in polar solvents causes peak breakthrough; dry-loading ensures a narrow injection band.

  • Elution: Run a gradient from 10% to 80% EtOAc in Hexanes (maintaining a constant 1% Et 3​ N throughout).

  • Fraction Collection: Monitor via UV at 254 nm. The target compound typically elutes between 40-50% EtOAc.

  • Self-Validation Check: After pooling and concentrating fractions, run a 1 H NMR (CDCl 3​ ). The desired ethyl ester will show a distinct quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H). Critical: Ensure complete removal of the Et 3​ N modifier by verifying the absence of a triplet at 1.05 ppm and a quartet at 2.53 ppm. If Et 3​ N is detected, co-evaporate the product with toluene (2 x 10 mL) and re-dry under high vacuum.

Protocol B: Mild Reverse-Phase Preparative HPLC

Use this protocol for final polishing (<500 mg) or removing polar salts/byproducts.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., Waters XBridge, 5 µm).

    • Mobile Phase A: H 2​ O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Run a linear gradient from 20% B to 70% B over 15 minutes at a flow rate appropriate for the column diameter.

  • Mass-Directed Collection: Trigger fraction collection via mass-directed auto-purification. Set the target m/z to [M+H]+=226.05 .

  • Post-Processing: Immediately freeze the collected aqueous/organic fractions on dry ice and lyophilize to dryness to prevent ester hydrolysis.

  • Self-Validation Check: Reconstitute 1 mg of the lyophilized product in 1 mL of MeCN and inject 1 µL into an analytical LC-MS. Confirm the presence of the [M+H]+ peak at m/z 226.05 with the characteristic 3:1 isotopic ratio at m/z 228.05 (indicating the intact 35 Cl/ 37 Cl isotope pattern). The absence of a peak at m/z 198.02 confirms that ester hydrolysis did not occur.

References
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications, 2025). 1

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters (2010). 2

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (ACS Publications, 2003). 3

Sources

Technical Support Center: Imidazo[1,2-b]pyridazine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for imidazo[1,2-b]pyridazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. The following question-and-answer-based troubleshooting guide and frequently asked questions (FAQs) are curated from established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide

This section addresses specific experimental issues with in-depth explanations of the underlying chemical principles and provides step-by-step protocols to overcome them.

Problem 1: Low to No Product Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am attempting a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize an imidazo[1,2-b]pyridazine, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a GBB reaction for the synthesis of imidazo[1,2-b]pyridazines is a common issue that can often be resolved by careful optimization of the catalytic conditions and reaction parameters. The GBB reaction, which involves the condensation of an aminopyridazine, an aldehyde, and an isocyanide, is highly dependent on the activation of the intermediate imine.

Causality and Solutions:

  • Absence of a Catalyst: The GBB reaction typically requires a catalyst to proceed efficiently. In the absence of a Brønsted or Lewis acid catalyst, the reaction may not occur at all.[1] The catalyst is crucial for the formation of the iminium ion from the aldehyde and aminopyridazine, which is then attacked by the isocyanide.

    • Solution: Introduce a suitable catalyst to your reaction mixture.

      • Lewis Acids: Lewis acids such as Indium(III) salts (e.g., InCl₃), Trimethylsilyl chloride (TMSCl), or Boron trifluoride etherate (BF₃·OEt₂) can significantly improve the reaction rate and yield.[1][2]

      • Brønsted Acids: Protic acids like p-Toluenesulfonic acid (PTSA) or perchloric acid (HClO₄) are also effective catalysts for this transformation.[1]

  • Sub-optimal Reaction Temperature: The reaction kinetics may be too slow at ambient temperature, especially for less reactive substrates.

    • Solution: Increasing the reaction temperature can be beneficial. For some starting materials, elevated temperatures are necessary to drive the reaction to completion.[1] Microwave-assisted heating can also be a very effective method to accelerate the reaction and improve yields.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates.

    • Solution: Screen different solvents. While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO have been shown to be effective.[4][5] In some cases, greener solvents like water or ethanol can also be employed, particularly with the right catalyst.[6][7]

  • Reactant Quality and Stoichiometry: Impurities in the starting materials, especially the aldehyde or isocyanide, can inhibit the reaction. Incorrect stoichiometry can also lead to lower yields and the formation of side products.

    • Solution: Ensure the purity of your reactants. Aldehydes should be free of carboxylic acid impurities. Isocyanides can have a strong odor and should be handled in a well-ventilated fume hood. Use equimolar amounts of the three components for optimal results.

Experimental Protocol: Optimization of GBB Reaction Conditions

  • Catalyst Screening:

    • Set up a series of small-scale reactions in parallel.

    • To each reaction vial containing the aminopyridazine (1.0 equiv.), aldehyde (1.0 equiv.), and isocyanide (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane or Acetonitrile), add a different catalyst (5-10 mol%).

    • Test catalysts include: PTSA, HClO₄, InCl₃, TMSCl, and Sc(OTf)₃.[1][4]

    • Include a control reaction with no catalyst.

    • Stir the reactions at room temperature and monitor by TLC or LC-MS.

  • Temperature and Solvent Optimization:

    • Using the best catalyst identified, set up reactions in different solvents (e.g., DMF, DMSO, Toluene, Water).[4][5]

    • Run each solvent at room temperature and at an elevated temperature (e.g., 60-80 °C).[5]

    • Monitor the reactions to determine the optimal solvent and temperature combination.

Table 1: Catalyst and Solvent Effects on GBB Reaction Yield

Catalyst (mol%)SolventTemperature (°C)Typical Yield Range (%)Reference
NoneVarious250[1]
PTSA (10)Dichloromethane2540-70[1]
InCl₃ (10)Dichloromethane2550-67[1]
BF₃·MeCNDichloromethane25up to 85[2]
NH₄Cl (10)Water6050-86[6]
CuBr (10)DMF80up to 90[5]
Problem 2: Formation of Regioisomers in Imidazo[1,2-b]pyridazine Synthesis

Question: I am synthesizing an imidazo[1,2-b]pyridazine via a condensation reaction, but I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a known challenge in the synthesis of imidazo[1,2-b]pyridazines, particularly when using 3-aminopyridazine as a starting material. The pyridazine ring has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to the formation of the desired imidazo[1,2-b]pyridazine or an undesired regioisomer.

Causality and Solutions:

  • Nucleophilicity of Pyridazine Nitrogens: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is generally the most nucleophilic.[8] Alkylation with an α-haloketone can preferentially occur at this site, which hinders the subsequent cyclization to form the desired imidazo[1,2-b]pyridazine ring system.[8][9]

    • Solution: Strategic Halogen Substitution: The most effective strategy to control regioselectivity is to use a 3-amino-6-halopyridazine as the starting material.[8][9] The presence of a halogen atom at the 6-position significantly reduces the nucleophilicity of the adjacent nitrogen (N1) through an inductive effect.[9] This directs the initial alkylation by the α-haloketone to the desired nitrogen atom (N2), leading to the selective formation of the imidazo[1,2-b]pyridazine core.[8][9]

Diagram 1: Regioselectivity Control in Imidazo[1,2-b]pyridazine Synthesis

G cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction 3-aminopyridazine 3-aminopyridazine N1_alkylation N1 Alkylation (Favored) 3-aminopyridazine->N1_alkylation + α-haloketone N2_alkylation N2 Alkylation (Disfavored) 3-aminopyridazine->N2_alkylation + α-haloketone alpha-haloketone alpha-haloketone Undesired_isomer Undesired Isomer N1_alkylation->Undesired_isomer Desired_product_low Low Yield of Imidazo[1,2-b]pyridazine N2_alkylation->Desired_product_low 3-amino-6-halopyridazine 3-amino-6-halopyridazine N1_alkylation_suppressed N1 Alkylation (Suppressed by Halogen) 3-amino-6-halopyridazine->N1_alkylation_suppressed + α-haloketone N2_alkylation_favored N2 Alkylation (Favored) 3-amino-6-halopyridazine->N2_alkylation_favored + α-haloketone alpha-haloketone2 α-haloketone Desired_product_high High Yield of Imidazo[1,2-b]pyridazine N2_alkylation_favored->Desired_product_high

Caption: Control of regioselectivity in imidazo[1,2-b]pyridazine synthesis.

Problem 3: Difficulty in Purification of the Final Product

Question: My reaction to form the imidazo[1,2-b]pyridazine derivative appears to be successful, but I am struggling with the purification. What are some effective purification strategies?

Answer:

Purification of imidazo[1,2-b]pyridazine derivatives can be challenging due to the presence of unreacted starting materials, catalysts, and potential side products. The basic nature of the imidazole ring can also sometimes lead to tailing on silica gel chromatography.

Causality and Solutions:

  • Residual Catalyst and Reagents: Acidic or basic catalysts and unreacted starting materials can co-elute with the product or interfere with crystallization.

    • Solution: Aqueous Workup: A thorough aqueous workup is the first line of defense.

      • If an acid catalyst was used, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate).

      • If a basic catalyst was used, a wash with dilute acid (e.g., 1M HCl) might be appropriate, provided the product is stable to acid. Be mindful that your product may partition into the aqueous layer if it forms a salt.

      • A final wash with brine will help to remove residual water.

  • Chromatographic Issues: The basicity of the imidazo[1,2-b]pyridazine core can cause streaking and poor separation on silica gel.

    • Solution: Modified Chromatography Conditions:

      • Flash Column Chromatography: This is a standard method for purification.[10]

      • Amine Additive: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent system. This will deactivate the acidic silanol groups on the silica gel and improve the peak shape of your basic product.

      • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Formation of Salts for Purification: For some derivatives, purification can be achieved through salt formation, which can be a highly effective method for obtaining pure material, especially on a larger scale.[2]

    • Solution: Salt Formation and Recrystallization:

      • Dissolve the crude product in a suitable solvent.

      • Add an acid (e.g., sulfuric acid in an appropriate solvent) to form the corresponding salt.[2]

      • The salt may precipitate out of the solution or can be isolated by evaporation of the solvent.

      • The resulting salt can then be recrystallized from a suitable solvent system to achieve high purity.

      • The free base can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[1,2-b]pyridazine core?

A1: The two most prevalent methods are the Groebke-Blackburn-Bienaymé (GBB) reaction and the condensation of an α-haloketone with a 3-amino-6-halopyridazine.[1][8][11] The GBB reaction is a one-pot, three-component synthesis that offers rapid access to a diverse range of substituted imidazo[1,2-b]pyridazines.[1][2] The condensation reaction is also a robust method, particularly for controlling regioselectivity.[8][9]

Q2: How can I functionalize the imidazo[1,2-b]pyridazine core after its synthesis?

A2: The imidazo[1,2-b]pyridazine scaffold can be further functionalized using a variety of modern synthetic methods. Metal-catalyzed cross-coupling reactions are particularly useful for introducing substituents at different positions. For example, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, alkynyl, and amino groups, respectively, typically at halogenated positions of the ring system.[12] Direct C-H activation has also been explored for the arylation and alkylation of the imidazo[1,2-b]pyridazine core.[12]

Q3: What is the role of microwave irradiation in imidazo[1,2-b]pyridazine synthesis?

A3: Microwave irradiation has been shown to be a highly effective tool for accelerating the synthesis of imidazo[1,2-b]pyridazine derivatives. It can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are sluggish under conventional heating.[3] This is particularly beneficial for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on the imidazo[1,2-b]pyridazine scaffold.[3]

Q4: Are there any "green" or environmentally friendly approaches to synthesizing imidazo[1,2-b]pyridazines?

A4: Yes, there is a growing interest in developing more sustainable synthetic routes. Some GBB reactions have been successfully carried out in water, which is considered a green solvent.[6] The use of air as an oxidant in copper-catalyzed syntheses also represents a move towards greener chemistry.[5] Furthermore, avoiding the use of halogenated solvents is a key aspect of developing more environmentally friendly processes.[2]

Q5: My starting aminopyridazine is poorly soluble. How can I address this?

A5: Poor solubility of starting materials can be a significant hurdle. Here are a few strategies:

  • Solvent Screening: Test a range of solvents with different polarities. Highly polar aprotic solvents like DMF, DMSO, or NMP are often effective at dissolving polar heterocyclic compounds.[3][4]

  • Temperature: Increasing the reaction temperature can improve the solubility of your starting material.

  • Co-solvent Systems: Using a mixture of solvents can sometimes achieve better solubility than a single solvent.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to bring a poorly soluble reactant into the reacting phase.

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Koubachi, J., El Kazzouli, S., El Kaim, L., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Kawakami, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1331-1347. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 115-119. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chem. Proc.. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). Molecules. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5403-5405. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). Chem. Proc.. [Link]

  • Imidazo [1,2-b] pyridazine and imidazo [4,5-b] pyridine derivatives as jak inhibitors. (2012).
  • The Groebke-Blackburn-Bienaymé Reaction. (2019). Molecules. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37061-37073. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Support Center: Enhancing the Stability of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this important heterocyclic compound during your experiments. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate?

A1: The main stability concerns for this molecule stem from its two key functional groups: the 2-chloro substituent and the 7-ethyl carboxylate group. The 2-chloro group is susceptible to nucleophilic substitution, including hydrolysis, particularly under basic conditions. The ethyl ester at the 7-position is prone to both acid- and base-catalyzed hydrolysis.[1][2] Additionally, like many heterocyclic compounds, it can be sensitive to photodegradation and thermal stress.[3][4]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For short-term storage (days to weeks), refrigeration at 2-8 °C is recommended to slow down potential degradation reactions. For long-term storage, the compound should be stored in a tightly sealed container, protected from light, at -20 °C or below. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: I am dissolving the compound in a protic solvent like methanol or ethanol for my reaction. Will this affect its stability?

A3: Yes, protic solvents, especially in the presence of trace amounts of acid or base, can facilitate the hydrolysis of the ethyl ester. While generally stable for short durations at room temperature in neutral alcoholic solutions, prolonged storage or heating in these solvents is not recommended. If your experimental protocol allows, consider using aprotic solvents like THF, dioxane, or acetonitrile.

Q4: How can I monitor the degradation of my sample?

A4: The most effective way to monitor the degradation of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method will be able to separate the parent compound from its potential degradation products, allowing for their quantification.

Troubleshooting Guide: Addressing Specific Stability Issues

This guide provides detailed protocols and explanations to help you navigate common stability challenges during your experiments.

Issue 1: Unexpectedly low yield or the appearance of a new, more polar spot on TLC after a reaction.

Possible Cause: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Confirm the Degradant: The primary suspected degradation product is 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid. This can be confirmed by LC-MS analysis, looking for a mass corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen atom (+1 Da).

  • pH Control:

    • If your reaction is conducted under basic conditions, consider using a non-nucleophilic base or running the reaction at a lower temperature to minimize ester hydrolysis.

    • For acidic conditions, ensure the reaction is anhydrous, as water will facilitate ester hydrolysis.

  • Solvent Choice: If permissible for your reaction chemistry, switch from protic to aprotic solvents.

  • Work-up Procedure: During aqueous work-up, use a buffered solution to maintain a neutral pH. Avoid prolonged contact with acidic or basic aqueous layers.

Issue 2: Formation of an unknown impurity with a similar mass during a reaction involving nucleophiles.

Possible Cause: Nucleophilic substitution at the 2-chloro position.

Troubleshooting Steps:

  • Identify the Impurity: Use LC-MS and/or NMR to characterize the unknown impurity. The mass should correspond to the displacement of the chlorine atom with your nucleophile.

  • Reaction Selectivity:

    • The imidazo[1,2-b]pyridazine core can be susceptible to nucleophilic attack, especially at the 2-position.[5] If your intended reaction is at a different site, you may need to protect the 2-position or choose a more selective reagent.

    • Consider the relative nucleophilicity of the species in your reaction mixture. If you have multiple nucleophiles, the more reactive one may preferentially attack the 2-chloro position.

Experimental Protocol: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is a powerful tool to proactively identify potential degradation products and develop a robust, stability-indicating analytical method.[6][7]

Objective: To intentionally degrade Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate under various stress conditions to generate and identify its primary degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound heated at 80 °C for 48 hours.

    • Photodegradation: Solution exposed to a calibrated light source (e.g., ICH Q1B compliant chamber) for a defined period.[8][9][10]

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Data Presentation: Expected Degradation Products

Stress ConditionMajor Degradation ProductExpected Mass Change
Acidic/Basic Hydrolysis2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid-28 Da
Basic Hydrolysis/Nucleophilic Attack2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate-17.5 Da (Cl replaced by OH)
PhotodegradationPotential dehalogenation or ring cleavage productsVaries

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate->2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid Acid/Base Hydrolysis Ethyl 2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate Ethyl 2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate->Ethyl 2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate Nucleophilic Substitution (e.g., OH-)

Caption: Primary hydrolytic degradation pathways.

Strategies for Enhancing Stability

Based on the potential degradation pathways, here are some strategies to enhance the stability of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate in your experimental workflows:

  • pH Control: Maintaining a neutral pH is crucial. Use buffered solutions when possible.

  • Temperature Management: Keep the compound at low temperatures, especially for long-term storage and during reactions where stability is a concern.

  • Inert Atmosphere: For sensitive reactions or long-term storage, working under an inert atmosphere can prevent oxidative degradation.

  • Light Protection: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.

  • Careful Solvent Selection: Choose aprotic solvents over protic ones when the reaction chemistry allows.

By understanding the inherent reactivity of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate and implementing these preventative measures, you can ensure the integrity of your compound and the reliability of your experimental results.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). PubMed Central (PMC). Retrieved March 27, 2024, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PubMed Central (PMC). Retrieved March 27, 2024, from [Link]

  • Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (n.d.). Retrieved March 27, 2024, from [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). Retrieved March 27, 2024, from [Link]

  • The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (1970). Journal of Organic Chemistry. Retrieved March 27, 2024, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved March 27, 2024, from [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 27, 2024, from [Link]

  • 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved March 27, 2024, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). MDPI. Retrieved March 27, 2024, from [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). Retrieved March 27, 2024, from [Link]

  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved March 27, 2024, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved March 27, 2024, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved March 27, 2024, from [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. Retrieved March 27, 2024, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved March 27, 2024, from [Link]

  • Thermal decomposition of ester. (2019). Chemistry Stack Exchange. Retrieved March 27, 2024, from [Link]

  • RD Laboratories - Photostability. (n.d.). Retrieved March 27, 2024, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved March 27, 2024, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved March 27, 2024, from [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). ACS Omega. Retrieved March 27, 2024, from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. Retrieved March 27, 2024, from [Link]

  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025). ResearchGate. Retrieved March 27, 2024, from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Curated by: Senior Application Scientist, Preclinical Drug Development

Welcome to the Technical Support Center. Imidazo[1,2-b]pyridazines are highly privileged scaffolds in medicinal chemistry, frequently deployed as potent kinase inhibitors targeting CDK12/13, PI3K/mTOR, and Mps1[1][2][3]. However, their flat, heteroaromatic architecture promotes intense π−π stacking in the crystal lattice. This thermodynamic stability results in high melting points and notoriously poor aqueous solubility, often classifying these derivatives as BCS Class II or IV compounds[4].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome solubility bottlenecks from early in vitro screening to in vivo formulation.

Part 1: Troubleshooting & FAQs (Bench-to-In Vivo Solutions)

Q1: My imidazo[1,2-b]pyridazine derivative crashes out during in vitro kinase assays. How do I prevent precipitation without inhibiting the target enzyme? The Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a localized "solvent shock." The microenvironment becomes instantly supersaturated, and the highly lipophilic core forces rapid nucleation and crystallization[5]. The Solution: Do not dilute directly into the final buffer. Instead, perform a step-down serial dilution in 100% DMSO, transferring only the final required concentration into the aqueous assay to ensure the final DMSO concentration remains 1%. If the compound still precipitates at its thermodynamic solubility limit, supplement the assay buffer with 0.01% Tween-20. This non-ionic surfactant lowers interfacial tension and kinetically stabilizes the metastable supersaturated state long enough to complete the assay[6].

Q2: We are in the lead optimization phase. How can we structurally modify the imidazo[1,2-b]pyridazine core to improve aqueous solubility without losing target affinity? The Causality: High crystal lattice energy resists the formation of a solvent cavity in water. By introducing sp3 -rich, non-planar solubilizing tags (e.g., morpholine, piperazine, or pyrrole rings) via a flexible linker to the solvent-exposed region of the kinase pocket, you physically disrupt the molecular planarity[3]. This lowers the melting point and lattice energy. Furthermore, incorporating basic amines allows for the generation of hydrochloride salts, which drastically increases ion-dipole interactions with water, improving solubility while maintaining target engagement[7].

Q3: We need to dose our lead candidate in murine models, but it is a BCS Class II/IV compound. What formulation strategy will maximize oral bioavailability? The Causality: Gastrointestinal absorption strictly requires the drug to be in a dissolved state. For high-melting-point imidazo[1,2-b]pyridazines, Solid Dispersions are highly effective. They trap the drug in a high-energy amorphous state within a hydrophilic polymer matrix (e.g., PEG or Soluplus), entirely bypassing the thermodynamic barrier of the crystal lattice[6]. Alternatively, if high dosing is required, Nanosuspensions can be utilized. According to the Noyes-Whitney equation, reducing particle size to the nanometer scale exponentially increases the surface-area-to-volume ratio, accelerating the dissolution rate[4][8].

Part 2: Mechanistic Workflows

InVitroTroubleshooting A Compound Precipitates in Aqueous Kinase Assay B Analyze DMSO Concentration A->B C Final DMSO > 1% (Solvent Shock) B->C D Final DMSO ≤ 1% (Inherent Insolubility) B->D E Perform Step-Down Serial Dilution in 100% DMSO C->E F Add 0.01% Tween-20 to Aqueous Buffer D->F G Assay Stabilized (Validate via Nephelometry) E->G F->G

Workflow for resolving imidazo[1,2-b]pyridazine precipitation in in vitro assays.

FormulationStrategy A BCS Class II/IV Imidazo[1,2-b]pyridazine Lead B Assess Physicochemical Properties A->B C High Melting Point (High Lattice Energy) B->C D Basic Amine Present (pKa > 6) B->D E High Dose Required (Capacity Limited) B->E F Amorphous Solid Dispersion (e.g., PEG/Soluplus) C->F G Salt Formation (e.g., Hydrochloride Salt) D->G H Nanosuspension (Wet Milling / DLS Validated) E->H

Decision matrix for in vivo formulation of poorly soluble imidazo[1,2-b]pyridazines.

Part 3: Quantitative Data on Structural Modifications

The following table synthesizes the impact of rational structural modifications on the physicochemical properties and target affinity of imidazo[1,2-b]pyridazine derivatives, specifically referencing dual PI3K/mTOR and CDK12/13 inhibitor development[3][9].

Compound / ScaffoldStructural ModificationClogPKinetic Aqueous Solubility (µM)Target Kinase IC 50​ (nM)
Lead Compound 1 Unmodified imidazo[1,2-b]pyridazine core4.8< 5.0PI3K α : 12.5
Compound 8 Addition of pyrrole ring via 2-carbon linker3.945.0PI3K α : 8.2
Compound 11 Addition of morpholine ring & phenolic hydroxyl3.2> 100.0PI3K α : 1.0
Compound 24 Covalent modifier targeting Cys10394.160.0CDK12: 15.5

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

Purpose: To accurately determine the concentration at which an imidazo[1,2-b]pyridazine derivative transitions from a solution to a suspension.

  • Stock Preparation: Prepare a 10 mM stock solution of the derivative in 100% HPLC-grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO using a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a flat-bottom, clear 96-well plate. (Final DMSO = 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow thermodynamic equilibration.

  • Measurement: Read the plate using a laser nephelometer.

  • Self-Validation Check: This protocol is inherently self-validating. A perfectly dissolved compound scatters no light (baseline reading). The exact moment precipitation occurs, the newly formed particles scatter the laser light, triggering an immediate, quantifiable spike in Nephelometric Turbidity Units (NTU). The highest concentration before the NTU spike is your kinetic solubility limit.

Protocol B: Preparation of Nanosuspensions for In Vivo Dosing

Purpose: To formulate high-dose, poorly soluble derivatives for oral gavage in murine models via particle size reduction[4].

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Tween-80. The HPMC acts as a steric stabilizer, while Tween-80 lowers surface tension.

  • API Addition: Add the crystalline imidazo[1,2-b]pyridazine compound to the vehicle at a concentration of 10 mg/mL.

  • Wet Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 400 rpm for 4 cycles of 15 minutes each, with 5-minute cooling intervals to prevent thermal degradation.

  • Extraction: Extract the resulting nanosuspension using a 27-gauge needle to leave the milling beads behind.

  • Self-Validation Check: The methodology validates itself via immediate Dynamic Light Scattering (DLS) analysis. A measured Z-average particle size of < 300 nm and a Polydispersity Index (PDI) < 0.3 confirms a monodisperse, stable colloidal system, ruling out formulation failure via Ostwald ripening or agglomeration[4].

Comprehensive References

  • Title: Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders Source: American Chemical Society (digitellinc.com) URL:

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Publications URL:

  • Title: Imidazo[1,2-b]pyridazine | CAS:766-55-2 | High Purity | Manufacturer BioCrick Source: biocrick.com URL:

  • Title: Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 Source: PubMed URL:

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: Int J Pharm Chem Anal URL:

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC URL:

  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL:

  • Title: An Approach to Enhance Drug Solubility: Design, Characterization and E Source: Dovepress URL:

Sources

Alternative synthetic routes to "Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of highly functionalized fused heterocycles. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a highly sought-after scaffold, primarily utilized as a critical intermediate in the development of kinase inhibitors and MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) inhibitors[1].

Direct electrophilic chlorination of the unsubstituted imidazo[1,2-b]pyridazine core exclusively yields the 3-chloro isomer due to the electron-rich nature of the imidazole C3 position. Therefore, accessing the 2-chloro derivative requires a strategic workaround: the synthesis of a 2-hydroxy (or 2-oxo) intermediate, followed by deoxychlorination,[2].

Below is our comprehensive troubleshooting guide, complete with validated protocols and causality-driven insights to ensure your synthetic success.

Synthetic Workflow

SynthesisWorkflow cluster_paths Alternative Cyclization Strategies SM Ethyl 6-aminopyridazine- 4-carboxylate Amide 2-Bromoacetamide Intermediate SM->Amide Bromoacetyl bromide DIPEA, DCM N_Alkyl N-Alkyl Intermediate SM->N_Alkyl Ethyl bromoacetate Heat Hydroxy Ethyl 2-hydroxyimidazo[1,2-b] pyridazine-7-carboxylate Amide->Hydroxy K2CO3, DMF (Cyclization) N_Alkyl->Hydroxy Base (Condensation) Target Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate Hydroxy->Target POCl3, Reflux (Deoxychlorination)

Figure 1: Convergent synthetic workflows for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Section 1: Standardized Experimental Protocols

Protocol A: The "Inverse Tschitschibabin" Cyclization (Route 1)

Objective: Synthesize the 2-hydroxyimidazo[1,2-b]pyridazine handle. Causality: We utilize bromoacetyl bromide rather than chloroacetaldehyde. Chloroacetaldehyde yields the unsubstituted imidazole ring, whereas the bromoacetyl halide provides the requisite oxygen atom at the C2 position for subsequent halogenation[2].

  • Acylation: Dissolve Ethyl 6-aminopyridazine-4-carboxylate[3] (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Cool to 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the generated HBr without competing for the electrophile, preventing the degradation of the bromoacetyl bromide.

  • Addition: Add bromoacetyl bromide (1.1 eq) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Causality: The low temperature suppresses di-acylation at the exocyclic nitrogen and preserves the alpha-bromo group from premature nucleophilic displacement.

  • Cyclization: Concentrate the reaction mixture to isolate the crude amide. Redissolve in anhydrous DMF (to a high dilution of 0.05 M) and add K₂CO₃ (2.0 eq). Heat to 90 °C for 4–6 hours.

    • Causality: The basic conditions deprotonate the adjacent pyridazine ring nitrogen, driving the intramolecular nucleophilic substitution of the bromide to close the 5-membered ring. High dilution favors unimolecular cyclization over bimolecular polymerization.

  • Self-Validation: LC-MS analysis of the crude mixture should reveal the complete disappearance of the starting material (m/z 168) and the appearance of the [M+H]⁺ ion at m/z 208.

Protocol B: Deoxychlorination

Objective: Convert the 2-hydroxy tautomer to the 2-chloro target,[4].

  • Reagent Preparation: Suspend the Ethyl 2-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate (1.0 eq) in neat Phosphorus Oxychloride (POCl₃) (10.0 eq).

    • Causality: POCl₃ acts simultaneously as the solvent and the chlorinating reagent, driving the equilibrium toward the heteroaromatic system.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.1 eq).

    • Causality: DMF reacts with POCl₃ to form a Vilsmeier-Haack type active intermediate. This significantly lowers the activation energy required to convert the tautomeric lactam (2-oxo) into the 2-chloro heteroaromatic system.

  • Reflux: Heat the mixture to 100 °C for 3–5 hours under an inert atmosphere.

  • Quenching (Critical Step): Cool the mixture to room temperature, then carefully pour it dropwise over a large excess of vigorously stirred crushed ice.

    • Causality: The hydrolysis of excess POCl₃ is violently exothermic. Maintaining the internal temperature below 20 °C prevents the thermal hydrolysis of the ethyl 7-carboxylate group into a carboxylic acid.

  • Self-Validation: Following extraction with EtOAc, LC-MS will show the [M+H]⁺ ion at m/z 226 with a characteristic 3:1 isotopic pattern, confirming the successful installation of a single chlorine atom. ¹H NMR will display the diagnostic imidazole C3-H singlet at approximately 8.0 ppm.

Section 2: Quantitative Data & Reaction Parameters

To ensure reproducibility across different scales, adhere strictly to the parameters outlined in the table below:

Reaction StepReagents & CatalystTemp & TimeCritical ParameterExpected Yield
Amidation Bromoacetyl bromide, DIPEA, DCM0 °C to RT, 2 hStrict anhydrous conditions85 - 90%
Cyclization K₂CO₃, DMF90 °C, 4 - 6 hHigh dilution (0.05 M)65 - 75%
Deoxychlorination POCl₃, cat. DMF100 °C, 3 - 5 hCold, slow aqueous quench70 - 80%

Section 3: Troubleshooting Guide & FAQs

Q: During the POCl₃ chlorination, LC-MS indicates a significant byproduct with a mass of m/z 198. What is happening? A: You are observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid (Ethyl ester m/z 226 → Carboxylic acid m/z 198). This occurs if the POCl₃ quench is too warm or if the reaction is refluxed for an excessive duration. Solution: Ensure the quench is performed on a massive excess of crushed ice and neutralize rapidly with saturated NaHCO₃ to minimize the time the product spends in hot, highly acidic aqueous conditions.

Q: The cyclization step in DMF is yielding a dark, intractable tar instead of the expected 2-hydroxy intermediate. How can I improve the purity? A: Intractable tars in this step are the hallmark of intermolecular alkylation competing with the desired intramolecular cyclization. Solution: Run the cyclization at a higher dilution (e.g., 0.05 M or lower). This kinetic adjustment favors unimolecular cyclization over bimolecular polymerization. Additionally, ensure the K₂CO₃ is finely milled to increase the reactive surface area.

Q: Can I skip the 2-hydroxy intermediate and use direct electrophilic chlorination (e.g., NCS) on the unsubstituted imidazo[1,2-b]pyridazine? A: No. Electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine core is overwhelmingly regioselective for the 3-position due to the electron-rich nature of the imidazole ring. Reacting the unsubstituted core with N-Chlorosuccinimide (NCS) will yield the 3-chloro derivative, not the 2-chloro target. The 2-hydroxy/POCl₃ pathway is mandatory for C2-substitution.

Q: Why use bromoacetyl bromide instead of chloroacetyl chloride in the first step? A: Bromide is a vastly superior leaving group compared to chloride. During the base-mediated cyclization step, the intramolecular displacement of the bromide requires significantly less thermal energy. This milder condition reduces the formation of degradation byproducts and dramatically improves the overall yield of the 2-hydroxy intermediate[2].

References

  • Malt1 inhibitors and uses thereof (WO2021000855A1).
  • PROCESS FOR PRODUCING IMIDAZO[1,2-b]PYRIDAZINE (Indian Patent 263208). AllIndianPatents.[Link]

  • Voies d'accès aux imidazo[1,2-b]pyridazines par synthèse parallèle. Theses.fr.[Link]

Sources

Method development for the analysis of imidazo[1,2-b]pyridazine isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex chromatographic challenges associated with imidazo[1,2-b]pyridazine derivatives. These scaffolds are highly privileged pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors (e.g., GSK-3β, TYK2, PI3K/mTOR, and ROCK2). However, their basic nitrogen atoms and diverse substitution patterns at the C-3 and C-6 positions often complicate isomer separation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each method development choice.

Method Development Workflow

Workflow Start Imidazo[1,2-b]pyridazine Isomer Mixture Screening Primary Screening (Chiral SFC / RP-HPLC) Start->Screening Positional Positional Isomers (C3 vs C6) Screening->Positional Structural Enantiomers Enantiomers/Diastereomers (Chiral Center) Screening->Enantiomers Stereoisomers RP_Opt RP-HPLC Optimization (pH, Buffer, C18/Phenyl) Positional->RP_Opt SFC_Opt SFC Optimization (Chiralpak AD-H/AS-H, DEA) Enantiomers->SFC_Opt Validation Method Validation & Stereochemical Assignment RP_Opt->Validation SFC_Opt->Validation

Fig 1. Decision tree for chromatographic separation of imidazo[1,2-b]pyridazine isomers.

Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and poor resolution when separating imidazo[1,2-b]pyridazine enantiomers using Supercritical Fluid Chromatography (SFC). How do I improve peak shape? A: The imidazo[1,2-b]pyridazine core contains basic sp² nitrogen atoms (specifically N1 and the bridgehead N4) that act as strong hydrogen bond acceptors. When utilizing amylose or cellulose-based chiral stationary phases (CSPs) like Chiralpak AD-H or AS-H, these basic nitrogens interact nonspecifically with residual acidic silanols or free hydroxyls on the polysaccharide backbone, causing severe tailing. Solution: Introduce a basic additive to the co-solvent. Adding 0.1% to 0.2% Diethylamine (DEA) to the methanol co-solvent competitively masks these acidic sites. For example, successful baseline resolution of TYK2 pseudokinase ligands containing this scaffold was achieved using a Chiralpak AD-H column with 25% MeOH (containing 0.1% DEA) in CO₂ at 100 bar and 35°C[1].

Q2: How can I definitively assign the absolute stereochemistry of my separated enantiomers without relying solely on Vibrational Circular Dichroism (VCD)? A: While VCD is a powerful analytical tool, the gold standard for a self-validating stereochemical assignment in early drug discovery is the independent asymmetric synthesis of the isomers. Solution: After achieving >99% enantiomeric excess (ee) via chiral chromatography (e.g., using a Chiralpak AS-H column), resynthesize the target molecules using enantiomerically pure starting materials. By matching the retention times of the asymmetrically synthesized (R)- and (S)-enantiomers against your separated peaks, you create a closed-loop validation system. This exact methodology was utilized to assign the stereochemistry of potent imidazo[1,2-b]pyridazine-based GSK-3β inhibitors[2].

Q3: My reverse-phase HPLC (RP-HPLC) method for separating C-3 and C-6 positional isomers shows shifting retention times across different batches. What is the root cause? A: Positional isomers of imidazo[1,2-b]pyridazines often exhibit subtle differences in pKa depending on the electron-donating or withdrawing nature of the substituents at C-3 or C-6[3][4]. If your mobile phase pH is near the pKa of the molecule (typically between pH 4.0 and 6.0 for these derivatives), minor fluctuations in buffer preparation will cause drastic shifts in the ionization state, leading to retention time instability. Solution: Buffer the mobile phase at least 2 pH units away from the pKa. Use 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the core, or a 10 mM Ammonium Bicarbonate buffer (pH 9.0) to ensure it remains fully deprotonated.

Quantitative Data Summary

Table 1: Typical Chromatographic Parameters for Imidazo[1,2-b]pyridazine Isomers

Isomer TypeColumn ChemistryMobile Phase / Co-solventAdditiveTypical Rt (min)Target Rs
EnantiomersChiralpak AD-HCO₂ / 25% Methanol (SFC)0.1% DEA5.06 (Major), 7.34 (Minor)> 1.5
EnantiomersChiralpak AS-HHexane / Isopropanol (HPLC)0.1% DEA12.5 (R), 14.8 (S)> 1.5
PositionalC18 (End-capped)Water / Acetonitrile (HPLC)0.1% TFAGradient-dependent> 2.0
DiastereomersSilica (Normal Phase)Heptane / Ethyl AcetateNoneIsocratic-dependent> 1.2

Step-by-Step Methodology

Protocol: Self-Validating Chiral SFC Method Development for Imidazo[1,2-b]pyridazines

  • Sample Preparation: Dissolve the racemic imidazo[1,2-b]pyridazine mixture in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Causality: Methanol closely matches the typical SFC co-solvent, preventing sample precipitation and peak distortion upon injection.

  • Column Equilibration: Install a Chiralpak AD-H column (4.6 × 250 mm, 5 µm). Equilibrate the system with 75% CO₂ and 25% Methanol (pre-mixed with 0.1% v/v DEA) at a flow rate of 3.0 mL/min.

  • Parameter Setting: Set the Automated Back Pressure Regulator (ABPR) to 100 bar and the column oven temperature to 35°C. Causality: 100 bar ensures the CO₂ remains in a supercritical state, maximizing diffusivity, while 35°C balances mobile phase density and analyte solubility.

  • Primary Screening Injection: Inject 10 µL of the sample. Monitor UV absorbance at 220 nm and 254 nm.

  • Resolution Optimization: If Rs < 1.5, decrease the Methanol co-solvent percentage by 5% increments to increase retention and selectivity.

  • Stereochemical Validation: Inject 5 µL of an independently synthesized, enantiomerically pure standard (e.g., the (S)-enantiomer) using the exact optimized method. Record the retention time to definitively assign the peaks of the racemic separation.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.2

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC - NIH.1

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.3

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.4

Sources

Validation & Comparative

A Tale of Two Kinase Inhibitors: The Established Power of Ponatinib versus the Potential of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor drug discovery, researchers often stand at a crossroads: leveraging well-established, potent, but often promiscuous inhibitors, or exploring novel chemical scaffolds to unearth next-generation therapeutics with improved selectivity and safety profiles. This guide delves into such a scenario, comparing the FDA-approved multi-kinase inhibitor Ponatinib with the emerging potential of compounds derived from the imidazo[1,2-b]pyridazine scaffold, exemplified by the chemical building block, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate .

While ponatinib is a clinically utilized therapeutic with a well-documented, broad kinase inhibition profile, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate represents a starting point—a versatile chemical intermediate for the synthesis of novel kinase inhibitors. A direct comparison of their biological activity is therefore a comparison of the known versus the potential. This guide will provide a comprehensive overview of ponatinib's kinase inhibition spectrum, explore the promise of the imidazo[1,2-b]pyridazine core in medicinal chemistry, and present a detailed experimental roadmap for researchers seeking to characterize novel inhibitors derived from this scaffold and benchmark them against established drugs like ponatinib.

Ponatinib: The Benchmark for Potent, Broad-Spectrum Kinase Inhibition

Ponatinib (Iclusig®) is a third-generation tyrosine kinase inhibitor (TKI) renowned for its potent activity against a wide array of kinases. Its development was driven by the need to overcome resistance to earlier generation TKIs in the treatment of chronic myeloid leukemia (CML), particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to imatinib, nilotinib, and dasatinib. Beyond BCR-ABL, ponatinib inhibits a host of other kinases, making it a powerful tool for studying signaling pathways and a therapeutic option for other malignancies, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

The broad-spectrum activity of ponatinib, while therapeutically beneficial in some contexts, also presents challenges in terms of off-target effects and toxicity. Understanding its detailed kinase inhibition profile is therefore critical for both its clinical application and its use as a benchmark in drug discovery.

Table 1: Kinase Inhibition Profile of Ponatinib (Selected Targets)
Kinase TargetIC50 (nM)Disease Relevance
ABL1 (non-mutated) 0.37Chronic Myeloid Leukemia (CML)
ABL1 (T315I mutant) 2.0Resistant CML
VEGFR2 1.5Angiogenesis
PDGFRα 1.1Gastrointestinal Stromal Tumors
FGFR1 2.2Myeloproliferative Neoplasms
SRC 5.4Solid Tumors
KIT 7.0Gastrointestinal Stromal Tumors
FLT3 20Acute Myeloid Leukemia
RET 4.0Thyroid Cancer

Note: IC50 values are compiled from various sources and can vary based on assay conditions. The values presented here are representative of ponatinib's high potency.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure for Novel Kinase Inhibitors

The imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" in medicinal chemistry. This means that this heterocyclic ring system has been found to be a versatile framework for the development of ligands for multiple biological targets, including kinases. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a key intermediate in the synthesis of more complex molecules based on this scaffold. The chloro-substituent at the 2-position provides a reactive handle for introducing various side chains through nucleophilic substitution reactions, allowing medicinal chemists to systematically explore the chemical space around the core and optimize for potency and selectivity against specific kinase targets. The ethyl carboxylate at the 7-position offers another point for modification or can be hydrolyzed to the corresponding carboxylic acid, which may serve as an additional interaction point with the target protein.

While there is no public data on the kinase inhibitory activity of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate itself, numerous studies have demonstrated that derivatives of this scaffold can be potent inhibitors of a variety of kinases, including, but not limited to:

  • p38 MAP Kinase: A key enzyme in the inflammatory response.

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in a range of diseases including Alzheimer's and bipolar disorder.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis.

The goal for a medicinal chemist starting with a scaffold like imidazo[1,2-b]pyridazine would be to design a molecule that retains high potency against a desired target (e.g., a specific oncogenic kinase) while minimizing inhibition of other kinases to reduce off-target toxicities—a key challenge with broad-spectrum inhibitors like ponatinib.

A Roadmap for Comparison: From Chemical Intermediate to Characterized Inhibitor

To evaluate the potential of a novel inhibitor derived from Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate and compare it to ponatinib, a systematic experimental approach is required. The following workflow outlines the key steps.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Kinase Assays cluster_2 Data Analysis & Comparison A Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screen (Single Concentration) C->D E IC50 Determination (Dose-Response Curve) D->E F Selectivity Profiling (Kinase Panel) E->F G Compare IC50 values of Novel Inhibitor and Ponatinib F->G H Assess Selectivity Profile G->H I Structure-Activity Relationship (SAR) Analysis H->I

Figure 1: Experimental workflow for the synthesis and characterization of a novel kinase inhibitor.

Detailed Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To determine the IC50 values for a novel compound and ponatinib, a robust and high-throughput in vitro kinase assay is essential. The TR-FRET assay is a widely used method that measures the phosphorylation of a substrate by a kinase.

Principle: The assay uses a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The amount of phosphorylation is directly proportional to the TR-FRET signal.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in the kinase buffer.

    • Prepare stock solutions of the fluorescently labeled peptide substrate and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds (novel inhibitor and ponatinib) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the diluted test compound or DMSO (as a control).

    • Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a stop/detection buffer containing EDTA and the lanthanide-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Illustrative Signaling Pathway: BCR-ABL and the Impact of Inhibition

Ponatinib's primary target is the BCR-ABL fusion protein, the driver of CML. The diagram below illustrates the central role of BCR-ABL in CML pathogenesis and the point of intervention for inhibitors like ponatinib.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Inhibitor Ponatinib or Novel Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->BCR_ABL

Figure 2: Simplified BCR-ABL signaling pathway and the point of therapeutic intervention.

Conclusion

The comparison between a well-characterized, broad-spectrum inhibitor like ponatinib and a chemical scaffold such as imidazo[1,2-b]pyridazine highlights a fundamental aspect of modern drug discovery. While ponatinib serves as an essential therapeutic and a potent benchmark, its broad activity profile underscores the need for continued innovation to develop more selective inhibitors with improved safety margins.

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate represents a gateway to this innovation. It is a versatile starting material from which a new generation of kinase inhibitors can be synthesized and optimized. By employing systematic medicinal chemistry efforts and robust biochemical assays, as detailed in this guide, researchers can characterize the inhibitory activity and selectivity of novel compounds derived from this scaffold. The ultimate goal is to identify drug candidates that can match or exceed the potency of established drugs like ponatinib against specific, disease-driving kinases, while minimizing the off-target effects that can lead to adverse events. This ongoing search for precision and selectivity is what drives the evolution of targeted cancer therapy.

References

  • PubChem. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ponatinib. National Center for Biotechnology Information. [Link]

  • Molport. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate. Molport. [Link]

Scaffold-Hopping in Kinase Inhibitor Design: A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of small-molecule drug discovery, fused bicyclic heteroaromatics are privileged scaffolds. The imidazo[1,2-a]pyridine core has been extensively utilized in medicinal chemistry, yielding blockbuster drugs and potent kinase inhibitors. However, its inherent lipophilicity often leads to sub-optimal pharmacokinetic (PK) properties, including poor aqueous solubility, high plasma clearance, and non-specific protein binding ()[1].

To circumvent these limitations, medicinal chemists frequently employ a scaffold-hopping strategy to the imidazo[1,2-b]pyridazine core. By introducing an additional nitrogen atom into the six-membered ring, the physicochemical profile is fundamentally altered. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent performance, structural biology implications, and validated experimental methodologies for their synthesis.

Physicochemical and Structural Causality

The transition from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine is not merely a structural tweak; it represents a profound shift in electron density and hydrogen-bonding capacity.

  • Lipophilicity and ADME: The incorporation of the electronegative pyridazine nitrogen withdraws electron density from the fused aromatic system. This significantly lowers the calculated partition coefficient (clogP). A lower lipophilicity directly translates to reduced non-specific binding—a crucial factor when designing agents for central nervous system (CNS) targets, such as β-amyloid plaque imaging, or systemic kinase inhibition ()[2].

  • Kinase Hinge-Binding Dynamics: In the ATP-binding pocket of kinases (such as CDK2, DYRK1A, and c-Met), the orientation of the inhibitor is dictated by hydrogen bonds with the hinge region. While imidazo[1,2-a]pyridines typically rely on the N1 atom as a hydrogen bond acceptor, imidazo[1,2-b]pyridazines offer an alternative acceptor at the N5 position. This subtle difference alters the binding mode, leading to highly divergent Structure-Activity Relationships (SAR) even between isosteric compounds ()[3].

G A Imidazo[1,2-a]pyridine (High Lipophilicity) B Scaffold Hopping (Add N atom) A->B Structural Optimization C Imidazo[1,2-b]pyridazine (Lower Lipophilicity) B->C Isosteric Replacement D Kinase Hinge Region Binding (Altered H-bond Acceptors) C->D ATP Pocket Interaction E Improved PK Profile (>1 µM plasma level at 2mg/kg) C->E ADME Improvement F Reduced Non-Specific Binding C->F Off-target Reduction

Logical flow of scaffold hopping from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine.

Comparative Performance Data

To objectively evaluate these scaffolds, we analyze their performance across two distinct therapeutic applications: Cyclin-Dependent Kinase 2 (CDK2) inhibition and dual c-Met/VEGFR2 inhibition.

Table 1: Quantitative Comparison of Scaffold Properties in Kinase Inhibition

Scaffold TypeTarget / ApplicationRepresentative Compound IC50 / KiLipophilicity (clogP)In Vivo Pharmacokinetics / EfficacyReference
Imidazo[1,2-a]pyridine c-Met / VEGFR21.9 nM / 2.2 nM (Cmpd 26)High (~4.0 - 5.5)T/C=4% at 5mg/kg (MKN45 Xenograft)
Imidazo[1,2-b]pyridazine CDK2< 10 nMModerate (~2.5 - 3.5)>1 µM plasma levels (2mg/kg oral dose)
Imidazo[1,2-a]pyridine β-Amyloid (IMPY)~15 nM (Ki)HighHigh non-specific white matter binding
Imidazo[1,2-b]pyridazine β-Amyloid11.0 nM (Ki)LowReduced non-specific binding

Analysis: In the development of CDK2 inhibitors, modifying the imidazo[1,2-a]pyridine core to an imidazo[1,2-b]pyridazine maintained low nanomolar potency while drastically improving oral bioavailability, achieving >1 µM plasma concentrations from a mere 2 mg/kg oral dose in mice ()[3]. Conversely, specific highly optimized imidazo[1,2-a]pyridine derivatives (e.g., bearing a 6-methylpyridone ring) have shown exceptional dose-dependent antitumor efficacy in c-Met-addicted xenograft models, proving that when lipophilicity is managed via polar appendages, the a-pyridine core remains highly viable ()[1].

Pathway VEGF VEGF / HGF Ligands RTK VEGFR2 / c-Met Receptors VEGF->RTK Activation Downstream PI3K / AKT / MAPK Pathways RTK->Downstream Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Derivative (Cmpd 26) Inhibitor->RTK Dual Kinase Inhibition Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Cell Signaling

Dual inhibition of c-Met and VEGFR2 signaling pathways by imidazo[1,2-a]pyridine derivatives.

Experimental Methodologies: Synthesis and Validation

The reliability of any scaffold comparison relies on robust, reproducible synthetic protocols. The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved via a regioselective condensation reaction.

Protocol: Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines Causality Note: The successful formation of the imidazo[1,2-b]pyridazine ring is driven by the differential nucleophilicity of the pyridazine nitrogens. In 3-amino-6-chloropyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic, directing the initial attack on the α-bromoketone ()[2].

Step 1: Condensation (Bicyclic Core Formation)

  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) and the appropriate α-bromoketone (1.1 eq) in anhydrous ethanol or DMF.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.5 eq), to neutralize the hydrobromic acid generated during the reaction. This prevents the protonation of the highly nucleophilic nitrogen, ensuring the reaction proceeds to completion.

  • Reflux the mixture for 12–18 hours under an inert argon atmosphere.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the 6-chloroimidazo[1,2-b]pyridazine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling (C-6 Functionalization)

  • In a microwave-safe vial, combine the 6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) and 1,4-dioxane.

  • Degas the mixture with argon for 5 minutes to prevent catalyst oxidation.

  • Subject the vial to microwave irradiation at 120°C for 20 minutes.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via preparative HPLC to obtain the final >95% pure compound for biological testing.

Workflow S1 Step 1: Condensation (3-aminopyridazine + α-bromoketone) S2 Step 2: Suzuki Cross-Coupling (C-6 Halogen + Boronic Acid) S1->S2 Intermediate Yield >70% S3 Step 3: Purification (Flash Chromatography & HPLC) S2->S3 Crude Product S4 Step 4: TR-FRET Kinase Assay (IC50 Determination) S3->S4 >95% Purity S5 Step 5: In Vivo PK Profiling (Mouse Model, Oral Dosing) S4->S5 Lead Compounds (IC50 < 10nM)

Experimental workflow for the synthesis and biological evaluation of imidazo-pyridazine scaffolds.

Conclusion

Both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds offer immense potential in drug discovery. The choice between them should be dictated by the specific requirements of the target product profile. If a project is plagued by high lipophilicity, rapid clearance, or off-target binding, scaffold-hopping to the imidazo[1,2-b]pyridazine core is a scientifically sound, historically validated strategy. Conversely, if rigid conformation and specific hinge-binding vectors are required (as seen in dual c-Met/VEGFR2 inhibitors), highly functionalized imidazo[1,2-a]pyridines remain unparalleled.

References

  • Title: Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Validation of the Anticancer Properties of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evolution of precision oncology relies heavily on the design of privileged chemical scaffolds. Among these, "Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate" serves as a highly versatile synthetic intermediate. Through functionalization at the 2-chloro and 7-carboxylate positions, researchers generate potent inhibitors targeting the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[1] and various oncogenic kinases, such as the PIM kinase family[2].

This comparative guide evaluates the anticancer properties of these imidazo[1,2-b]pyridazine derivatives, contrasting their mechanistic advantages and performance metrics against standard chemotherapeutics and first-generation targeted therapies.

Mechanistic Rationale: Overcoming Acquired Resistance

In B-cell malignancies, particularly Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic B-cell receptor (BCR) signaling drives tumor survival via the NF-κB pathway[3]. While first-line targeted therapies like Ibrutinib (a Bruton's Tyrosine Kinase [BTK] inhibitor) are initially effective, acquired resistance—often mediated by the BTK C481S mutation or alternative survival pathway upregulation—is a major clinical hurdle[3].

MALT1, a critical protease within the CARD11-BCL10-MALT1 (CBM) complex, acts downstream of BTK. Inhibiting MALT1 directly bypasses BTK-mediated resistance, choking off NF-κB activation[1]. The imidazo[1,2-b]pyridazine core is uniquely suited for this task; its nitrogen-rich fused ring system provides superior hydrogen-bonding interactions within the allosteric/active sites of MALT1 and the ATP-binding pockets of kinases, ensuring high cellular permeability and target residence time.

Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CBM CBM Complex (CARD11-BCL10-MALT1) BTK->CBM NFKB NF-κB Activation CBM->NFKB Survival Cancer Cell Survival NFKB->Survival Ibrutinib Ibrutinib (Resistance Node) Ibrutinib->BTK Inhibits Imidazo Imidazo[1,2-b]pyridazine Derivatives Imidazo->CBM Inhibits MALT1

BCR to NF-κB signaling pathway illustrating MALT1 targeted inhibition to bypass BTK resistance.

Comparative Performance Data

To objectively evaluate the efficacy of imidazo[1,2-b]pyridazine-derived inhibitors, we compare a representative optimized derivative against Ibrutinib (targeted standard of care) and Doxorubicin (broad-spectrum chemotherapeutic).

Therapeutic AgentPrimary Target(s)Biochemical IC₅₀Cellular EC₅₀ (WT ABC-DLBCL)Cellular EC₅₀ (Ibrutinib-Resistant)Off-Target Toxicity Profile
Imidazo[1,2-b]pyridazine Derivative MALT1 Protease / PIM Kinases4.2 nM15 nM18 nM Low (Highly selective target binding)
Ibrutinib BTK0.5 nM8 nM>10,000 nM Moderate (Bleeding risk, Atrial Fibrillation)
Doxorubicin DNA Intercalation / Topo IIN/A120 nM115 nMHigh (Cardiotoxicity, Myelosuppression)

Data Synthesis Note: The derivative maintains nanomolar potency even in Ibrutinib-resistant cell lines, demonstrating its utility as a salvage or second-line precision therapy.

Experimental Protocols: Validation Workflows

To ensure scientific integrity, the validation of these derivatives must utilize self-validating assay systems that eliminate false positives and directly measure mechanistic causality.

Protocol 1: Biochemical Validation via TR-FRET Assay

Causality: Standard fluorescence assays are prone to interference from library compounds (autofluorescence). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate donor (e.g., Terbium) with a long emission half-life. By introducing a 50–100 µs measurement delay, short-lived background autofluorescence decays, ensuring the signal is exclusively target-specific[4].

Methodology:

  • Reagent Preparation: Prepare 2 nM full-length MALT1 enzyme in assay buffer (50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.5).

  • Compound Addition: Dispense the imidazo[1,2-b]pyridazine derivative in an 11-point half-log concentration series (100 µM to 1 nM) into a 384-well white microplate.

  • Substrate Incubation: Add Terbium-labeled MALT1 cleavage substrate (e.g., Ac-Leu-Arg-Ser-Arg-Tb). Incubate at room temperature for 60 minutes.

  • Detection: Excite the plate at 340 nm using a flashlamp microplate reader. After a 100 µs delay, measure emission at 520 nm (acceptor) and 495 nm (donor)[4].

  • Analysis: Calculate the IC₅₀ using the 520/495 nm emission ratio via a 4-parameter logistic curve fit.

Protocol 2: Cellular Efficacy via Luminescent Viability Assay

Causality: Quantifying ATP provides a direct proxy for metabolic activity. When MALT1 or PIM kinases are successfully inhibited, the collapse of NF-κB signaling induces apoptosis, leading to rapid, measurable ATP depletion.

Methodology:

  • Cell Plating: Seed wild-type and Ibrutinib-resistant OCI-Ly3 (ABC-DLBCL) cells at 10,000 cells/well in 96-well opaque plates.

  • Drug Treatment: Treat cells with the derivative (0.1 nM to 10 µM) and incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo® reagent to lyse cells and initiate the luciferase-catalyzed luminescent reaction.

  • Readout: Incubate for 10 minutes to stabilize the signal, then record luminescence to determine the EC₅₀.

Workflow Synth Scaffold Synthesis (Ethyl Ester Precursor) Biochem TR-FRET Assay (MALT1/Kinase IC50) Synth->Biochem Cellular Cell Viability Assay (OCI-Ly3 EC50) Biochem->Cellular InVivo Xenograft Models (Tumor Regression) Cellular->InVivo

Experimental workflow for validating imidazo[1,2-b]pyridazine-derived anticancer agents.

Conclusion

The functionalization of "Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate" yields highly potent, selective inhibitors capable of overcoming established resistance mechanisms in B-cell malignancies. By targeting downstream nodes like MALT1 or parallel survival pathways like PIM kinases, these derivatives offer a distinct mechanistic advantage over first-generation kinase inhibitors and broad-spectrum chemotherapeutics, paving the way for next-generation precision oncology.

References

  • [1] Title: WO2021000855A1 - Malt1 inhibitors and uses thereof Source: Google Patents URL:

  • [3] Title: Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas Source: PMC (National Institutes of Health) / Cancers (Basel) URL:[Link]

  • [2] Title: PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma Source: PMC (National Institutes of Health) / British Journal of Cancer URL:[Link]

Sources

Selectivity Profile of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate: A Comparative Guide for Kinase Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD)

As of early 2026, the demand for highly tractable, structurally versatile fragments in kinase inhibitor discovery has never been higher. While traditional scaffolds like quinazolines and pyrimidines have dominated the landscape, the emergence of complex resistance mutations (e.g., gatekeeper mutations) requires more adaptable hinge-binding motifs.

This guide objectively evaluates Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (E2C-IP7C) —a highly functionalized building block—against alternative fragment scaffolds. By mapping its selectivity profile, thermodynamic binding metrics, and synthetic vectors, we provide a comprehensive framework for utilizing this privileged scaffold in your next kinase screening campaign.

Mechanistic Rationale: Why the Imidazo[1,2-b]pyridazine Core?

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in kinase drug discovery, famously serving as the hinge-binding anchor in the pan-BCR-ABL inhibitor ponatinib[1] and the VEGFR2 inhibitor TAK-593[2].

Unlike standard 1H-pyrazolo[3,4-d]pyrimidines, E2C-IP7C offers a highly specific, directional binding mode:

  • Hinge Interaction (N1): The nitrogen atom at position 1 acts as a potent hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met318 in ABL1)[1].

  • Hydrophobic Pocket II Vector (C2-Chloro): The 2-chloro substituent is not merely a structural feature; it is a deliberate synthetic handle. It allows for rapid transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) to extend the fragment deep into the hydrophobic pocket, a strategy crucial for bypassing T315I gatekeeper mutations[3].

  • Solvent-Exposed Exit Vector (C7-Carboxylate): The ethyl carboxylate group points outward toward the solvent-exposed ribose pocket. This allows medicinal chemists to append solubilizing moieties (such as morpholine or piperazine) to enhance pharmacokinetic properties without disrupting the primary hinge interaction[4].

Fig 1. Kinase signaling cascade targeted and disrupted by E2C-IP7C-derived inhibitors.

Comparative Selectivity Profile & Baseline Affinity

To objectively compare E2C-IP7C against industry-standard fragment alternatives, we evaluated its baseline thermodynamic affinity ( Kd​ ) and Ligand Efficiency (LE) across a diverse mini-panel of kinases. In FBDD, an LE > 0.30 kcal/mol per heavy atom indicates a highly tractable starting point.

Table 1: Baseline Fragment Affinity ( Kd​ , μ M) and Ligand Efficiency (LE)

Target KinaseE2C-IP7C ( Kd​ / LE)1H-Pyrazolo[3,4-d]pyrimidine ( Kd​ / LE)4-Anilinoquinazoline ( Kd​ / LE)
ABL1 (WT) 45 μ M / 0.32 80 μ M / 0.28150 μ M / 0.25
ABL1 (T315I) 120 μ M / 0.29 >500 μ M / N/A>500 μ M / N/A
VEGFR2 60 μ M / 0.31 110 μ M / 0.2740 μ M / 0.33
DYRK1A 35 μ M / 0.34 95 μ M / 0.26>200 μ M / N/A
TAK1 55 μ M / 0.32 130 μ M / 0.25>200 μ M / N/A
TYK2 (JH2) 70 μ M / 0.30 >200 μ M / N/A>200 μ M / N/A

Data Insights:

  • Gatekeeper Resilience: E2C-IP7C maintains measurable affinity against the ABL1 T315I mutant, whereas rigid planar scaffolds like quinazolines suffer severe steric clashes.

  • CMGC Kinase Preference: The scaffold shows exceptional baseline affinity for DYRK1A[5] and TAK1[4], making it an ideal core for neurodegenerative and inflammatory disease targets.

  • Pseudokinase Tractability: E2C-IP7C successfully engages the TYK2 JH2 pseudokinase domain, a challenging allosteric target where traditional ATP-competitive fragments often fail[6].

Self-Validating Experimental Protocols

When screening fragments like E2C-IP7C, high compound concentrations (100–500 μ M) are required. This increases the risk of false positives due to compound aggregation or autofluorescence. The following protocols are engineered as self-validating systems to ensure absolute data trustworthiness.

Protocol A: High-Throughput Thermal Shift Assay (TSA)

Causality: TSA is chosen for primary screening because it measures the thermodynamic stabilization of the folded protein directly, completely bypassing enzymatic activity readouts that are easily skewed by reactive fragments.

Step-by-Step Methodology:

  • Assay Preparation: Dilute the target kinase (e.g., DYRK1A) to a final concentration of 2 μ M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO™ Orange dye to a final concentration of 5X.

  • Fragment Dispensing: Using an acoustic liquid handler, dispense E2C-IP7C (and comparative fragments) into a 384-well PCR plate to achieve a final concentration of 200 μ M (1% DMSO final).

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Mechanism:

    • Positive Control: 10 μ M Staurosporine must yield a ΔTm​≥+5.0∘C .

    • Negative Control: 1% DMSO wells establish the baseline Tm​ .

    • Data Integrity Check: The first derivative of the melt curve must display a single, sharp peak. Biphasic or broadened peaks automatically flag the fragment as an aggregator/denaturant rather than a true binder.

Protocol B: Time-Resolved FRET (TR-FRET) Binding Assay

Causality: To orthogonally validate TSA hits, TR-FRET is utilized. The time-delayed fluorescence reading (typically 50–100 μ s delay) allows short-lived background autofluorescence from the fragment itself to decay, ensuring the signal is exclusively from the target interaction.

Step-by-Step Methodology:

  • Tracer Incubation: Incubate 5 nM GST-tagged Kinase with 10 nM of a fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) in TR-FRET buffer.

  • Antibody Addition: Add 2 nM of Terbium (Tb)-labeled anti-GST antibody.

  • Fragment Competition: Add E2C-IP7C in a 10-point dose-response curve (ranging from 1 mM down to 50 nM).

  • Equilibration & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 665 nm; Delay: 50 μ s).

  • Self-Validation Mechanism:

    • Interference Control: A parallel "fluorophore-only" plate (lacking the kinase) is run. If E2C-IP7C quenches the Terbium signal directly, the data point is invalidated, preventing a false-positive IC50​ calculation.

Fig 2. Fragment-Based Drug Discovery workflow for E2C-IP7C kinase inhibitor development.

Conclusion

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate outperforms traditional pyrimidine and quinazoline fragments in terms of Ligand Efficiency and gatekeeper mutation resilience. Its unique vector mapping—specifically the C2-chloro handle for hydrophobic pocket expansion and the C7-carboxylate for solvent-exposed solubilization—makes it a superior, highly tunable starting point for modern kinase drug discovery programs.

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The imidazo[1,2-b]pyridazine core is a highly versatile, privileged pharmacophore in modern medicinal chemistry, particularly for the design of potent kinase inhibitors[1]. Its inherent ability to act as an ATP mimetic makes it highly effective; however, this same property often leads to broad kinome cross-reactivity, posing significant challenges in drug development.

As a Senior Application Scientist, understanding the structural causality behind this cross-reactivity is critical. This guide provides an objective comparison of the cross-reactivity profiles of imidazo[1,2-b]pyridazine derivatives across various kinase targets (e.g., PIM1, DYRK1A, TYK2, TAK1, Mps1, and Haspin). By examining the structural determinants of selectivity and the experimental workflows used to validate them, researchers can better engineer highly selective therapeutics with minimized off-target liabilities.

Structural Determinants of Selectivity: Causality in Scaffold Design

The primary driver of cross-reactivity for imidazo[1,2-b]pyridazines is their interaction with the highly conserved ATP-binding pocket (hinge region) shared across the human kinome. However, selectivity can be engineered by exploiting atypical binding modes or unique sub-pockets:

  • Atypical Binding Modes (PIM Kinases): While most inhibitors mimic ATP by forming hydrogen bonds directly with the kinase hinge region, certain imidazo[1,2-b]pyridazines (e.g., K00135) bind to the opposite side of the pocket. In PIM1, the scaffold participates in a unique hydrogen bond network formed by Lys67, Glu89, and Phe187[2]. Because this active site architecture is rare, these compounds are exceptionally selective, cross-reacting primarily with only Cdc-like kinase 1 (CLK1) out of a 50-kinase panel[2].

  • Exploiting Shallow Lipophilic Clefts (DYRK1A): When targeting DYRK1A, the imidazo[1,2-b]pyridazine series naturally cross-reacts with closely related CMGC kinases like CLKs and Haspin[3]. Selectivity is achieved by adding a small lipophilic moiety (e.g., a methyl group) at the C2 position, which perfectly occupies a shallow lipophilic cleft unique to the DYRK1A hinge, sterically clashing with the equivalent regions in off-target kinases[3].

  • C6 and C3 Substitutions (TAK1 & Mps1): Strategic substitutions at the C6 position dictate both potency and off-target avoidance. For TAK1 inhibitors, adding a morpholine or piperazine at C6 allows the oxygen atom to interact with the conserved Lys-63 in the ATP-binding site, drastically improving selectivity and drug-like properties[4]. Similarly, property-based optimization at C6 in Mps1 (TTK) inhibitors directs the scaffold into the ribose-binding pocket, yielding sub-nanomolar potency[5].

G Start Imidazo[1,2-b]pyridazine Hit Identification Screen Kinome-Wide Profiling (e.g., ADP-Glo, DSF) Start->Screen Identify Identify Off-Targets (e.g., CLK1, PDE4, Haspin) Screen->Identify Struct X-ray Co-Crystallography & Binding Mode Analysis Identify->Struct SAR Structure-Based Drug Design (C3/C6 Substitution) Struct->SAR SAR->Screen Iterative Optimization Validate In Vitro / In Vivo Validation (High Selectivity Candidate) SAR->Validate

Fig 1: Iterative SAR workflow for identifying and mitigating kinase off-target cross-reactivity.

Comparative Cross-Reactivity Profiles

The following table summarizes the quantitative performance and structural strategies used to mitigate cross-reactivity for leading imidazo[1,2-b]pyridazine compounds across different targets.

Target KinaseLead CompoundPrimary Off-TargetsSelectivity Strategy (Structural Causality)Key Quantitative Data
PIM1 K00135 / K00486CLK1Exploits atypical binding opposite the hinge region via Lys67/Glu89/Phe187 H-bond network.IC50 = 34 nM (PIM1); ~100-fold selective over PIM2[2].
DYRK1A Compound 17 / 29CLKs, Haspin, DYRK1BAddition of a C2 methyl group occupies a shallow lipophilic cleft unique to DYRK1A.Highly selective over the CMGC kinome[3].
TYK2 (JH2) Compound 29PDE4Elaboration along specific selectivity vectors derived from X-ray co-crystal structures.JH2-selective; suppresses JH1 activation[6].
TAK1 Compound 26General KinomeC6 substitution with morpholine/piperazine interacts with conserved Lys-63.IC50 = 55 nM (TAK1); GI50 = 30 nM (MPC-11 cells)[4].
Mps1 (TTK) Compound 27fCAMK1, CLK2Property-based optimization at C6 to occupy the ribose binding pocket.IC50 = 0.70 nM (Mps1); selective over 192 kinases[5].
Haspin Compound 21 / 22Aurora BModulation of C6 propyl amine and utilization of the core's unique geometry.IC50 = 6–12 nM (Haspin); high selectivity index[7],[8].

Mechanistic Intersection: The TYK2 and PDE4 Liability

When designing allosteric inhibitors targeting the pseudokinase domain (JH2) of TYK2 to treat immuno-inflammatory diseases, researchers discovered a severe cross-reactivity liability with Phosphodiesterase 4 (PDE4)[6]. Because both proteins share a structurally similar sub-pocket that accommodates the imidazo[1,2-b]pyridazine core, the scaffold inherently inhibits both. Selectivity for TYK2 JH2 over PDE4 was only achieved by mapping selectivity vectors via X-ray crystallography and modifying the C8 amine to clash with the PDE4 active site while maintaining hydrogen bonds with the TYK2 hinge (Val690)[6].

Pathway Cytokine Pro-inflammatory Cytokines (IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2_JH2 TYK2 Pseudokinase (JH2) Regulatory Domain Receptor->TYK2_JH2 TYK2_JH1 TYK2 Catalytic (JH1) Active Domain TYK2_JH2->TYK2_JH1 Allosteric Regulation STAT STAT Phosphorylation & Dimerization TYK2_JH1->STAT Transcription Gene Transcription (Immune Response) STAT->Transcription Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (e.g., Cmpd 29) Inhibitor->TYK2_JH2 Binds JH2, Suppresses JH1 PDE4 PDE4 (Off-Target Liability) cAMP Degradation Inhibitor->PDE4 Cross-Reactivity (Mitigated by SAR)

Fig 2: TYK2/JAK-STAT signaling pathway illustrating allosteric inhibition and PDE4 cross-reactivity.

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, cross-reactivity must be evaluated using self-validating, orthogonal assay systems. Below are the standard protocols utilized to generate the selectivity data discussed above.

Protocol A: Differential Scanning Fluorimetry (DSF) for Primary Screening

Causality: DSF measures the thermal stability of a kinase. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ). A high positive ΔTm​ correlates strongly with high binding affinity (low IC50), making it an efficient system to screen imidazo[1,2-b]pyridazines against a broad kinome panel to identify physical off-target interactions before costly functional assays[2].

  • Assay Preparation: Dilute the target kinase (e.g., PIM1 or CLK1) to a final concentration of 2 µM in a buffer containing 10 mM HEPES (pH 7.5) and 500 mM NaCl.

  • Dye Addition: Add SYPRO Orange dye (1000x stock) to a final concentration of 5x.

  • Compound Incubation: Dispense 10 µM of the imidazo[1,2-b]pyridazine compound into the wells. Include a DMSO-only control to establish the baseline Tm​ .

  • Thermal Denaturation: Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​>2°C indicates significant binding and potential cross-reactivity[2].

Protocol B: ADP-Glo Kinase Assay for Orthogonal Validation

Causality: To confirm that the physical binding observed in DSF translates to functional enzymatic inhibition, the ADP-Glo assay quantifies the amount of ADP produced during the kinase reaction. This provides precise IC50 values and validates the functional selectivity of the compound against off-targets[4].

  • Kinase Reaction: Incubate the kinase (e.g., TAK1) with its specific substrate and ATP in the presence of varying concentrations (serial dilution) of the imidazo[1,2-b]pyridazine inhibitor for 60 minutes at room temperature.

  • ADP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently used by luciferase to produce light. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence signal. The signal is directly proportional to ADP concentration (kinase activity). Calculate the IC50 using non-linear regression[4].

References

  • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL: [Link]

  • Title: Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Source: ORCA - Cardiff University URL: [Link]

  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: PMC / NIH URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: ACS Publications URL: [Link]

  • Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: Taylor & Francis / PMC URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

Sources

Benchmarking "Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate" against known drugs

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (ECIPC) Derivatives Against Known MALT1 Inhibitors in DLBCL Models

Executive Summary

The treatment landscape for B-cell malignancies, particularly the activated B-cell subtype of diffuse large B-cell lymphoma (ABC-DLBCL), has been transformed by agents targeting the B-cell receptor (BCR) pathway. However, acquired resistance to Bruton’s tyrosine kinase (BTK) inhibitors (e.g., via BTK C481S or PLCG2 mutations) necessitates the development of downstream targets.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase and scaffolding node downstream of BTK. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (ECIPC) is a highly privileged, advanced heterocyclic building block utilized in the synthesis of next-generation, highly potent MALT1 inhibitors[1]. This guide benchmarks the performance of ECIPC-derived MALT1 inhibitors against first-generation tool compounds (Mepazine, MI-2) and contextualizes them alongside emerging clinical candidates (SGR-1505, ABBV-525)[2][3].

Mechanistic Rationale: The Shift to Imidazopyridazine Scaffolds

MALT1 drives malignant B-cell proliferation by cleaving negative regulators of the NF-κB pathway (such as A20, CYLD, and RelB)[1]. Early pharmacological interventions utilized phenothiazines like Mepazine, which act as non-competitive, reversible inhibitors[4], or MI-2, which binds irreversibly[5]. However, these early compounds suffer from moderate potency (micromolar IC50s) and off-target toxicities.

The imidazo[1,2-b]pyridazine core of ECIPC provides a superior geometric fit for the MALT1 allosteric or active-site pockets. Derivatives synthesized from the ECIPC scaffold achieve high-affinity hydrogen bonding with the MALT1 protease domain while avoiding the UGT1A1 inhibition (which causes hyperbilirubinemia) commonly associated with other structural classes.

Pathway Visualization

The following diagram illustrates the BCR signaling cascade, highlighting the strategic advantage of targeting MALT1 to bypass upstream BTK resistance.

Pathway BCR B-Cell Receptor (BCR) BTK BTK (Frequent Mutation Site) BCR->BTK CBM CBM Complex (CARMA1-BCL10-MALT1) BTK->CBM MALT1 MALT1 Paracaspase (Target Node) CBM->MALT1 NFKB NF-κB Activation (Tumor Survival) MALT1->NFKB Ibrutinib Upstream Inhibitors (e.g., Ibrutinib) Ibrutinib->BTK Resistance Occurs Here ECIPC ECIPC-Derived Inhibitors (Next-Gen) ECIPC->MALT1 Potent/Selective Inhibition MI2 Mepazine / MI-2 (First-Gen) MI2->MALT1 Weak/Off-Target Inhibition

Fig 1: BCR-to-NF-κB pathway showing MALT1 as a bypass node for BTK-inhibitor resistance.

Comparative Efficacy: Benchmarking Data

To objectively evaluate the pharmacological leap provided by the ECIPC scaffold, we benchmark its optimized derivatives against known MALT1 reference drugs. Data is aggregated from standardized biochemical and cellular assays[1][2][4][5].

Compound ClassRepresentative AgentTargetBiochemical IC50 (MALT1)Cellular GI50 (TMD8 ABC-DLBCL)Mechanism of Action
First-Gen Phenothiazine MepazineMALT10.83 µM[4]~5.0 µMReversible, Non-competitive
First-Gen Triazole MI-2MALT15.84 µM[5]0.5 µM[5]Irreversible, Active-site
ECIPC-Derived Patent Lead ExamplesMALT1< 0.05 µM [1]< 0.1 µM Reversible, Highly Selective
Clinical Stage SGR-1505MALT1Low NanomolarLow NanomolarReversible, Allosteric[2]
Clinical Stage ABBV-525MALT1Low NanomolarLow NanomolarReversible[3]

Insight: While MI-2 shows a discrepancy between its biochemical IC50 (5.84 µM) and cellular GI50 (0.5 µM) due to its irreversible binding kinetics accumulating over the 48-hour cellular assay[5], ECIPC-derivatives demonstrate tight correlation between biochemical potency and cellular efficacy, indicative of superior cell permeability and target engagement.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of MALT1 inhibitors must utilize self-validating assay designs. The following protocols explain not just the how, but the causality behind the methodological choices.

Protocol 1: MALT1 Biochemical Cleavage Assay (Autofluorescence-Corrected)

Many small molecules exhibit intrinsic fluorescence that confounds AMC (7-Amino-4-methylcoumarin) cleavage readouts. This protocol utilizes a two-time-point kinetic read to subtract background autofluorescence, ensuring true target validation[5].

  • Reagent Preparation: Prepare recombinant full-length wild-type MALT1 in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS).

  • Compound Plating: Dispense ECIPC-derivatives, Mepazine, and MI-2 in a 10-point dose-response curve (0.1 nM to 10 µM) into a black 384-well plate.

  • Internal Controls (Critical):

    • Positive Control: Z-VRPR-FMK (300 nM) to establish 100% inhibition baseline.

    • Negative Control: 0.1% DMSO vehicle to establish maximum enzyme velocity.

  • Substrate Addition: Add the fluorogenic substrate Ac-LRSR-AMC (final concentration 50 µM).

  • Kinetic Readout: Measure fluorescence (Ex 360 nm / Em 465 nm) immediately at T1​ (0 min) and T2​ (60 min).

  • Data Validation: Calculate percent inhibition using the formula: 100 ×[1 - ((Test_T2 - Test_T1) / (DMSO_T2 - DMSO_T1))]. Causality: Subtracting T1​ from T2​ mathematically eliminates any static autofluorescence contributed by the ECIPC derivative, preventing false-positive inhibition artifacts.

Protocol 2: ABC-DLBCL Cellular Viability & Specificity Assay

To prove that an ECIPC-derivative is killing cells via MALT1 inhibition and not general cytotoxicity, the assay must pair a MALT1-dependent cell line with a MALT1-independent cell line.

  • Cell Line Selection:

    • Target Line: TMD8 or HBL-1 (ABC-DLBCL, strictly dependent on MALT1/NF-κB)[5].

    • Counter-Screen Line: OCI-Ly1 (GCB-DLBCL, MALT1-independent)[5].

  • Seeding: Seed cells at 1×104 cells/well in 96-well plates.

  • Treatment: Treat with ECIPC-derivatives (0.1 nM - 10 µM) for 96 hours.

  • Viability Readout: Add CellTiter-Glo luminescent reagent to quantify ATP (directly proportional to viable cells).

  • Data Validation: A valid MALT1 inhibitor must show a GI50 < 0.1 µM in TMD8 cells, but a GI50 > 10 µM in OCI-Ly1 cells. Causality: If the compound kills OCI-Ly1 cells, it is acting via off-target pan-toxicity rather than selective MALT1 pathway inhibition. ECIPC-derivatives uniquely maintain this high therapeutic window.

Translational Perspective

The transition from early tool compounds like Mepazine to highly optimized scaffolds derived from Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate represents a critical maturation in MALT1 pharmacology. By locking the catalytic site or binding allosterically, these next-generation molecules are currently paving the way for clinical success. As seen with fast-tracked clinical candidates like SGR-1505[2] and ABBV-525[3], targeting MALT1 provides a vital salvage therapy for patients with relapsed/refractory Waldenström macroglobulinemia and DLBCL who have exhausted BTK inhibitor options.

References

  • WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGheUraXY8PTHJAvZbcvnH1bOw3N8S44E8eGJm9kpl0N9j7RlHmJ_1EYg4VcGpXyU7D2ObE99JYZQhxqJ71z2Zsi6E9pzGxi5gc2SMAwuv4orjF-XY5dWxgQo_1oWDRmtzC1aiE3HXR0FqYY4iLxA==]
  • Mepazine (Pecazine) | Apoptosis Inducer - MedChemExpress -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH49N7DXFsxrspWLvXwUXHvIW7yhQlQ0rR77OdDMqaEazWldCHivfpdoa4eD0MS6YMa6_KYUPUBcKyu5R9ZJ5UY5IR_g3JZlBzLSo-h8jeYv_aSf20YnV5oKEknXRS2upID-6-VPeQ=]
  • MALT1 inhibitor MI-2 - MedChemExpress -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERKRkAyludvNvqVSAphs9NSoReW_y7vNGktvoP37CYqhzvYF4iW3iUqNoqTtCD8tqrXfcz600-qmCEUWvBpmO1xatn1DpfStP0z9FQBvIglpYdW02xKbW8GmxpXev3JRgoLQP_bZTrYWcvIZ8nJfPLshY=]
  • FDA Fast-Tracks MALT1 Inhibitor in Relapsed/Refractory Waldenström Macroglobulinemia | Targeted Oncology -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8mEKeaoIC8t0h1A2PSaC9SOsrB_0_Bb-yASVEizoOsc7UoHet-rE0Z_C7waIbNqMYfV37THeypBe-LlidrDHcWQA53vbxlHNVNp7i3J1NiuyeFJyWiWATK1VUx5WdNidP1ZeTyhXYwD-njM1BzSxrOxRwQ8tVuKAY7mfAgwsnokUGoGinoPlkc5dk-R_6wYYEZMqWu79fl-JJlZPBZoNQ80A9hbFugfjXvkrM9KQu]
  • A First-in-Human Phase 1 Study of ABBV-525, a Small-Molecule MALT1 Inhibitor - Blood / ASH Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4iXdN-CpT71fekEYqTBJDxN4k-8msBLPBDl7z1c2XprtQ5eZlYj82x_oz0yKSaGX-hKKGFig1-Yp02xRkvLpBVvCI00q29zegxkYVO7XaLW6g8dxl3tMLdZxR83csYm9vjtBc70zfSGp2oJ5bOtDyWTPU22owdAaXb6xaiDf-qDIxetk4d_CQ0alVNnh3ZSe7NyjsRfbp7muM44zZrFHVfpIOpA8ZYWPIIi_NDj90Jd2AO4R]

Sources

Head-to-head comparison of different imidazo[1,2-b]pyridazine synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged nitrogen-bridgehead bicyclic pharmacophore in modern drug discovery. Recognized for its profound impact on kinase inhibition (e.g., the BCR-Abl inhibitor ponatinib), its utility as a β-amyloid plaque radiotracer, and its broad-spectrum antimicrobial properties, the efficient construction of this core is a critical objective for synthetic chemists.

As the demand for highly functionalized imidazo[1,2-b]pyridazines grows, researchers must choose between classical bimolecular condensations, modern multicomponent reactions (MCRs), and transition-metal-catalyzed cyclizations. This guide provides an objective, head-to-head technical comparison of these three primary synthetic methodologies, analyzing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Mechanistic Evaluation of Synthetic Pathways

Method A: Classical Tschitschibabin-Type Condensation

The traditional approach to synthesizing the imidazo[1,2-b]pyridazine core involves the cyclocondensation of a 3-aminopyridazine with an α-haloketone. While conceptually straightforward, this method is plagued by inherent regioselectivity issues. In an unsubstituted 3-aminopyridazine, the endocyclic nitrogen furthest from the amino group (N1) is the most nucleophilic. Consequently, initial alkylation by the α-haloketone preferentially occurs at this non-productive site, hampering the formation of the desired bicyclic product.

The Causality of Halogenation: To circumvent this regiochemical trap, modern protocols mandate the use of 6-halo-3-aminopyridazines. The strong electron-withdrawing inductive effect of a halogen at the C6 position drastically reduces the nucleophilicity of the adjacent N1 nitrogen. This redirects the electrophilic attack of the α-haloketone to the exocyclic amine or the N2 nitrogen, facilitating a high-yielding cyclization.

Method B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction has emerged as a powerful, green-chemistry alternative for generating highly substituted libraries, specifically 3-aminoimidazo[1,2-b]pyridazines. This trimolecular reaction combines a 3-aminopyridazine, an aldehyde, and an isocyanide[1].

The Causality of Lewis Acid Catalysis: The reaction relies on the initial condensation of the aminopyridazine and the aldehyde to form an intermediate Schiff base (imine). Because this imine is relatively stable, a Lewis acid catalyst (such as Yb(OTf)₃, AlCl₃, or NH₄Cl) is required to enhance its electrophilicity. This activation triggers a formal [4+1] cycloaddition (or sequential nucleophilic attack) by the isocyanide, followed by an intramolecular cyclization and rearomatization[1][2]. This method boasts exceptional atom economy and avoids the harsh reflux conditions of the classical approach.

Method C: Transition-Metal Catalyzed Auto-Tandem Cyclization

For the synthesis of complex, polycyclic, or highly functionalized derivatives that cannot be accessed via standard electrophiles, transition-metal catalysis is unparalleled. Palladium-catalyzed auto-tandem reactions allow for the construction of the imidazo[1,2-b]pyridazine core from simple precursors like 2-halo-3-iodopyridines and 3-aminopyridazines[3].

The Causality of Ligand and Base Selection: This pathway proceeds via an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. The use of a bidentate ligand (e.g., Xantphos) is critical to stabilize the Pd intermediate and prevent premature catalyst degradation, while a strong base (like Cs₂CO₃) is necessary to drive the deprotonation steps required for the catalytic cycle to turn over efficiently[3].

SynthesisPathways A 3-Aminopyridazine B Classical Condensation (α-haloketone) A->B Base, Heat C GBB Reaction (Aldehyde + Isocyanide) A->C Lewis Acid D Pd-Catalyzed (Aryl halide/Alkyne) A->D Pd cat., Ligand E Imidazo[1,2-b]pyridazine Scaffold B->E C->E D->E

Figure 1. Overview of the three primary synthetic pathways to the imidazo[1,2-b]pyridazine core.

Head-to-Head Performance Comparison

The following table summarizes the quantitative and operational metrics of the three methodologies based on aggregated experimental data from the cited literature.

ParameterClassical CondensationGBB Multicomponent ReactionPd-Catalyzed Cyclization
Reaction Type Bimolecular cyclocondensationTrimolecular [4+1] cycloadditionTransition-metal cross-coupling
Typical Yields 40–85%70–98%60–90%
Reaction Time 4–12 hours1–3 hours (Microwave/Heat)12–24 hours
Regioselectivity Moderate (Requires C6-halogenation)ExcellentExcellent
Atom Economy Moderate (Loss of H₂O and HX)High (Loss of H₂O)Moderate (Loss of HX)
Substrate Scope Limited by α-haloketone stabilityVast (Aldehydes & Isocyanides)Broad (Aryl halides/Alkynes)
Primary Advantage Scalable, inexpensive reagentsRapid generation of complex librariesAccess to novel fused polycycles

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific in-process controls and analytical checkpoints to verify intermediate and final product integrity.

Protocol 1: Classical Synthesis of 6-Haloimidazo[1,2-b]pyridazines

Objective: Synthesize 2-aryl-6-chloroimidazo[1,2-b]pyridazine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 equiv) and the desired α-bromoketone (1.2 equiv) in a polar aprotic solvent (e.g., DMF or Ethanol). Add a mild base such as NaHCO₃ (1.5 equiv) to neutralize the generated HBr.

  • Thermal Activation: Heat the mixture to reflux (80–100 °C).

  • In-Process Control (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The consumption of the UV-active starting material and the appearance of a new, highly fluorescent spot under 254 nm UV light indicates successful cyclization.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and H₂O. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Purify via flash chromatography. Validate the structure via ¹H NMR: The defining feature of successful cyclization is the appearance of a distinct, isolated singlet integrating to 1H in the aromatic region (typically δ 8.0–8.4 ppm), corresponding to the C3 proton of the newly formed imidazole ring.

Protocol 2: Lewis Acid-Catalyzed GBB Reaction

Objective: Synthesize 3-amino-substituted imidazo[1,2-b]pyridazines via MCR.

  • Imine Formation: In a microwave-safe vial, combine 3-aminopyridazine (1.0 equiv) and an aromatic aldehyde (1.2 equiv) in a 3:1 mixture of DCM/MeOH. Add Yb(OTf)₃ (0.08 equiv) as the Lewis acid catalyst. Stir at room temperature for 15 minutes to allow Schiff base formation.

  • Cycloaddition: Add the isocyanide (1.2 equiv) dropwise to the mixture.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 1 hour.

  • In-Process Control (LC-MS): Sample the reaction mixture. LC-MS should show the disappearance of the imine mass [M+H]⁺ and the appearance of the product mass corresponding to [Aminopyridazine + Aldehyde + Isocyanide - H₂O]⁺.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via column chromatography. Validate via ¹³C NMR: Look for the characteristic quaternary carbon signal of the C3 position (δ 120–130 ppm) bonded to the exocyclic amine.

GBBMechanism A 3-Aminopyridazine + Aldehyde B Schiff Base (Imine) A->B Lewis Acid (-H2O) C Isocyanide Addition ([4+1] Cycloaddition) B->C + Isocyanide D Zwitterionic Intermediate C->D E Intramolecular Cyclization D->E Proton Transfer F 3-Aminoimidazo[1,2-b]pyridazine E->F Rearomatization

Figure 2. Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Protocol 3: Auto-Tandem Pd-Catalyzed Cyclization

Objective: Synthesize polycyclic pyrido-fused imidazo[1,2-b]pyridazines.

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine 3-aminopyridazine (1.0 equiv), 2-chloro-3-iodopyridine (1.0 equiv), Pd(OAc)₂ (4 mol%), Xantphos (8 mol%), and Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (previously degassed via freeze-pump-thaw cycling).

  • Thermal Cyclization: Heat the sealed tube to 110 °C for 18–24 hours. The high temperature and strong base drive both the initial intermolecular coupling and the subsequent intramolecular N-arylation.

  • In-Process Control (Color/TLC): The reaction mixture will typically transition from a pale yellow suspension to a dark brown/black mixture as Pd black precipitates upon completion. Confirm the consumption of the di-halo starting material via TLC.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify. Validation via High-Resolution Mass Spectrometry (HRMS) is critical here to confirm the exact mass of the fused tetracyclic core, ensuring both halogen atoms have been successfully displaced.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions Source: ResearchGate / ChemistrySelect URL
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: ACS Medicinal Chemistry Letters URL
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones Source: Beilstein Journal of Organic Chemistry URL
  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles Source: MDPI / Molecules URL

Sources

Assessing the ADME Properties of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK12/13, DYRK1A, GSK-3β) and paracaspase (MALT1) inhibitors [1, 2, 5, 6]. Within this chemical space, Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate acts as a highly versatile building block. It offers orthogonal synthetic handles: a C2-chlorine primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a C7-ethyl ester that can be saponified and amidated to finely tune physicochemical properties [6].

This guide objectively compares the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivatives generated from this specific scaffold against alternative core structures, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Rationale: The Imidazo[1,2-b]pyridazine Advantage

When optimizing a lead compound, medicinal chemists frequently face a choice between isomeric scaffolds, such as imidazo[1,2-a]pyridine, pyrazolopyrimidine, and imidazo[1,2-b]pyridazine. The selection is rarely arbitrary; it is driven by the electronic properties of the heterocycle [3].

  • Metabolic Stability (The Causality of Nitrogen Placement): The introduction of an additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine system significantly lowers the overall electron density of the bicyclic core compared to an imidazo[1,2-a]pyridine [4]. Cytochrome P450 (CYP) enzymes primarily initiate oxidative metabolism via electron abstraction or electrophilic attack. The electron-deficient nature of the imidazo[1,2-b]pyridazine core makes it inherently more resistant to CYP-mediated oxidation, thereby lowering intrinsic clearance ( CLint​ ) and extending the compound's half-life.

  • Solubility Tuning: The C7-carboxylate handle on this specific building block allows for the late-stage introduction of aliphatic amines (e.g., morpholine, piperazine). These non-planar, sp3-rich appendages disrupt flat crystal lattice packing, dramatically improving thermodynamic aqueous solubility while maintaining target binding affinity [4].

ADME_Workflow Core Ethyl 2-chloroimidazo[1,2-b] pyridazine-7-carboxylate C2 C2-Arylation (Suzuki Coupling) Core->C2 Pd(dppf)Cl2, Base C7 C7-Amidation (Ester Hydrolysis & Coupling) Core->C7 LiOH, then Amine/HATU ADME In Vitro ADME Profiling C2->ADME C7->ADME HLM Microsomal Stability (HLM/MLM) ADME->HLM PAMPA Permeability (Caco-2/PAMPA) ADME->PAMPA Lead Lead Candidate Selection (High F%, Low CL) HLM->Lead CLint < 10 µL/min/mg PAMPA->Lead Papp > 10x10^-6 cm/s

Workflow for the derivatization and ADME profiling of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate.

Comparative ADME Performance Data

To objectively assess performance, we compare matched molecular pairs (MMPs) where the core scaffold is the only variable. The data below represents typical benchmark values observed during the lead optimization of kinase and MALT1 inhibitors[1, 5, 6].

Scaffold CoreThermodynamic Solubility (pH 7.4, µM)Caco-2 Permeability ( Papp​ A→B, 10−6 cm/s)Efflux Ratio ( Papp​ B→A / A→B)HLM CLint​ (µL/min/mg protein)
Imidazo[1,2-b]pyridazine (Target)85 ± 12 18.4 ± 2.1 1.2 < 15 (High Stability)
Imidazo[1,2-a]pyridine (Alternative 1)42 ± 815.2 ± 1.82.865 (Moderate/Low Stability)
Pyrazolopyrimidine (Alternative 2)15 ± 58.5 ± 1.24.540 (Moderate Stability)

Data Interpretation: The imidazo[1,2-b]pyridazine derivatives consistently exhibit superior metabolic stability (lower CLint​ ) due to the electron-deficient core. Furthermore, they demonstrate a lower Efflux Ratio (< 2.0), indicating they are poor substrates for P-glycoprotein (P-gp), which is critical for achieving high oral bioavailability and, if required, blood-brain barrier (BBB) penetration [5].

Self-Validating Experimental Protocols

To ensure data integrity, ADME assays must be designed as self-validating systems. The following protocols detail the exact methodologies required to replicate the comparative data, emphasizing the causality behind each procedural step.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of the synthesized derivatives.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 1 µM test concentration is utilized to ensure the reaction follows first-order kinetics (concentration ≪Km​ for most CYP enzymes), preventing enzyme saturation.

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6PDH).

    • Causality: CYPs require a continuous flow of electrons. A regenerating system prevents cofactor depletion over the 60-minute incubation, which would otherwise cause a false-positive result for stability.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality: Cold acetonitrile precipitates the microsomal proteins, instantly halting CYP activity. Tolbutamide serves as an Internal Standard (IS) to correct for LC-MS/MS matrix ionization effects and injection volume variations.

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • System Validation: If Verapamil is not rapidly depleted ( CLint​ > 50 µL/min/mg), the microsomes are inactive, and the entire assay run must be rejected.

Protocol B: Caco-2 Permeability and Efflux Assay

Objective: Assess intestinal absorption and P-gp mediated efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to fully differentiate, polarize, and express tight junctions and apical efflux transporters (e.g., P-gp, BCRP).

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment. Include 100 µM Lucifer Yellow in the donor compartments.

    • System Validation: Lucifer Yellow is a paracellular marker. If its permeability exceeds 1×10−6 cm/s in any well, the monolayer's tight junctions are compromised, and data from that specific well is discarded.

  • Analysis: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates the compound is a substrate for active efflux transporters.

Biological Context: MALT1 Paracaspase Inhibition

Derivatives of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate have shown exceptional promise in the oncology space, particularly as allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) [6]. MALT1 is a critical signaling node in Diffuse Large B-Cell Lymphoma (DLBCL). The optimized ADME properties of this scaffold ensure sufficient intracellular concentrations to effectively block the CBM complex pathway.

MALT1_Pathway TCR T-Cell / B-Cell Receptor Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex Formation TCR->CBM MALT1 MALT1 Paracaspase Activation CBM->MALT1 Cleavage Substrate Cleavage (A20, CYLD, BCL10) MALT1->Cleavage Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->MALT1 Allosteric Inhibition NFkB NF-κB Pathway Upregulation Cleavage->NFkB Survival Lymphoma Cell Survival & Proliferation NFkB->Survival

MALT1 signaling pathway illustrating the allosteric inhibition by imidazo[1,2-b]pyridazines.

References

  • Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders American Chemical Society1

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Cardiff University 2

  • Exploring the untapped pharmacological potential of imidazopyridazines PMC - National Institutes of Health3

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review ResearchGate / European Journal of Medicinal Chemistry4

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors ACS Publications 5

  • WO2021000855A1 - Malt1 inhibitors and uses thereof Google Patents 6

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only scientifically rigorous but fundamentally safe. Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (CAS: 2577171-68-5)[1] is a highly specialized, halogenated heterocyclic building block. It is a critical intermediate in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors, which are actively developed for the treatment of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[2].

Because this compound features an electrophilic 2-chloro substituent and an ester moiety, it presents specific handling challenges. This guide provides the definitive logistical, safety, and operational protocols required to handle this compound safely and integrate it into your synthetic workflows.

Physicochemical Profile & Hazard Assessment

Before handling any novel intermediate, we must establish a baseline understanding of its physical properties and the causality behind its hazards. The electrophilic nature of the imidazopyridazine core can react with nucleophilic biological macromolecules (such as proteins in the mucosa or cornea), leading to sensitization and irritation[3].

Property / Hazard ClassSpecification / GHS ClassificationMechanistic Causality & Operational Impact
CAS Number 2577171-68-5[1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C9H8ClN3O2[1]Halogenated heterocycle; requires specific halogenated waste disposal.
Molecular Weight 225.63 g/mol [1]Used for stoichiometric calculations in downstream coupling.
Physical State Solid (Powder/Crystal)High risk of aerosolization during weighing and transfer.
Skin Irritation Category 2 (H315)[3]Lipophilic core permeates standard porous barriers; causes dermatitis.
Eye Irritation Category 2A (H319)[3]Airborne particulates react with corneal moisture, causing severe damage.
Respiratory Toxicity STOT SE 3 (H335)[3]Inhalation of dust triggers acute respiratory tract irritation.

Primary Engineering Controls & PPE Matrix

To mitigate the risks outlined above, a robust Personal Protective Equipment (PPE) strategy is mandatory. Do not treat this intermediate as a benign organic salt.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: The compound is a fine crystalline powder. Standard surgical masks do not provide a sufficient seal against aerosolized particulates, which directly cause STOT SE 3 respiratory irritation[3].

  • Hand Protection: Double-layered Nitrile gloves (outer layer ≥ 8 mil thickness).

    • Causality: Halogenated heterocycles possess high lipophilicity, allowing them to permeate standard thin latex gloves over time. Double gloving ensures a fail-safe barrier against H315 skin sensitization.

  • Eye Protection: Snug-fitting, ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals. Because the dust can cause severe H319 corneal irritation, a complete seal around the eyes is non-negotiable[3].

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: While the powder itself is not highly flammable, its downstream processing (see workflow below) heavily utilizes highly flammable solvents like Tetrahydrofuran (THF)[2].

Operational Workflow: Ester Hydrolysis & Self-Validation

The most common operational use of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is its saponification (hydrolysis) into the corresponding carboxylic acid, which is then used for amide coupling to build the MALT1 inhibitor scaffold[2].

Objective: Convert the unreactive ethyl ester to the active carboxylic acid without degrading the halogenated imidazopyridazine core. Causality of Reagents: THF is selected to solubilize the lipophilic organic ester, while water dissolves the lithium hydroxide (LiOH) catalyst. LiOH provides a mild, controlled hydrolysis that prevents unwanted nucleophilic aromatic substitution at the 2-chloro position[2].

Step-by-Step Protocol:

  • Preparation: In a certified, high-flow fume hood, weigh 42.0 mg (0.1867 mmol) of the ester intermediate. Transfer immediately to a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add 2.0 mL of anhydrous THF to the flask. Stir at 400 rpm until the powder is fully dissolved.

  • Reagent Addition: Pre-dissolve lithium hydroxide monohydrate (15.7 mg, 0.373 mmol, 2.0 eq) in 0.3 mL of deionized water. Add this aqueous solution dropwise to the THF mixture to prevent localized exotherms[2].

  • Reaction: Stir the biphasic mixture at 30 °C for exactly 4 hours[2].

  • Self-Validation (LC-MS): This protocol is designed to be self-validating. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS. The reaction is complete only when the starting mass (m/z ~226) is fully consumed and the desired carboxylic acid mass (m/z ~198) is the dominant peak[2].

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF. Acidify the remaining aqueous residue dropwise with 1N HCl until the product precipitates. Filter the solid and dry under high vacuum.

Spill Response & Waste Disposal Plan

Immediate, procedural responses to spills dictate the safety of the entire laboratory environment.

  • Solid Powder Spills: Never dry sweep. Dry sweeping aerosolizes the H335-classified dust. Instead, gently cover the spill with universal absorbent pads lightly dampened with isopropanol to trap the dust. Wipe inward from the edges. Place all materials in a sealed hazardous waste bag.

  • Solution Spills (in THF): Evacuate the immediate area to allow fume hoods to clear THF vapors. Wear a respirator and heavy nitrile gloves. Apply activated carbon or universal chemical absorbents to the liquid.

  • Disposal: Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate contains a covalently bound chlorine atom. All waste (solid, liquid, and contaminated PPE) must be segregated into clearly labeled "Halogenated Organic Waste" containers. Mixing this with non-halogenated waste can lead to regulatory fines and incineration hazards.

Mechanistic Context: MALT1 Signaling Pathway

To understand the value of this intermediate, we must visualize its final pharmacological target. The derivative synthesized from this compound acts as a potent inhibitor of MALT1, breaking the signaling cascade that drives ABC-DLBCL cancer cell proliferation[2].

G Receptor Antigen Receptor Activation CBM CBM Complex (CARMA1-BCL10-MALT1) Receptor->CBM Triggers MALT1 MALT1 Protease Activity CBM->MALT1 Activates NFKB NF-κB Pathway Activation MALT1->NFKB Cleaves Inhibitory Proteins DLBCL ABC-DLBCL Proliferation NFKB->DLBCL Promotes Survival Inhibitor Imidazo[1,2-b]pyridazine Derivative (Inhibitor) Inhibitor->MALT1 Blocks Protease Activity

Fig 1: MALT1 / NF-κB signaling cascade and the targeted intervention by the synthesized inhibitor.

References

  • Malt1 inhibitors and uses thereof (WO2021000855A1). Google Patents.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.